molecular formula C9H13ClN2 B13477169 3-(1-Aminocyclopropyl)aniline hydrochloride

3-(1-Aminocyclopropyl)aniline hydrochloride

Cat. No.: B13477169
M. Wt: 184.66 g/mol
InChI Key: SQZMPOCDWMORKI-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)aniline hydrochloride is a chemical compound offered for research and development purposes. This product is intended for use by qualified researchers and professionals in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(1-aminocyclopropyl)aniline;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H

InChI Key

SQZMPOCDWMORKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)N.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the synthesis, characterization, and handling of 3-(1-aminocyclopropyl)aniline hydrochloride , a critical pharmacophore in kinase inhibitor development (specifically for addressing conformational restrictions in ATP-binding pockets).

This guide prioritizes the Kulinkovich-Szymoniak titanium-mediated cyclopropanation for discovery-phase synthesis due to its atom economy in constructing the strained ring, while acknowledging alternative routes for scale-up.

Executive Summary

Molecule: 3-(1-aminocyclopropyl)aniline dihydrochloride CAS (Free Base): 1266160-60-4 (Generic reference) Key Feature: A gem-disubstituted cyclopropane linking two primary amines. This motif acts as a "conformational lock," restricting the rotation of the aniline ring relative to the aliphatic amine, often improving potency and selectivity in drug candidates compared to flexible ethyl/propyl linkers.

Primary Synthetic Challenge: The simultaneous presence of two primary amines with distinct pKa values and the construction of the strained cyclopropane ring on an electron-rich aromatic system.

Retrosynthetic Analysis

The strategic disconnection relies on the Kulinkovich-Szymoniak reaction , which allows the direct conversion of a nitrile to a primary cyclopropylamine. This bypasses the multi-step alkylation/Curtius rearrangement sequences typically required for such scaffolds.

Retrosynthesis Product 3-(1-aminocyclopropyl)aniline (Target) Intermediate1 1-(3-Bromophenyl) cyclopropanamine Product->Intermediate1 Pd-Catalyzed Amination (Buchwald-Hartwig) StartingMaterial 3-Bromobenzonitrile Intermediate1->StartingMaterial Kulinkovich-Szymoniak Cyclopropanation Reagents Reagents: EtMgBr, Ti(OiPr)4 BF3·OEt2 Reagents->Intermediate1

Figure 1.[1] Retrosynthetic strategy utilizing titanium-mediated cyclopropanation.

Detailed Experimental Protocol

Route A: Discovery Scale (Titanium-Mediated)

This route is preferred for gram-scale synthesis due to its speed (2 linear steps to the skeleton).

Step 1: Synthesis of 1-(3-Bromophenyl)cyclopropanamine

Reaction Type: Kulinkovich-Szymoniak Cyclopropanation Rationale: Direct transformation of nitrile to cyclopropylamine using a titanacyclopropane intermediate generated in situ.

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)

  • Solvent: Anhydrous THF/Ether

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a reflux condenser and addition funnel under Argon.

  • Titanium Complex: Charge Ti(OiPr)4 (1.1 equiv) and 3-bromobenzonitrile (5.0 g, 27.5 mmol) in THF (50 mL). Cool to -78°C.

  • Grignard Addition: Add EtMgBr (60.5 mmol) dropwise over 45 minutes. The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.

  • Ligand Exchange: Allow the mixture to warm to 0°C and stir for 1 hour.

  • Lewis Acid Activation: Add BF3·OEt2 (55 mmol) dropwise. Caution: Exothermic. Stir at room temperature for 12 hours.

  • Quench: Cool to 0°C. Carefully quench with 10% NaOH (aq) and then extract with diethyl ether (3 x 100 mL).

  • Purification: The crude amine is purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with 6M NaOH, extract with DCM) to yield a pale yellow oil.

Self-Validating Checkpoint:

  • TLC: 3-Bromobenzonitrile (Rf ~0.6 in 20% EtOAc/Hex) should disappear. Product stays at baseline or requires basic eluent (e.g., 5% MeOH/DCM + 1% NH4OH).

Step 2: Protection and Amination

Rationale: The free amine on the cyclopropane can poison the Palladium catalyst. We protect it as a Boc-carbamate before installing the second amine.

  • Protection: Treat the intermediate from Step 1 with Boc2O (1.1 equiv) and TEA in DCM.

  • Buchwald-Hartwig Amination:

    • Substrate: tert-Butyl (1-(3-bromophenyl)cyclopropyl)carbamate.

    • Catalyst: Pd2(dba)3 (2 mol%) / XPhos (4 mol%).

    • Amine Source: Benzophenone imine (1.2 equiv) or LiHMDS.

    • Base: NaOtBu (1.5 equiv).

    • Conditions: Toluene, 100°C, 12 h.

  • Hydrolysis: Treat the resulting imine/silylamine with 1M HCl in THF to unveil the aniline.

Step 3: Global Deprotection & Salt Formation

Protocol:

  • Dissolve the Boc-protected aniline intermediate in 1,4-dioxane (5 mL/g).

  • Add 4M HCl in dioxane (10 equiv) at 0°C.

  • Stir at room temperature for 4 hours. A white precipitate will form.

  • Isolation: Filter the solid under N2 (hygroscopic). Wash with cold Et2O. Dry under high vacuum over P2O5.

Characterization & Quality Control

The final product is the dihydrochloride salt .

Data Summary Table
TestSpecificationExpected Result
Appearance VisualOff-white to pale beige hygroscopic solid
1H NMR 400 MHz, D2OCyclopropyl methylenes distinct at high field
Mass Spec ESI+[M+H]+ = 149.1 (Free base mass)
Purity HPLC (210 nm)> 98.0%
Chloride Content Titration2.0 ± 0.1 equiv (Dihydrochloride)
Spectroscopic Validation (Simulated)

1H NMR (400 MHz, D2O):

  • δ 7.45 (t, J=8.0 Hz, 1H): Aromatic H (C5 position).

  • δ 7.20-7.35 (m, 3H): Aromatic H (C2, C4, C6 positions). Note: Chemical shifts are downfield relative to free aniline due to protonation (-NH3+).

  • δ 1.35-1.45 (m, 2H): Cyclopropyl CH2 (cis to aromatic).

  • δ 1.15-1.25 (m, 2H): Cyclopropyl CH2 (trans to aromatic).

  • Note: Exchangeable NH protons are not visible in D2O.

13C NMR (100 MHz, D2O):

  • Aromatic Carbons: ~135.0 (C-N), 140.2 (C-Cyclopropyl), 130.5, 124.0, 122.5, 120.1.

  • Quaternary Cyclopropyl: ~35.5 ppm.

  • Cyclopropyl Methylenes: ~14.2 ppm.

Mechanism of Action (Synthesis)[2][3][4][5][6][7][8][9][10]

Understanding the Kulinkovich-Szymoniak mechanism is vital for troubleshooting low yields.

Mechanism Step1 Ligand Exchange Ti(OiPr)4 + 2 EtMgBr [- 2 MgBr(OiPr), - Ethane] Titanacyclopropane Titanacyclopropane (Active Species) Step1->Titanacyclopropane Beta-H Elimination NitrileInsertion Nitrile Insertion (Azatitanacyclopentene) Titanacyclopropane->NitrileInsertion + Ar-CN Rearrangement Ring Contraction (Cyclopropyl Imine) NitrileInsertion->Rearrangement + BF3·OEt2 (Lewis Acid Promoted) Product 1-Aminocyclopropane Rearrangement->Product Hydrolysis

Figure 2. Mechanism of the Kulinkovich-Szymoniak reaction. The Lewis acid (BF3) is critical for the rearrangement of the azatitanacycle.

Handling and Stability

  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Store under Argon/Nitrogen in a desiccator.

  • Stability: Stable at -20°C for >12 months. Free base is prone to oxidation (browning) upon air exposure.

  • Safety:

    • EtMgBr: Pyrophoric. Handle with extreme caution.

    • Ti(OiPr)4: Moisture sensitive.

    • Anilines: Potential sensitizers/toxic. Handle in a fume hood.

References

  • Kulinkovich-Szymoniak Reaction (Primary Source): Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

  • Kulinkovich-de Meijere Reaction Overview: de Meijere, A., et al. (2003). "Preparation of Cyclopropylamines." Organic Syntheses, 81, 14.

  • Buchwald-Hartwig Amination of Aryl Halides: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Cyclopropylamine Pharmacophore Properties: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Physicochemical Profiling & Handling of 3-(1-Aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural analysis, and experimental characterization of 3-(1-aminocyclopropyl)aniline hydrochloride , a specialized diamine scaffold used in high-value medicinal chemistry programs.

Content Type: Technical Reference & Experimental Guide Subject: CAS 1266212-00-3 | Structure-Property Relationships & Characterization[1][2][3]

Executive Summary & Compound Identity

3-(1-aminocyclopropyl)aniline hydrochloride is a bifunctional building block characterized by a meta-substituted aniline ring fused to a conformationally restricted cyclopropylamine.[1][2][3] Unlike flexible alkyl linkers, the cyclopropyl moiety locks the amine vector, reducing entropic penalties upon protein binding—a critical feature for designing high-affinity kinase inhibitors and VCP (Valosin-Containing Protein) modulators.[3]

This guide provides a rigorous analysis of its dual-nitrogen architecture, solubility profile, and the specific protocols required for its validation in drug discovery workflows.[3][4]

Chemical Identity Table
ParameterSpecification
IUPAC Name 3-(1-aminocyclopropyl)aniline hydrochloride
Common Name 1-(3-aminophenyl)cyclopropanamine HCl
CAS Number 1266212-00-3 (HCl Salt)
Molecular Formula C₉H₁₂N₂[1][2][3] · xHCl (Typically Monohydrochloride: C₉H₁₃ClN₂)
Molecular Weight 184.67 g/mol (Mono-HCl)
Physical State Off-white to pale beige crystalline solid
Core Scaffold Meta-substituted Aniline + Gem-disubstituted Cyclopropane

Molecular Architecture & Electronic Profile

Understanding the reactivity of this compound requires analyzing its two distinct nitrogen centers.[2][3] The molecule possesses a "Janus-faced" basicity profile, essential for optimizing salt formation and coupling reactions.[3]

The Dual-Basicity System
  • N1: The Cyclopropyl Amine (Aliphatic) [2][3]

    • Hybridization:

      
       (constrained).
      
    • pKa: ~8.5 – 9.0.[2][3]

    • Properties: The cyclopropyl group introduces significant

      
      -character into the C-C bonds, slightly increasing the 
      
      
      
      -character of the C-N bond compared to an isopropyl amine.[1][3] This makes N1 slightly less basic than a standard alkyl amine (pKa ~10.[2][3]5) but still the primary protonation site.[2][3] It is the site of hydrochloride salt formation.[2][3]
  • N2: The Aniline Amine (Aromatic) [2][3]

    • Hybridization:

      
       / conjugated.[2][3]
      
    • pKa: ~3.5 – 4.2.[2][3]

    • Properties: The lone pair is delocalized into the phenyl ring.[2][3] It remains unprotonated at physiological pH (7.[2][3]4) and requires highly acidic conditions to protonate.[2][3] In synthesis, this nitrogen is nucleophilic but less reactive than N1, allowing for chemoselective derivatization.[3][4]

Structural Visualization (DOT)

The following diagram maps the pKa values and electronic flow within the molecule.[2]

G Compound 3-(1-aminocyclopropyl) aniline HCl N1 Cyclopropyl Amine (N1) Primary Basic Center pKa ~ 9.0 (Protonated in HCl salt) Compound->N1 Site 1 N2 Aniline Amine (N2) Weak Base pKa ~ 4.0 (Neutral in HCl salt) Compound->N2 Site 2 Ring Phenyl Ring Meta-Substitution Electronic Buffer Compound->Ring Core Stereo Cyclopropyl Ring Conformational Lock Thorpe-Ingold Effect N1->Stereo Attached to Ring->N2 Conjugation

Figure 1: Functional map of 3-(1-aminocyclopropyl)aniline HCl highlighting the differential basicity of the two nitrogen centers.

Physicochemical Properties & Stability[1][2][3][5]

Solubility Profile

As a hydrochloride salt, the compound exhibits high aqueous solubility but limited solubility in non-polar organics.[3][4]

SolventSolubility RatingApplication Note
Water (pH 7) High (>50 mg/mL)Ideal for aqueous buffers and biological assays.[1][2][3]
DMSO High (>100 mg/mL)Standard stock solution solvent (typically 10-20 mM).[2][3]
Methanol/Ethanol Moderate to HighUseful for recrystallization or transfer.[2][3]
DCM/Ethyl Acetate Low (Salt form)Requires conversion to free base for extraction.[2][3]
Stability & Storage[1][3][4]
  • Hygroscopicity: Hydrochloride salts of primary amines are often hygroscopic.[2][3] The cyclopropyl amine moiety can absorb atmospheric moisture, leading to "caking."[3][4]

  • Oxidation: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air and light.[2][3]

  • Protocol: Store at -20°C under desiccant. Solutions in DMSO are stable for 3 months at -20°C but should undergo freeze-thaw cycles sparingly.[1][2][3]

Experimental Protocols for Characterization

To validate the identity and purity of this intermediate before use in synthesis, the following protocols are recommended.

Protocol A: Differentiation of Amine Centers via Titration

Objective: To experimentally determine the pKa values and confirm the salt stoichiometry.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water/KCl (0.1 M ionic strength).

  • Titrant: 0.01 M NaOH (standardized).

  • Execution: Perform a potentiometric titration from pH 2.0 to pH 11.0.

  • Analysis:

    • Equivalence Point 1 (pH ~4-5): Deprotonation of any excess HCl (if dihydrochloride) or trace impurities.[2][3]

    • Equivalence Point 2 (pH ~9.0): Deprotonation of the cyclopropyl ammonium (

      
       to 
      
      
      
      ).[1][2]
    • Note: The aniline nitrogen (

      
      ) will not show a distinct step in this range as it is already neutral above pH 5.[2]
      
Protocol B: HPLC Purity Assessment

Objective: Detect regioisomers (e.g., 2- or 4-substituted isomers) and oxidation byproducts.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3][4]

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).[2][3]

  • Mobile Phase B: Acetonitrile + 0.05% TFA.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds in derivatives).[2][3]

  • Retention Logic: The polar salt will elute early.[2][3] Impurities like the des-amino or oxidized azo-dimers will be significantly more hydrophobic (later eluting).[1][2][3]

Protocol C: Free-Base Liberation for Synthesis

Context: Many cross-coupling reactions (Buchwald-Hartwig) require the free base form to prevent catalyst poisoning by the HCl.[2][3]

  • Dissolution: Suspend the HCl salt in DCM (Dichloromethane).

  • Neutralization: Add 1.1 equivalents of saturated aqueous

    
     or 1M NaOH.
    
  • Extraction: Shake vigorously. The free base partitions into the DCM layer.[2][3]

  • Drying: Separate organic layer, dry over

    
    , and concentrate in vacuo strictly below 30°C (cyclopropyl amines can be volatile).
    

Synthetic Context & Retrosynthesis

Understanding how this compound is made helps in identifying likely impurities.[2][3] The primary route involves the Kulinkovich-Szymoniak reaction or the Curtius Rearrangement .[2][3]

Synthesis Precursor 3-Nitrobenzonitrile (Commercial Starting Material) Step1 Step 1: Kulinkovich-Szymoniak (EtMgBr, Ti(OiPr)4) Forms Cyclopropylamine Precursor->Step1 Intermediate 1-(3-nitrophenyl)cyclopropanamine Step1->Intermediate Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Forms Aniline Intermediate->Step2 Final 3-(1-aminocyclopropyl)aniline (Target) Step2->Final

Figure 2: Common synthetic route.[1][2][3] Impurities may include unreduced nitro compounds or ring-opened propyl amines.[1][2][3]

References

  • Sigma-Aldrich. 3-(1-aminocyclopropyl)aniline hydrochloride Product Specification. CAS 1266212-00-3.[1][2][3] Link

  • PubChem. Compound Summary: 3-(1-aminocyclopropyl)aniline.[1][2][3] National Library of Medicine.[2][3] Link

  • Szymoniak, J., et al. (2001).[2][3][4] "Titanium-mediated conversion of nitriles to cyclopropylamines."[1][2][3] Journal of Organic Chemistry. (Mechanistic basis for synthesis).

  • Grasa, G. A., et al. (2001).[2][3][4][5] "Amination Reactions of Aryl Halides." J. Org.[2][3][5] Chem. 66, 7714-7722.[1][2][3][5] (Context for aniline reactivity). Link[2]

  • BenchChem. pKa of Amine Groups in Linkers. (Comparative data for aliphatic vs aromatic amines). Link[2]

Sources

3-(1-aminocyclopropyl)aniline hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the physicochemical properties, synthetic methodology, and medicinal chemistry applications of 3-(1-aminocyclopropyl)aniline hydrochloride .

Chemical Identity & Physicochemical Profile

3-(1-aminocyclopropyl)aniline hydrochloride is a bifunctional building block characterized by a benzene ring substituted at the meta-position with a 1-aminocyclopropyl group. This scaffold is highly valued in medicinal chemistry for its ability to introduce conformational restriction while maintaining the basicity and hydrogen-bonding potential of a primary amine.

PropertyData
IUPAC Name 3-(1-aminocyclopropyl)aniline hydrochloride
Common Synonyms 1-(3-aminophenyl)cyclopropan-1-amine HCl; m-(1-aminocyclopropyl)aniline HCl
CAS Number (Salt) 1266212-00-3
CAS Number (Free Base) 1266160-60-4
Molecular Formula C₉H₁₃ClN₂ (Salt) / C₉H₁₂N₂ (Base)
Molecular Weight 184.67 g/mol (Salt) / 148.21 g/mol (Base)
SMILES Cl.NC1(CC1)c2cccc(N)c2
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in water, DMSO, methanol; sparingly soluble in DCM
pKa (Calc) ~8.5 (cyclopropyl amine), ~4.0 (aniline)

Synthetic Methodology: The Kulinkovich-Szymoniak Route

The most robust and "expert-grade" synthesis of 1-substituted cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction . While direct reaction on the free aniline is possible using excess Grignard reagent, the Boc-protection strategy is recommended for high-purity applications to prevent side reactions at the aniline nitrogen.

Reaction Scheme

The synthesis proceeds in three distinct stages:

  • Chemoselective Protection: Masking the aniline amine.

  • Titanium-Mediated Cyclopropanation: The core ring-forming step.

  • Global Deprotection: Removal of the Boc group and salt formation.

Synthesis Start 3-Aminobenzonitrile Step1 N-Boc Protection ((Boc)2O, THF) Start->Step1 Inter1 N-Boc-3-aminobenzonitrile Step1->Inter1 Step2 Kulinkovich-Szymoniak (EtMgBr, Ti(OiPr)4, BF3·Et2O) Inter1->Step2 Inter2 N-Boc-Protected Cyclopropylamine Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-(1-aminocyclopropyl)aniline Hydrochloride Step3->Final

Figure 1: Step-wise synthetic workflow for high-purity production.

Detailed Protocol
Step 1: Protection

Dissolve 3-aminobenzonitrile (1.0 equiv) in THF. Add di-tert-butyl dicarbonate (1.1 equiv) and catalytic DMAP. Heat to reflux for 4 hours. Concentrate and purify via silica gel chromatography to isolate tert-butyl (3-cyanophenyl)carbamate.

Step 2: Cyclopropanation (The Critical Step)
  • Reagents: EtMgBr (3.0 M in ether), Ti(OiPr)₄ (Titanium isopropoxide), BF₃·Et₂O.

  • Procedure:

    • Dissolve the protected nitrile in anhydrous Et₂O under Argon.

    • Add Ti(OiPr)₄ (1.1 equiv).

    • Add EtMgBr (2.2 equiv) dropwise over 1 hour at room temperature. Note: The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.

    • Stir for 2 hours.

    • Add BF₃·Et₂O (2.0 equiv) carefully. This Lewis acid facilitates the ring closure from the titanacycle intermediate.

    • Quench with 10% NaOH, extract with EtOAc, and dry over Na₂SO₄.

Step 3: Salt Formation

Dissolve the crude intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 equiv) and stir at room temperature for 12 hours. The product, 3-(1-aminocyclopropyl)aniline hydrochloride , will precipitate. Filter and wash with cold diethyl ether to obtain the pure salt.

Structural Biology & Medicinal Chemistry Utility

This compound is not merely a linker; it is a bioisostere and a pharmacophore in its own right.

Conformational Restriction

The cyclopropyl ring locks the ethylamine chain into a rigid conformation. In drug design, this reduces the entropic penalty of binding to a protein target. Unlike a flexible ethyl chain, the cyclopropylamine pre-organizes the nitrogen for interaction with aspartate or glutamate residues in the binding pocket.

Mechanism-Based Inactivation (LSD1/MAO)

The 1-aminocyclopropyl core is a "privileged scaffold" for inhibiting flavin-dependent amine oxidases (e.g., LSD1 , MAO-A/B ).

  • Mechanism: The enzyme oxidizes the amine to an imine. The adjacent cyclopropyl ring then undergoes a Single Electron Transfer (SET) ring opening, forming a radical that covalently modifies the FAD cofactor or the enzyme active site.

  • Application: This scaffold is frequently used to design Lysine Specific Demethylase 1 (LSD1) inhibitors for cancer therapy.

Pharmacophore Scaffold 3-(1-aminocyclopropyl)aniline Core Feature1 Conformational Lock (Reduces Entropic Penalty) Scaffold->Feature1 Feature2 Suicide Inhibition (Ring Opening via SET) Scaffold->Feature2 Feature3 Aniline Handle (For further derivatization) Scaffold->Feature3

Figure 2: Pharmacological attributes of the aminocyclopropyl-aniline scaffold.

Handling, Safety, and Stability

As an aniline derivative and a hydrochloride salt, specific precautions are required.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under inert gas (Argon/Nitrogen).

  • Safety Hazards (GHS):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and eye irritation.

    • H335: May cause respiratory irritation.

    • Note: Due to structural similarity to MAO inhibitors (like tranylcypromine), treat with caution regarding potential CNS effects if inhaled or ingested in significant quantities.

References

  • Bertus, P., & Szymoniak, J. (2001).[1] New and easy route to primary cyclopropylamines from nitriles.[1] Chemical Communications, (18), 1792–1793. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • BLD Pharm. (n.d.). 3-(1-Aminocyclopropyl)aniline hydrochloride Product Page. BLD Pharm. Link

  • Mimasu, S., et al. (2010). Discovery of Novel LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3700-3703. (Contextual reference for scaffold utility).

Sources

Technical Guide: Solubility and Stability of 3-(1-Aminocyclopropyl)aniline Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity[1]

This guide provides a comprehensive technical analysis of 3-(1-aminocyclopropyl)aniline hydrochloride , a critical intermediate scaffold often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—containing both an electron-rich aromatic amine (aniline) and a strained aliphatic amine (cyclopropylamine)—presents unique solubility and stability challenges.[1]

The hydrochloride salt form significantly enhances aqueous solubility but introduces hygroscopicity.[1] The primary stability risk is oxidative degradation of the aniline moiety, necessitating strict anaerobic handling.

Chemical Profile
PropertyDetail
Chemical Name 3-(1-Aminocyclopropyl)aniline hydrochloride
Structure Description Meta-substituted aniline linked to a 1-aminocyclopropyl ring.[1]
Molecular Formula C₉H₁₂N₂[1][2] · xHCl (Typically mono- or dihydrochloride)
Key Functional Groups Primary Aniline (Ar-NH₂), Primary Aliphatic Amine (R-NH₂), Cyclopropyl Ring
Estimated pKa N1 (Aniline): ~3.5–4.5 N2 (Cyclopropylamine): ~9.0–10.0
LogP (Free Base) ~1.2 (Estimated)

Part 2: Solubility Profile & Protocols

Solubility Landscape

The solubility of 3-(1-aminocyclopropyl)aniline hydrochloride is dictated by its ionic nature.[1] As a salt, it exhibits high lattice energy but excellent solvation in high-dielectric solvents.[1]

  • Aqueous Media: Highly soluble (>50 mg/mL) in water and acidic buffers (pH < 4).[1] Solubility decreases as pH approaches the pKa of the aliphatic amine (~9.0), where the free base precipitates.

  • Organic Solvents:

    • DMSO/DMF: Excellent (>100 mg/mL).[1] Ideal for stock solutions.[1]

    • Methanol/Ethanol: Good solubility (>20 mg/mL).[1]

    • Acetonitrile/Acetone: Sparingly soluble.[1]

    • Non-polar (Hexane, DCM): Insoluble.[1]

Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP) for accurate solubility assessment.

Materials:

  • Compound: 3-(1-aminocyclopropyl)aniline HCl[1]

  • Solvents: PBS (pH 7.4), Water (pH 5.5), DMSO

  • Equipment: HPLC-UV or LC-MS, Thermomixer

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 0.5 mL solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (low binding).

  • Quantification: Dilute filtrate 100x in mobile phase and analyze via HPLC.

Self-Validating Check:

  • If the pellet disappears completely, the solution is not saturated. Add more solid until a visible precipitate remains.

Part 3: Stability Profile & Degradation Mechanisms[1]

Primary Degradation Pathways

The compound faces two distinct threats: Oxidative Coupling (driven by the aniline) and Ring Opening (driven by the strained cyclopropane, though less likely under standard conditions).

A. Oxidative Degradation (High Risk)

Anilines are electron-rich and prone to radical-mediated oxidation, leading to colored impurities (azo compounds, nitroso species, and polymers).[1] This is accelerated by light, heat, and high pH.[1]

B. Cyclopropyl Ring Strain (Medium Risk)

The cyclopropyl ring possesses ~27.5 kcal/mol of ring strain.[1] While generally stable, strong mineral acids at high temperatures can trigger ring opening, leading to chain-linearized impurities.[1]

Visualization of Stability Logic

StabilityPathwaysCompound3-(1-aminocyclopropyl)aniline HClOxidationOxidative Stress(Air/Light)Compound->OxidationAcidStressAcidic Stress(pH < 1, Heat)Compound->AcidStressAzoDimerAzo/Azoxy Dimers(Colored Impurities)Oxidation->AzoDimer Radical CouplingPolymerPolyaniline-likeAggregatesOxidation->Polymer PolymerizationRingOpenRing-OpenedAlkyl ChloridesAcidStress->RingOpen Nucleophilic Attack(Rare)

Caption: Degradation logic showing oxidative coupling (primary risk) and acid-catalyzed ring opening.[1]

Forced Degradation Protocol

To validate stability limits, perform the following stress tests:

Stress ConditionDurationExpected OutcomeMitigation Strategy
Oxidation (0.3% H₂O₂) 4 HoursFormation of N-oxides and dimers.[1]Store under Argon/Nitrogen.[1][3]
Acid (0.1 N HCl, 60°C) 24 Hours< 2% degradation (Cyclopropyl stable).[1]Avoid boiling in strong acid.[1]
Base (0.1 N NaOH) 4 HoursPrecipitation of free base; rapid oxidation.[1]Maintain acidic/neutral pH.[1]
Photostability (UV) 24 HoursDarkening (browning) of solid/solution.[1]Amber vials; foil wrap.

Part 4: Handling & Storage Recommendations

Storage Conditions
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1][3] The HCl salt is hygroscopic; moisture uptake accelerates hydrolysis and oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage of solutions to prevent leaching.[1]

Solution Handling
  • Stock Preparation: Prepare stocks in anhydrous DMSO. These are stable for ~3 months at -20°C.[1]

  • Aqueous Solutions: Prepare fresh. Do not store aqueous solutions for >24 hours, even at 4°C, due to the risk of auto-oxidation at neutral pH.

  • Color Indicator: A change from off-white/beige to dark brown/black indicates significant oxidative degradation.[1] Discard if black.

References

  • PubChem. Compound Summary: 3-(1-aminocyclopropyl)aniline.[1] National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups and Stability of Amines. Available at: [Link]

Spectroscopic Characterization Guide: 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 3-(1-aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3). This document is structured for researchers requiring rigorous structural validation of this building block, commonly used in the synthesis of kinase inhibitors and lysine-specific demethylase (LSD1) inhibitors.

Compound Identity:

  • IUPAC Name: 1-(3-aminophenyl)cyclopropan-1-amine hydrochloride

  • Common Name: 3-(1-aminocyclopropyl)aniline HCl[1]

  • CAS Number: 1266212-00-3[1]

  • Molecular Formula:

    
     (Typically dihydrochloride in full salt form, MW ~221.13; Monohydrochloride MW ~184.67)
    
  • Exact Mass (Free Base): 148.1000

Part 1: Structural Analysis & Connectivity

Before interpreting spectra, one must understand the unique electronic environment created by the geminal amino-aryl cyclopropane moiety.

  • Cyclopropane Ring Strain: The high

    
    -character of the C-C bonds in the cyclopropane ring forces high 
    
    
    
    -character into the exocyclic bonds (C-N and C-Ar). This results in upfield NMR shifts for ring protons and unique coupling constants (
    
    
    Hz).
  • Basicity Differential: The molecule contains two amine groups:

    • Aliphatic Amine (Cyclopropyl):

      
      . This is the primary site of protonation.
      
    • Aromatic Amine (Aniline):

      
      . This site is protonated only in high acid concentrations (dihydrochloride form).
      
    • Note: In a standard "hydrochloride" salt supplied by vendors, the aliphatic amine is protonated (

      
      ), while the aniline remains as the free base (
      
      
      
      ) unless specified as "dihydrochloride."
Structural Visualization (DOT)

G cluster_0 Fragment A: Aniline Core cluster_1 Fragment B: Cyclopropyl Moiety Aniline Aromatic Ring (3-substituted) NH2_Ar Aniline NH2 (δ 4.5-5.5 ppm) Aniline->NH2_Ar Cyclo Cyclopropane Ring (High Strain) Aniline->Cyclo C-C Bond (Rotatable) NH3_Alk Ammonium NH3+ (Exchangeable) Cyclo->NH3_Alk Geminal Substitution caption Fig 1. Structural connectivity of 3-(1-aminocyclopropyl)aniline HCl showing distinct magnetic environments.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    or
    
    
    to prevent the exchange of amine protons, allowing observation of the
    
    
    and
    
    
    signals.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data (Predicted/Comparative)

The spectrum is characterized by the distinct AA'BB' multiplet of the cyclopropane ring and the meta-substituted aromatic pattern.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
8.60 - 8.90 Broad s3HCyclopropyl

Deshielded aliphatic ammonium protons. Disappears on

shake.
7.05 Triplet (

Hz)
1HAr-H (C5)Meta-proton, coupled to C4 and C6.
6.60 - 6.75 Multiplet2HAr-H (C4, C6)Ortho to amine/alkyl groups. Upfield due to aniline electron donation.
6.50 Singlet (broad)1HAr-H (C2)Isolated proton between substituents.
5.00 - 5.50 Broad s2HAniline

Aromatic amine protons. Broad due to quadrupole relaxation of N.
1.25 - 1.40 Multiplet2HCyclopropyl

(cis to Ar)
Rigid ring protons. Distinct from trans protons due to ring anisotropy.
1.05 - 1.15 Multiplet2HCyclopropyl

(trans to Ar)
Upfield shift characteristic of cyclopropanes.
C NMR Data

The quaternary carbon of the cyclopropane ring is a diagnostic signal.

Chemical Shift (

, ppm)
TypeAssignmentNotes
148.5 CqAr-C-NH2 (C3)Deshielded by

-lone pair donation.
142.0 CqAr-C-Cyclo (C1)Ipso carbon attached to the ring.
129.5 CHAr-C (C5)Standard aromatic shift.
116.0 CHAr-C (C6)Ortho shielding.
114.5 CHAr-C (C4)Ortho shielding.
112.0 CHAr-C (C2)Shielded by both substituents.
36.5 CqCyclopropyl C1Quaternary carbon carrying the amine and aryl group.
14.2 CH2Cyclopropyl C2/C3High field signal due to ring strain/shielding.

Part 3: Mass Spectrometry (MS)[2][3]

Ionization Mode: ESI+ (Electrospray Ionization)

The compound ionizes readily due to the basic aliphatic amine.

  • Molecular Ion

    
    : 
    
    
    
    149.1 (Calculated for
    
    
    ).
  • Salt Adducts: If analyzed in high concentration,

    
     or dimer species 
    
    
    
    (
    
    
    297.2) may be observed.[1][2][3]
Fragmentation Pathway (MS/MS)

Fragmentation is driven by the strain release of the cyclopropane ring and the loss of ammonia.

  • Precursor:

    
     149.1
    
  • Primary Fragment: Loss of

    
     (17 Da) 
    
    
    
    
    
    132.1
    .
    • Mechanism:[4][5][6] Formation of a resonance-stabilized cinnamyl-type cation or cyclopropyl cation.

  • Secondary Fragment: Ring opening/Loss of

    
     (28 Da) 
    
    
    
    
    
    120-121
    .
    • Mechanism:[4][5][6] Typical cyclopropane disassembly.

Fragmentation Diagram (DOT)

MS M [M+H]+ m/z 149.1 F1 [M - NH3]+ m/z 132.1 M->F1 - NH3 (17 Da) (Neutral Loss) F2 [M - NH3 - C2H4]+ m/z 104-106 F1->F2 - C2H4 (28 Da) (Ring Opening) caption Fig 2. Proposed ESI+ fragmentation pathway for 3-(1-aminocyclopropyl)aniline.

Part 4: Infrared Spectroscopy (FT-IR)

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
AssignmentDescription
3350 - 3450

Primary amine stretching (doublet for Aniline

).
2800 - 3000

Broad ammonium band (overlap with C-H).
3010 - 3080

Characteristic "cyclopropyl C-H" stretch (usually

).
1600, 1500

Aromatic ring breathing modes.
1250 - 1300

Aromatic C-N stretch.
1020 Ring def.Cyclopropane ring deformation band.

Part 5: Quality Control & Purity Analysis

To ensure the integrity of the data, the following purity checks are mandatory before spectral acquisition.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amine absorption).

  • Retention Time: Expect early elution (RT ~2-4 min) due to the polarity of the diamine and the protonated state at acidic pH.

References

  • Sigma-Aldrich. 3-(1-aminocyclopropyl)aniline hydrochloride Product Detail. Catalog No. ENAH987FB536.[1] Accessed 2025.[2][7] Link

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793. (Foundational synthesis of 1-aminocyclopropanes).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR shift prediction of cyclopropanes).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7] (General IR/MS interpretation).

Sources

Technical Guide: Biological Activities of Aminocyclopropyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Analysis & Chemical Architecture

The Scaffold Paradigm

The aminocyclopropyl aniline scaffold represents a privileged structural class in epigenetic drug discovery. It is fundamentally derived from tranylcypromine (TCP) , a non-selective monoamine oxidase (MAO) inhibitor, but engineered for selectivity against Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

The core structure typically consists of a trans-2-phenylcyclopropylamine (2-PCPA) "warhead" where the phenyl ring is substituted at the para-position with an amine (aniline). This aniline moiety serves as a critical vector for chemical extension, allowing the molecule to reach deep into the LSD1 substrate-binding tunnel, thereby achieving nanomolar potency and >1000-fold selectivity over MAO-A/B.

Structure-Activity Relationship (SAR) Logic

The biological activity is governed by three pharmacophoric pillars:

  • The Warhead (Cyclopropylamine): The strained cyclopropane ring is essential for the mechanism-based inactivation. It mimics the methylated lysine substrate. Upon oxidation by the FAD cofactor, the ring opens to form a covalent adduct with FAD.

  • Stereochemistry: The (1R, 2S)-trans isomer is generally the bioactive enantiomer for LSD1 inhibition.

  • The Aniline "Selectivity Handle": The 4-amino group on the phenyl ring allows for the attachment of bulky lipophilic groups (e.g., benzamides, biaryls). These extensions sterically clash with the smaller active sites of MAO-A/B but fit perfectly into the large, hydrophobic substrate cleft of LSD1.

Part 2: Mechanism of Action (MOA)

Irreversible FAD Adduct Formation

Unlike reversible inhibitors, aminocyclopropyl aniline derivatives are suicide substrates . They undergo a single-electron transfer (SET) oxidation by the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic domain.

The Cascade:

  • Oxidation: LSD1 oxidizes the amine to an imine/radical intermediate.

  • Ring Opening: The cyclopropyl radical undergoes homolytic ring opening to relieve ring strain.

  • Covalent Capture: The reactive methylene radical attacks the N(5) position of the reduced FAD, forming a stable covalent adduct.

  • Inactivation: The enzyme is permanently disabled, preventing the demethylation of H3K4me1/2 (gene activation marks) or H3K9me1/2 (gene repression marks).

Visualization: MOA Pathway

LSD1_Inhibition_Mechanism cluster_0 Irreversible Inactivation Substrate Aminocyclopropyl Aniline Derivative Complex LSD1-FAD Enzyme Complex Substrate->Complex Binding (Kd) Oxidation Single Electron Transfer (SET) Complex->Oxidation Catalytic Initiation Radical Cyclopropyl Radical Intermediate Oxidation->Radical Ring Opening Adduct N5-FAD Covalent Adduct (Dead Enzyme) Radical->Adduct Covalent Bond Formation

Caption: Step-wise mechanism of suicide inhibition where the cyclopropyl ring opens to covalently modify the FAD cofactor.

Part 3: Therapeutic Applications & Biological Data[1][2][3][4][5]

Oncology: Acute Myeloid Leukemia (AML)

In AML, LSD1 suppresses genes responsible for differentiation.[1][2] Inhibition by aminocyclopropyl anilines restores the expression of myeloid differentiation markers (CD11b, CD86) and induces a "differentiation block" release.

  • Key Biomarker: Upregulation of GFI1 target genes.

  • Phenotype: Blast cells differentiate into mature macrophages/granulocytes and undergo apoptosis.

Comparative Potency Data

The following table illustrates how the "aniline" modification enhances potency compared to the parent TCP.

Compound ClassStructure DescriptionLSD1 IC50 (nM)MAO-A IC50 (µM)Selectivity (LSD1/MAO)
TCP (Parent) Unsubstituted trans-2-PCPA20,0002.5< 1 (Poor)
Aniline Core 4-(2-aminocyclopropyl)aniline1,200> 100~80x
Amide Derivative 4-benzamido-substituted PCPA< 20 > 100 > 5000x
Clinical Lead ORY-1001 (Iadademstat)~1-5> 100Excellent

Part 4: Experimental Protocols

Protocol A: LSD1 Enzymatic Inhibition Assay

Purpose: To quantify the biochemical potency (IC50) of derivatives.

Reagents:

  • Recombinant Human LSD1 (1-852 aa).

  • Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA).

  • Coupling Enzymes: HRP (Horseradish Peroxidase).

  • Detection: Amplex Red (Resorufin generation).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose response).

  • Incubation: Mix LSD1 (50 nM) with compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 30 mins at RT. Critical: This pre-incubation allows the irreversible adduct to form.

  • Reaction Start: Add H3K4me2 peptide (10 µM) and Amplex Red/HRP mix.

  • Kinetics: LSD1 demethylation produces H2O2, which drives HRP to convert Amplex Red to Resorufin.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) for 60 mins.

  • Analysis: Calculate IC50 based on the slope of the linear reaction phase relative to DMSO control.

Protocol B: Cellular Differentiation Assay (FACS)

Purpose: To validate biological engagement in AML cells (THP-1).

Workflow:

  • Seeding: Seed THP-1 cells at 2 x 10^5 cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat with compound (e.g., 10 nM - 1000 nM) for 72 to 96 hours . Note: Epigenetic reprogramming is slow; <48h treatment often yields false negatives.

  • Harvesting: Wash cells 2x with cold PBS + 1% BSA.

  • Staining: Incubate with anti-CD11b-PE and anti-CD14-FITC antibodies for 30 mins on ice in the dark.

  • Flow Cytometry: Analyze on a flow cytometer (e.g., BD FACSCanto). Gate on live singlets.

  • Quantification: Calculate Mean Fluorescence Intensity (MFI) of CD11b+ population vs. IgG isotype control.

Visualization: Experimental Workflow

Experimental_Workflow Synthesis Synthesis: Pd-catalyzed Coupling of TCP-Aniline Biochem Biochemical Assay: LSD1-HRP Coupled (IC50 Determination) Synthesis->Biochem Screen Potency Cellular Cellular Assay: THP-1 Differentiation (CD11b FACS) Biochem->Cellular Select Hits (<100 nM) Validation Target Validation: Western Blot (H3K4me2) & Gene Expression (GFI1) Cellular->Validation Confirm Mechanism Validation->Synthesis SAR Refinement

Caption: Integrated workflow from chemical synthesis to biological validation in AML models.

References

  • Binda, C., et al. (2010). Structural Basis for the Specific Inhibition of Histone Demethylase LSD1 by Peptide-Derived Inhibitors. Journal of the American Chemical Society.[3] Link

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link

  • Mould, D. P., et al. (2017). Development of (Spiro)cyclic Aminocyclopropanes as Inhibitors of Lysine-Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry.[4] Link

  • Fang, Y., et al. (2017). Inhibitors of Histone Demethylase LSD1/KDM1A for Cancer Therapy.[1] Frontiers in Pharmacology. Link

  • Lynch, J. T., et al. (2012). LSD1 Inhibition: A Therapeutic Strategy in Cancer? Expert Opinion on Therapeutic Targets. Link

Sources

Technical Whitepaper: The Evolution, Synthesis, and Pharmacological Application of Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aniline moiety (phenylamine) remains one of the most privileged structures in medicinal chemistry. From its serendipitous isolation in the 19th century to its central role in modern kinase inhibitors, the aniline scaffold has evolved from a simple dye precursor to a sophisticated pharmacophore. This technical guide synthesizes the historical trajectory of aniline discovery with modern, high-fidelity synthetic protocols (specifically Buchwald-Hartwig amination) and rigorous toxicity management strategies (ICH M7 compliance). It is designed to serve as a reference for integrating novel aniline derivatives into drug development pipelines while mitigating metabolic risks such as methemoglobinemia.

Part 1: Historical Genesis – From Coal Tar to Therapeutics

The discovery of aniline is not a singular event but a convergence of independent isolations, a testament to the compound's fundamental nature in organic chemistry.

The Timeline of Isolation

The narrative of aniline begins in the early 19th century, driven by the destructive distillation of natural products.[1][2][3][4]

  • 1826 (Crystallin): Otto Unverdorben isolated a liquid from the distillation of natural indigo.[1][2][4] He named it "Crystallin" due to its ability to form crystalline salts with acids.

  • 1834 (Kyanol): Friedlieb Runge, working with coal tar (a waste product of the gas lighting industry), isolated a substance that turned bright blue upon treatment with chloride of lime (calcium hypochlorite).[1] He named it "Kyanol" (Blue Oil).

  • 1856 (The Mauveine Singularity): The pivotal moment for industrial chemistry occurred when 18-year-old William Henry Perkin attempted to synthesize quinine from allyltoluidine. The oxidation failed to produce quinine but yielded a black sludge. Upon extraction with alcohol, Perkin discovered Mauveine , the first synthetic aniline dye. This event marked the birth of the synthetic organic chemical industry.

Visualization: The Aniline Timeline

AnilineHistory Unverdorben 1826: Unverdorben Isolates 'Crystallin' (from Indigo) Hofmann 1843: Hofmann Proves Identity (All are Aniline) Unverdorben->Hofmann Runge 1834: Runge Isolates 'Kyanol' (from Coal Tar) Runge->Hofmann Perkin 1856: Perkin Synthesizes Mauveine (Birth of Industry) Hofmann->Perkin  Elucidation Sulfa 1930s: Domagk Sulfonamides (Antibiotics) Perkin->Sulfa  Industrial Scale-up Kinase 2000s: Imatinib Kinase Inhibitors (Targeted Therapy) Sulfa->Kinase  Pharmacophore Refinement

Figure 1: The historical trajectory of aniline from isolation to modern pharmacophore.

Part 2: Synthetic Methodologies & Protocols

In modern drug discovery, the classical nitration/reduction sequence often lacks the chemoselectivity required for complex scaffolds. The industry standard has shifted toward Palladium-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig Amination .[5][6]

Comparative Methodology
FeatureClassical (Nitration + Béchamp/Hydrogenation)Modern (Buchwald-Hartwig Coupling)
Precursor Arene (requires regioselective nitration)Aryl Halide / Triflate (pre-functionalized)
Functional Group Tolerance Low (Reducible groups like ketones/alkynes are at risk)High (Tolerates ketones, esters, nitriles)
Atom Economy Moderate (Iron sludge waste in Béchamp)High (Catalytic cycle)
Primary Utility Bulk commodity chemical productionLate-stage pharmaceutical functionalization
Standard Operating Procedure: Buchwald-Hartwig Amination

Rationale:

  • Catalyst (Pd2(dba)3): Provides a source of Pd(0) without stabilizing phosphines, allowing the added ligand to dominate coordination.

  • Ligand (XPhos): A dialkylbiaryl phosphine. Its bulk promotes the reductive elimination step, which is often rate-limiting for electron-rich amines.

  • Base (NaOtBu): Strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the substrate.

Protocol:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Critical Step: Cool to room temperature under a stream of dry Nitrogen or Argon. Oxygen is a poison to the Pd(0) species and will drastically reduce yield.

  • Reagent Loading:

    • Add Pd2(dba)3 (1.0 mol%) and XPhos (2.0 mol%).

    • Add Sodium tert-butoxide (NaOtBu) (1.4 equivalents).

    • Note: If the aryl halide is a solid, add it here (1.0 equiv). If liquid, add via syringe later.

  • Solvent & Degassing:

    • Add anhydrous Toluene or 1,4-Dioxane (concentration ~0.2 M relative to halide).

    • Process Control: Sparge the solvent with Nitrogen for 5 minutes prior to addition to remove dissolved oxygen.

  • Substrate Addition:

    • Add the Aryl Bromide (1.0 equiv) and Primary Amine (1.2 equiv) via syringe.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 80–100°C for 2–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aryl halide.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black.

    • Concentrate in vacuo and purify via flash column chromatography.

Visualization: The Catalytic Cycle

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineCoord + R-NH2 Deprot Deprotonation (Base removes HX) AmineCoord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 + Ar-NH-R

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that steric bulk on the ligand facilitates the final Reductive Elimination step.

Part 3: Medicinal Chemistry & Toxicity Management

Anilines are "privileged structures" in kinase inhibitors (e.g., Imatinib, Gefitinib) because the nitrogen atom can serve as a hydrogen bond donor/acceptor in the ATP-binding pocket. However, they carry a structural alert for genotoxicity.

The Toxicity Mechanism: Methemoglobinemia

The primary safety concern with simple anilines is Methemoglobinemia . This is not caused by aniline itself, but by its bio-activation.

  • N-Hydroxylation: CYP450 enzymes oxidize aniline to N-phenylhydroxylamine.

  • Redox Cycling: N-phenylhydroxylamine oxidizes Ferrous Hemoglobin (Fe2+) to Ferric Methemoglobin (Fe3+).

  • Result: Fe3+ cannot bind oxygen, leading to tissue hypoxia.

Visualization: Metabolic Activation Pathway

Toxicity Aniline Aniline (Parent) CYP CYP450 (Liver) Aniline->CYP PHA N-Phenylhydroxylamine (Toxic Metabolite) CYP->PHA Oxidation Nitroso Nitrosobenzene PHA->Nitroso Oxidation HbFe3 Methemoglobin (Fe3+) (Inactive) PHA->HbFe3 Oxidizes Fe2+ to Fe3+ Nitroso->PHA Reduction (Redox Cycle) HbFe2 Hemoglobin (Fe2+) (O2 Carrier)

Figure 3: The redox cycle responsible for Aniline-induced Methemoglobinemia.

Regulatory Compliance (ICH M7)

Under ICH M7 guidelines , anilines are often flagged as Class 2 or Class 3 impurities (mutagenic potential).

  • Mitigation Strategy: Substituents on the phenyl ring significantly alter toxicity. Electron-withdrawing groups (e.g., -CF3, -CN) generally reduce the electron density on the nitrogen, making N-hydroxylation less favorable and reducing genotoxic potential.

  • Testing: The Ames Test (Salmonella typhimurium) is mandatory for any novel aniline intermediate to determine mutagenicity before advancing to in vivo studies.

Part 4: References

  • Travis, A. S. (1990). "Perkin’s Mauve: Ancestor of the Organic Chemical Industry." Technology and Culture. Link

  • Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Reactions of Aryl Halides with Soft Nucleophiles." Topics in Current Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Kiese, M. (1966). "The Biochemical Production of Ferrihemoglobin-Forming Derivatives from Aromatic Amines, and Mechanisms of Ferrihemoglobin Formation." Pharmacological Reviews. Link

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." FDA Guidance. Link

Sources

Theoretical and Computational Studies of 3-(1-Aminocyclopropyl)aniline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly drives rational drug design and materials science, the theoretical profiling of complex building blocks becomes paramount. 3-(1-aminocyclopropyl)aniline hydrochloride (3-1-ACA·HCl) is a highly specialized intermediate featuring a strained aliphatic cyclopropylamine ring coupled with a planar aromatic aniline system.

As a Senior Application Scientist, I approach the computational characterization of 3-1-ACA·HCl not merely as a mathematical exercise, but as a predictive engine. This whitepaper outlines the causality behind specific Density Functional Theory (DFT) parameters, the nuances of modeling its hydrochloride salt form, and the self-validating protocols required to accurately predict its behavior in molecular docking scenarios.

Structural Nuances and Quantum Mechanical Profiling

Regioselective Protonation in the Hydrochloride Salt

When constructing the initial 3D model of 3-1-ACA·HCl, a common pitfall is misassigning the protonation site. The molecule possesses two distinct nitrogen atoms: the aromatic aniline amine and the aliphatic cyclopropylamine. Because the lone pair of the aniline nitrogen is delocalized into the aromatic


-system, its basicity is significantly lower than that of the aliphatic amine.

To accurately model the hydrochloride salt, the proton (


) must be localized on the cyclopropylamine nitrogen, forming a 

moiety paired with the chloride anion (

). Failing to account for this regioselective protonation will result in fundamentally flawed electrostatic potential (MEP) maps and inaccurate docking poses.
Density Functional Theory (DFT) Optimization

The cyclopropyl ring introduces significant computational complexity due to its high ring strain and the presence of Walsh orbitals—where the C-C bonds possess roughly


 hybridization rather than standard 

. To capture this bent-bond electron density, polarization functions are non-negotiable.

We employ the B3LYP functional with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is critical here; they allow the electron cloud to expand, which is necessary to accurately model the diffuse nature of the chloride anion in the salt complex[1]. Benchmarking studies on cyclopropylamine derivatives confirm that the B3LYP/aug-cc-pVTZ or 6-311++G(d,p) levels of theory provide the most accurate estimation of optical and electronic properties[2].

Furthermore, harmonic oscillator approximations in DFT inherently overestimate vibrational frequencies due to the omission of anharmonicity. Applying a scaling factor of 0.960 brings B3LYP results in line with experimental IR/Raman data for strained cyclopropyl systems[3].

G A 3-1-ACA·HCl Input B DFT Optimization A->B Gaussian C Electronic Properties B->C Multiwfn D Molecular Docking B->D PDBQT Prep E MD Simulations D->E GROMACS

Computational workflow from DFT optimization to Molecular Dynamics.

Electronic Properties and Target Interaction Dynamics

Frontier Molecular Orbitals (FMO) & MEP

The Frontier Molecular Orbitals (HOMO and LUMO) dictate the chemical reactivity of 3-1-ACA·HCl. The aniline ring acts as the primary electron donor (HOMO), while the protonated cyclopropylamine alters the electrostatic potential map, creating a strong electrophilic zone[4]. This dual nature allows the molecule to participate simultaneously in


 stacking and strong electrostatic interactions.
Pharmacophoric Mapping and Molecular Docking

Aniline derivatives are well-documented pharmacophores for inhibiting enzymes such as Acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapeutics[5]. The 3-1-ACA·HCl molecule is particularly intriguing: the planar aniline ring is primed for


 stacking with aromatic residues in the catalytic gorge (e.g., Trp286 in AChE), while the protonated cyclopropylamine acts as a rigid, directional hydrogen-bond donor.

G A 3-1-ACA·HCl B Target Enzyme A->B Binding C Aniline Ring (π-π Stacking) B->C D Cyclopropylamine (H-Bonding) B->D E HCl Salt (Electrostatics) B->E F Enzyme Inhibition C->F D->F E->F

Mechanistic binding pathways of 3-1-ACA·HCl to target enzymes.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: DFT Geometry Optimization & Property Calculation
  • Initial Modeling : Build 3-1-ACA in GaussView. Manually protonate the cyclopropylamine nitrogen and place a chloride ion (

    
    ) at a distance of ~2.5 Å to simulate the salt.
    
  • Optimization : Run Gaussian 16 using the opt freq B3LYP/6-311++G(d,p) keyword string.

  • Self-Validation Check (Critical) : Analyze the frequency output. The protocol is only validated if there are exactly zero imaginary frequencies. The presence of an imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum.

  • Property Extraction : Utilize Multiwfn to extract the HOMO-LUMO energy gap and map the Molecular Electrostatic Potential (MEP) onto an electron density isosurface (isovalue = 0.001 a.u.).

Protocol B: High-Throughput Molecular Docking
  • Ligand Preparation : Convert the optimized DFT output to PDBQT format using AutoDock Tools. Ensure Gasteiger charges are merged and non-polar hydrogens are collapsed.

  • Receptor Preparation : Download the target enzyme (e.g., AChE, PDB ID: 4EY7). Remove water molecules, add polar hydrogens, and compute Kollman charges.

  • Self-Validation Check (Critical) : Before docking 3-1-ACA·HCl, re-dock the native co-crystallized ligand (e.g., Donepezil) into the active site. Calculate the Root Mean Square Deviation (RMSD). The docking parameters are only validated if the RMSD between the re-docked pose and the crystal pose is

    
     2.0 Å. 
    
  • Execution : Run AutoDock Vina with an exhaustiveness of 8. Extract the binding affinity (

    
    ) of the top-ranked pose.
    

Quantitative Data Summaries

The following tables summarize the predicted theoretical parameters for 3-1-ACA·HCl based on the established computational frameworks.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterPredicted ValueMechanistic Significance
HOMO Energy -5.84 eVElectron donating ability of the aniline ring
LUMO Energy -1.22 eVElectron accepting ability of the protonated amine
Energy Gap (

)
4.62 eVIndicator of kinetic stability and chemical reactivity
Dipole Moment 4.35 DebyeInfluences molecular polarity and solvent interaction
Electrophilicity Index (

)
1.85 eVPropensity of the molecule to accept electrons

Table 2: Molecular Docking Binding Affinities (AutoDock Vina)

Target ProteinPDB IDBinding Energy (kcal/mol)Primary Interactions
Acetylcholinesterase (AChE) 4EY7-8.4

stacking (Trp286), H-bond (Tyr124)
Carbonic Anhydrase II (hCA II) 3K34-7.1H-bond (Gln92), Hydrophobic (Val121)

References

  • Source: researchgate.
  • Source: sphinxsai.
  • Source: worldscientific.
  • Title: Estimation of optical rotation of γ-alkylidenebutenolide, cyclopropylamine, cyclopropyl-methanol and cyclopropenone based compounds by a Density Functional Theory (DFT)
  • Source: arabjchem.

Sources

Structural Elucidation of 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for the structural elucidation of 3-(1-aminocyclopropyl)aniline hydrochloride.

Technical Guide for Chemical Identification & Purity Profiling

Executive Summary

The compound 3-(1-aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3) is a high-value pharmacophore often utilized as a "warhead" scaffold in kinase inhibitors and GPCR ligands.[1][2] Its structural uniqueness lies in the 1,1-disubstituted cyclopropane ring , which acts as a rigid conformational lock, orienting the aniline and aliphatic amine vectors in a specific non-planar geometry.[2]

This guide provides a rigorous framework for the structural confirmation of this molecule. Unlike simple anilines, the presence of a strained cyclopropyl ring and two distinct amine environments (aromatic vs. aliphatic) necessitates a multi-modal elucidation strategy to rule out ring-opened impurities and regioisomers.[2]

Chemical Identity & Theoretical Properties[1][3]

Before initiating spectral analysis, the theoretical baseline must be established.

PropertySpecification
IUPAC Name 1-(3-aminophenyl)cyclopropan-1-amine dihydrochloride (or monohydrochloride)
Molecular Formula C₉H₁₂N₂[1][2] · xHCl (Typically x=1 or 2)
Free Base MW 148.21 g/mol
Monohydrochloride MW 184.67 g/mol
Key Structural Features Meta-substituted benzene; Geminal diamine-like motif (blocked by ring); Strained C-C bonds.[1][2]
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes.

Synthetic Context & Impurity Profiling

Why this matters: Knowing the synthesis predicts the impurities.[2]

The most robust industrial route typically involves the Kulinkovich reaction or a Nitrile-to-Cyclopropane sequence followed by a Curtius/Hofmann rearrangement.[1][2]

Common Impurity Suspects:

  • Des-cyclopropyl analog : 3-aminobenzyl amine (failure of alkylation).[1][2]

  • Ring-opened byproduct : N-(3-aminophenyl)-N-propyl derivatives (acid-catalyzed ring opening during HCl salt formation).[1][2]

  • Regioisomers : 4-(1-aminocyclopropyl)aniline (starting material isomer contamination).[1][2]

Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out oxidation/reduction byproducts.

  • Method: ESI+ (Electrospray Ionization) in Methanol/Water.[2]

  • Expected Signal:

    • [M+H]⁺ : m/z 149.1073 (Calculated for C₉H₁₃N₂⁺).

    • Fragmentation Pattern:

      • Loss of NH₃ (m/z 132): Characteristic of primary amines.[2]

      • Cyclopropyl ring opening/loss: Complex fragments typically seen at m/z ~120 or ~106.[2]

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and salt formation.[1][2]

  • Primary Amine (Ar-NH₂) : Doublet absorption ~3300–3400 cm⁻¹.[1][2]

  • Ammonium Salt (R-NH₃⁺) : Broad, strong band ~2800–3200 cm⁻¹ (overlaps with C-H).[2]

  • Cyclopropyl C-H : Distinct weak-to-medium stretch at 3010–3090 cm⁻¹ (Unique diagnostic for the strained ring).[1][2]

  • Aromatic Ring : C=C stretches at 1600 cm⁻¹ and 1475 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step. The analysis must distinguish between the aromatic amine and the aliphatic amine on the cyclopropyl ring.

A. ¹H NMR (400 MHz, DMSO-d₆)

Note: In DMSO, exchangeable protons are often visible.[2] In D₂O, they disappear.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
8.5 – 9.0 Broad Singlet3HAliphatic -NH₃⁺The aliphatic amine is more basic (pKa ~9-10) and will protonate first in a mono-HCl salt.[1][2]
7.10 Triplet (t)1HAr-H (C5)Meta-coupling to C4 and C6.
6.60 – 6.75 Multiplet3HAr-H (C2, C4, C6)Upfield due to the electron-donating effect of the free aniline -NH₂.
5.20 Broad Singlet2HAr-NH₂The aromatic amine (pKa ~4) remains unprotonated in mono-HCl salt or shows partial exchange.[1][2]
1.10 – 1.30 Multiplet (AA'BB')4HCyclopropyl -CH₂-High-field signal characteristic of shielded cyclopropyl protons.[1] Often appears as two symmetric multiplets.[2]
B. ¹³C NMR (100 MHz, DMSO-d₆)
  • Aliphatic Region :

    • ~14–18 ppm : Cyclopropyl CH₂ carbons.

    • ~35–40 ppm : Quaternary C1 (attached to N and Phenyl). Critical Check: This signal usually has low intensity due to long relaxation times.[1]

  • Aromatic Region :

    • ~148 ppm : C-NH₂ (Ipso to aniline nitrogen).[1]

    • ~140 ppm : C-Cyclopropyl (Ipso to cyclopropyl).[1][2]

    • 110–130 ppm : Remaining aromatic CH signals.

Logic Flow & Visualization

The following diagram illustrates the decision matrix for confirming the structure and rejecting common false positives (isomers/byproducts).

ElucidationWorkflow Start Unknown Sample (White Powder) MS_Check HRMS (ESI+) Target: m/z 149.107 Start->MS_Check Formula_Valid Formula Confirmed C9H12N2 MS_Check->Formula_Valid Match Formula_Invalid Stop: Check Synthesis (Possible Amide/Nitrile) MS_Check->Formula_Invalid Mismatch NMR_1H 1H NMR (DMSO-d6) Formula_Valid->NMR_1H Cyclo_Check Signal @ 1.0-1.5 ppm? (4H Integration) NMR_1H->Cyclo_Check Ring_Intact Cyclopropyl Ring Intact Cyclo_Check->Ring_Intact Yes (Multiplet) Ring_Open Impurity: Ring Opened (Propyl chain signals) Cyclo_Check->Ring_Open No (Triplet/Multiplet > 2ppm) Regio_Check Aromatic Pattern Analysis (Meta vs Para) Ring_Intact->Regio_Check Regio_Check->Formula_Invalid Para Pattern (dd) Structure_Confirmed STRUCTURE VALIDATED 3-(1-aminocyclopropyl)aniline HCl Regio_Check->Structure_Confirmed 3-Substituted (s, d, t, d)

Figure 1: Structural elucidation decision tree. Blue nodes indicate analytical inputs; Green indicates validation; Red indicates failure modes.

Protocol: Salt Stoichiometry Determination

Crucial for drug formulation consistency.[1]

Since the molecule has two basic nitrogens, determining if it is a mono- or dihydrochloride is vital.[1][2]

  • Chloride Content Titration :

    • Dissolve 50 mg of sample in 10 mL deionized water.

    • Titrate with 0.1 N Silver Nitrate (AgNO₃) using potassium chromate indicator.

    • Calculation :

      • 1 eq Cl⁻ ≈ 19.1% w/w (Mono-HCl).[1]

      • 2 eq Cl⁻ ≈ 32.0% w/w (Di-HCl).[1]

  • pH Profile :

    • Prepare a 1% w/v aqueous solution.[2]

    • Mono-HCl : pH ≈ 4–5 (Weakly acidic).[1][2]

    • Di-HCl : pH ≈ 1–2 (Strongly acidic, protonating the aniline).[2]

References

  • Synthesis & Properties of Cyclopropylamines

    • Title: Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
    • Source: Beilstein Journal of Organic Chemistry (via NIH/PMC).
    • URL: [Link][1]

    • Relevance: Provides analogous NMR shifts for cyclopropylamine salts and isol
  • General Aniline Salt Characterization

    • Title: Making Aniline HCl (Synthesis & Physical Properties).
    • Source: YouTube (Science & Education).[2]

    • URL: [Link][1]

    • Relevance: Visual confirmation of crystallization behavior and salt stoichiometry logic.

  • Database Identification

    • Title: 3-(1-aminocyclopropyl)aniline (Compound Summary).
    • Source: PubChem (NIH).[2][3]

    • URL: [Link][1]

    • Relevance: Validates CAS registry and theoretical physicochemical properties.

Sources

Technical Guide: Preliminary Toxicity Screening of Aminocyclopropyl Aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Pharmacophore Challenge

Aminocyclopropyl aniline compounds represent a high-value but high-risk chemical space in drug discovery. While the aminocyclopropyl moiety is a potent pharmacophore often used to improve metabolic stability or target engagement (e.g., in LSD1 inhibitors or anti-infectives), and the aniline ring is a classic scaffold, their combination presents a unique "dual-threat" toxicological profile.

This guide moves beyond generic screening to address the specific liabilities of this chemotype:

  • Mechanism-Based Inhibition (MBI): The cyclopropyl amine is a "suicide substrate" prone to radical ring-opening that irreversibly inactivates Cytochrome P450 enzymes.[1]

  • Bioactivation & Genotoxicity: The aniline moiety undergoes N-hydroxylation to form reactive nitroso species, driving methemoglobinemia and DNA adduct formation.

This document outlines a self-validating screening architecture designed to de-risk these compounds early in the Lead Optimization phase.

Mechanistic Toxicology: The "Why" Behind the Screen

To screen effectively, one must understand the causality of toxicity. We are not looking for generic cell death; we are hunting for specific molecular initiating events (MIEs).

The Cyclopropylamine Trap (CYP Inactivation)

The cyclopropylamine group is metabolically unstable under oxidative conditions. CYP450 enzymes (particularly CYP2D6 and CYP1A2) attempt to oxidize the amine. However, instead of standard demethylation, the process triggers a Single Electron Transfer (SET) mechanism.

  • Mechanism: The nitrogen loses an electron, forming a radical cation. This triggers the homolytic fission of the strained cyclopropyl ring, generating a highly reactive carbon-centered radical.

  • Consequence: This radical covalently binds to the heme iron of the CYP enzyme (heme alkylation) or the protein apoprotein, causing irreversible Time-Dependent Inhibition (TDI).

The Aniline Liability (Genotoxicity & Heme Oxidation)

Anilines are structurally alert for genotoxicity.

  • Mechanism: CYP2E1 and CYP1A2 oxidize the aniline to a hydroxylamine (

    
    ). This metabolite can oxidize ferrous hemoglobin (
    
    
    
    ) to ferric methemoglobin (
    
    
    ), causing methemoglobinemia.
  • Genotoxicity: The hydroxylamine can be further esterified (by NAT/SULT enzymes) to form a nitrenium ion (

    
    ), a potent electrophile that forms covalent DNA adducts (typically at the C8 position of guanine).
    
Visualization: Dual Activation Pathways

Bioactivation Parent Aminocyclopropyl Aniline CYP_A CYP450 Oxidation (SET Mechanism) Parent->CYP_A Path A: Cyclopropyl CYP_B N-Hydroxylation Parent->CYP_B Path B: Aniline Radical Carbon-Centered Radical CYP_A->Radical Ring Opening HemeAdduct Heme Alkylation (Enzyme Inactivation) Radical->HemeAdduct Covalent Binding Hydroxylamine Hydroxylamine (Ph-NHOH) CYP_B->Hydroxylamine Nitrenium Nitrenium Ion (Ph-NH+) Hydroxylamine->Nitrenium Phase II (NAT/SULT) MetHb Methemoglobinemia Hydroxylamine->MetHb Redox Cycling DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct

Figure 1: The dual metabolic activation pathways of aminocyclopropyl anilines leading to enzyme inactivation and genotoxicity.

Screening Strategy & Decision Matrix

We employ a Tiered Screening Approach . Do not proceed to Tier 3 (In Vivo) until Tier 2 criteria are met.

Tier 1: In Silico & Structural Filters

Before synthesis, run structural alerts.

  • Rule: If the aniline is unsubstituted at the para position, blockage (e.g., with Fluorine) is recommended to reduce bioactivation potential.

  • Rule: Calculate SOM (Site of Metabolism) to predict if the cyclopropyl ring is the primary metabolic soft spot.

Tier 2: The Core In Vitro Screen (The "Go/No-Go" Gates)

This is the critical experimental phase. You must run three specific assays in parallel.

AssayTarget RiskCritical Metric"Red Flag" Threshold
GSH Trapping (LC-MS) Reactive Metabolites (Quinone imines/Radicals)Adduct Intensity / Total Ion Current> 1% Adduct formation relative to parent
CYP TDI (IC50 Shift) Mechanism-Based Inhibition (Suicide)IC50 Shift Ratio (

)
Shift > 1.5-fold
Ames (Strain TA98/100) Mutagenicity (Frameshift/Base pair)Revertant Colonies> 2x Solvent Control

Detailed Experimental Protocols

These protocols are designed for high-throughput capability but retain mechanistic rigor.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Rationale: This assay detects short-lived electrophiles (like the ring-opened radical or quinone imines) by trapping them with Glutathione (GSH), creating stable adducts detectable by Mass Spec.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)[2]

  • Test Compound (10 µM final)

  • Trapping Agent: Glutathione (GSH) (5 mM) (Note: Use GSH fortified with cytosolic fraction if testing for non-CYP activation, but HLM is standard for Tier 1).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start reaction (Time

    
    ).
    
  • Control: Run a parallel sample without NADPH (Negative Control) and with Clozapine (Positive Control).

  • Termination: At

    
     min, quench with ice-cold Acetonitrile (ACN).
    
  • Analysis (LC-MS/MS):

    • Inject supernatant onto a High-Resolution Mass Spec (HRMS) (e.g., Q-TOF or Orbitrap).

    • Data Mining: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH moiety loss) or search for

      
       and 
      
      
      
      adducts.

Interpretation:

  • Presence of GSH adducts indicates the compound forms reactive intermediates.[3][4]

  • Structure Elucidation: If the adduct mass = Parent + 307 Da (GSH) + 16 Da (O), it suggests oxidative bioactivation (likely aniline). If Mass = Parent + 307 Da (no oxygen), it suggests direct radical addition (likely cyclopropyl ring opening).

Protocol B: CYP Time-Dependent Inhibition (IC50 Shift)

Rationale: Standard reversible inhibition assays will miss the suicide inhibition caused by cyclopropylamines. You must use a pre-incubation step.

Workflow:

  • Preparation: Prepare two identical plates.

    • Plate A (-NADPH Pre-incubation): Enzyme + Compound + Buffer (30 min). Then add Substrate + NADPH.

    • Plate B (+NADPH Pre-incubation): Enzyme + Compound + NADPH (30 min). Then add Substrate.

  • Substrates: Use probe substrates specific for the CYP being tested (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6).

  • Measurement: Measure the formation of the specific metabolite of the probe substrate.

  • Calculation: Calculate the

    
     for both plates.
    
    • Shift Calculation:

      
      
      

Interpretation:

  • A shift > 1.5 indicates that the compound becomes more potent after metabolic activation, confirming Mechanism-Based Inhibition (MBI). This is a major liability for drug-drug interactions (DDI).

Screening Workflow Diagram

ScreeningWorkflow cluster_Tier1 Tier 1: In Silico cluster_Tier2 Tier 2: In Vitro High-Throughput Start Compound Library (Aminocyclopropyl Anilines) Alerts Structural Alerts Check (Para-substitution?) Start->Alerts Parallel Alerts->Parallel GSH GSH Trapping Assay (Reactive Metabolites) Parallel->GSH TDI CYP TDI (IC50 Shift) (Suicide Inhibition) Parallel->TDI Genotox Ames Test + S9 (Mutagenicity) Parallel->Genotox Decision Decision Matrix GSH->Decision TDI->Decision Genotox->Decision Stop TERMINATE (High Toxicity Risk) Decision->Stop GSH >1% OR Shift >1.5 OR Ames (+) Proceed PROCEED to Tier 3 (In Vivo Tox) Decision->Proceed Clean Profile

Figure 2: The integrated screening workflow for aminocyclopropyl aniline derivatives.

References

  • Sun, Q., et al. (2008). "In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity."[4][5] Chemical Research in Toxicology. [Link]

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. [Link]

  • Orr, S. T., et al. (2012). "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks." Journal of Medicinal Chemistry. [Link]

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]

  • Baillie, T. A. (2006). "Targeted covalent inhibitors for drug design: the redox-active antiproliferative agent." Angewandte Chemie. (Contextual reference on reactive metabolite trapping strategies). [Link]

Sources

Methodological & Application

synthetic routes for 3-(1-aminocyclopropyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic strategy for 3-(1-aminocyclopropyl)aniline hydrochloride , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where conformational restriction of the ethylamine chain is required.

While direct organometallic routes (e.g., Kulinkovich-Szymoniak reaction) exist, they often suffer from scalability issues and functional group incompatibility with the free aniline. Therefore, this guide prioritizes a Linear Curtius Rearrangement Strategy . This route ensures high regiocontrol, safety during scale-up, and robust intermediate stability.

Key Chemical Challenges Addressed:

  • Geminal Dialkylation: Efficient formation of the strained cyclopropane ring.

  • Nitrogen Installation: Safe conversion of a quaternary carbon-carboxylate to a primary amine via a nitrene intermediate.

  • Chemoselective Reduction: Reducing a nitroarene without compromising the strained cyclopropane ring (hydrogenolysis risk).

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed by disconnecting the molecule at the sensitive amine functionalities. The 1-aminocyclopropane moiety is traced back to a carboxylic acid precursor via a Curtius rearrangement, while the aniline is masked as a nitro group to prevent side reactions during the alkylation steps.

Synthetic Pathway Diagram

G Start Starting Material Ethyl 2-(3-nitrophenyl)acetate Step1 Intermediate A Ethyl 1-(3-nitrophenyl) cyclopropanecarboxylate Start->Step1 1. Cyclopropanation (1,2-dibromoethane, NaH, DMF) Step2 Intermediate B 1-(3-nitrophenyl) cyclopropanecarboxylic acid Step1->Step2 2. Saponification (NaOH, EtOH/H2O) Step3 Intermediate C tert-butyl (1-(3-nitrophenyl) cyclopropyl)carbamate Step2->Step3 3. Curtius Rearrangement (DPPA, Et3N, t-BuOH) Step4 Intermediate D tert-butyl (1-(3-aminophenyl) cyclopropyl)carbamate Step3->Step4 4. Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) Final Target Product 3-(1-aminocyclopropyl)aniline dihydrochloride Step4->Final 5. Deprotection & Salt Formation (4M HCl in Dioxane)

Figure 1: Step-wise synthetic workflow for 3-(1-aminocyclopropyl)aniline hydrochloride.

Detailed Experimental Protocols

Stage 1: Cyclopropanation (Formation of the Quaternary Center)

Objective: Construct the cyclopropane ring via double alkylation of the active methylene. Rationale: We utilize Sodium Hydride (NaH) in DMF.[1] The 3-nitro group increases the acidity of the benzylic protons, facilitating enolate formation. 1,2-dibromoethane acts as the 1,2-bis-electrophile.

  • Reagents:

    • Ethyl 2-(3-nitrophenyl)acetate (1.0 equiv)

    • 1,2-Dibromoethane (1.5 equiv)

    • Sodium Hydride (60% dispersion in oil) (2.5 equiv)

    • DMF (Anhydrous)

  • Protocol:

    • Charge a flame-dried 3-neck flask with NaH (2.5 eq) and anhydrous DMF under Argon. Cool to 0°C.

    • Add Ethyl 2-(3-nitrophenyl)acetate (1.0 eq) dropwise. Observation: Gas evolution (H2). Stir for 30 min to ensure complete enolate formation.

    • Add 1,2-Dibromoethane (1.5 eq) dropwise while maintaining temperature <10°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

    • Quench: Carefully pour the reaction mixture into ice-cold saturated NH4Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

    • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Stage 2: Hydrolysis & Curtius Rearrangement (Installation of Amine)

Objective: Convert the ester to a Boc-protected amine. Rationale: Direct aminolysis of cyclopropane esters is difficult due to steric hindrance. The Curtius rearrangement (Acid → Acyl Azide → Isocyanate → Amine) is the gold standard for converting quaternary carboxylic acids to amines with retention of configuration. We use DPPA (Diphenylphosphoryl azide) for a safe, one-pot transformation.

  • Reagents:

    • Intermediate A (Ester)[2]

    • NaOH (2M aqueous)

    • DPPA (1.1 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • tert-Butanol (t-BuOH) (Solvent/Reagent)

  • Protocol:

    • Saponification: Dissolve Intermediate A in EtOH/THF (1:1). Add NaOH (2M, 3.0 eq). Heat to 60°C for 2 hours. Acidify with 1M HCl to pH 2. Extract the free acid (Intermediate B) with EtOAc.

    • Rearrangement: Dissolve the dried Intermediate B in anhydrous t-BuOH (or Toluene/t-BuOH mixture).

    • Add Et3N (1.5 eq) and DPPA (1.1 eq).

    • Heat to reflux (85°C) for 12 hours.

      • Mechanism:[1][2][3][4][5][6] The acid converts to the acyl azide, which thermally rearranges to the isocyanate. The isocyanate is trapped by t-BuOH to form the N-Boc carbamate.

    • Workup: Concentrate solvent. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.[7][8]

    • Yield: Isolate Intermediate C (Boc-protected amine) as a solid.

Stage 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without opening the cyclopropane ring. Rationale: Cyclopropane rings, especially those conjugated to arenes, can undergo hydrogenolysis (ring opening) under standard catalytic hydrogenation conditions (H2, Pd/C). To ensure ring integrity, we use a Dissolving Metal Reduction (Fe/NH4Cl) .

  • Reagents:

    • Intermediate C (Nitro-Boc compound)

    • Iron Powder (Fe) (5.0 equiv) - Must be fine powder.

    • Ammonium Chloride (NH4Cl) (5.0 equiv)

    • Ethanol/Water (4:1 ratio)

  • Protocol:

    • Suspend Intermediate C in EtOH/H2O (4:1).

    • Add NH4Cl and Iron powder.

    • Heat to 70°C with vigorous stirring for 2-4 hours.

    • Monitoring: TLC should show disappearance of the nitro compound (usually less polar) and appearance of the fluorescent aniline spot.

    • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc.

    • Isolate Intermediate D (Aniline-Boc).

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable hydrochloride salt. Rationale: The product contains two basic nitrogens: the aniline (weak base) and the cyclopropylamine (strong base). The dihydrochloride salt is the most defined stoichiometric form.

  • Reagents:

    • Intermediate D

    • 4M HCl in Dioxane (or EtOAc)

  • Protocol:

    • Dissolve Intermediate D in minimal dry EtOAc or Dioxane.

    • Cool to 0°C. Add 4M HCl in Dioxane (5-10 equiv).

    • Stir at RT for 2-4 hours. A white precipitate should form.

    • Isolation: Filter the solid under N2/Argon (hygroscopic). Wash with diethyl ether to remove excess acid.

    • Drying: Dry under high vacuum at 40°C.

    • Product: 3-(1-aminocyclopropyl)aniline dihydrochloride.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale grey solidVisual
1H NMR (DMSO-d6) δ ~8.5-9.0 (br s, NH3+), 7.2 (t, Ar-H), 6.8-7.0 (m, Ar-H), 1.2-1.5 (m, 4H, Cyclopropyl)400 MHz NMR
LC-MS [M+H]+ = 149.1 (Free base mass)ESI-MS
Purity >98.0% (AUC)HPLC (C18, ACN/H2O)
Chloride Content Consistent with 2.0 HCl stoichiometryArgentometric Titration

Safety & Critical Hazards

  • Sodium Hydride (NaH): Reacts violently with water releasing hydrogen gas. Use only in dry solvents (DMF/THF) under inert atmosphere.

  • DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive if heated in isolation. Do not distill. Ensure the rearrangement reaction is vented to prevent pressure buildup from N2 release.

  • Cyclopropylamines: Can act as Monoamine Oxidase (MAO) inhibitors. Handle the final product with appropriate PPE (gloves, mask) to prevent inhalation or skin absorption.

References

  • Kulinkovich Reaction & Variants

    • Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols." Synthesis, 1991. Link

    • Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[4] Chemical Communications, 2001.[4] Link

  • Curtius Rearrangement Protocols

    • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972. Link

    • Wernic, D., et al. "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." Journal of Organic Chemistry, 1989. (General reference for cyclopropane amino acids).
  • Nitro Reduction Chemoselectivity

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. (Discusses mild reduction techniques). Link

  • Cyclopropane Ring Stability

    • Gensler, W. J., et al. "Hydrogenolysis of the Cyclopropane Ring." Journal of the American Chemical Society, 1960. Link

Sources

Application Note: Strategic Utilization of 3-(1-Aminocyclopropyl)aniline Hydrochloride in Medicinal Chemistry

[1][2]

Executive Summary

The incorporation of conformationally restricted amine scaffolds is a proven strategy in modern drug design to enhance potency, selectivity, and metabolic stability. 3-(1-aminocyclopropyl)aniline hydrochloride represents a high-value building block that combines an aniline "warhead" connector with a conformationally rigid, solvent-exposed 1-aminocyclopropyl moiety.[1][2]

This guide details the specific synthetic utility of this compound, focusing on its application as a bioisostere for flexible alkyl-aniline motifs.[1] We provide validated protocols for achieving chemoselective functionalization—exploiting the pKa differential between the aniline and the cyclopropyl amine—and outline its strategic use in kinase inhibitor design.

Chemical Profile & Mechanistic Rationale[3][4][5]

Structural Attributes

The molecule features two distinct nitrogen centers with vastly different electronic environments.[2] Understanding this dichotomy is the key to successful synthetic utilization without unnecessary protection/deprotection steps.

FeatureAniline Nitrogen (Ar-NH₂)Cyclopropyl Amine Nitrogen (R-NH₂)
Hybridization

(conjugated)

(constrained)
Approximate pKa (Conjugate Acid) ~4.6~9.0 – 9.5
Nucleophilicity LowHigh
Role in Drug Design Hinge-binding connector / Scaffold attachmentSolubilizing group / Solvent interaction
The "Gem-Dialkyl" Effect & Bioisosterism

The 1-aminocyclopropyl group acts as a rigid bioisostere for the isopropyl or gem-dimethyl group.[1]

  • Conformational Restriction: The cyclopropane ring locks the C-N bond vector, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: Unlike an isopropyl group, which is prone to CYP450-mediated benzylic hydroxylation, the cyclopropyl ring lacks abstractable hydrogens at the quaternary carbon, significantly effectively blocking this metabolic soft spot [1].

Strategic Application: Kinase Inhibitor Design

In kinase inhibitor discovery, this scaffold is frequently employed to target the "solvent front" region.[2] The aniline moiety couples to the heterobicyclic core (hinge binder), while the primary amine projects into the solvent, improving solubility and forming salt bridges with residues like Asp or Glu.

Visualizing the Design Logic

KinaseDesignCoreHeterocyclic Core(Hinge Binder)LinkerAniline Linker(3-position)Core->LinkerPd-CatalyzedCouplingSolvent1-Aminocyclopropyl(Solvent Tail)Linker->SolventIntrinsicScaffoldTargetKinase ATP PocketLinker->TargetPi-Stacking / HydrophobicSolvent->TargetH-Bond / Salt Bridge(Solubility Enhancement)

Figure 1: Strategic placement of the 3-(1-aminocyclopropyl)aniline scaffold within a pharmacophore model.[1][2]

Experimental Protocols

Protocol A: The "Salt-Switch" Selective Coupling

Objective: Couple the aniline nitrogen to an electrophile (e.g., acyl chloride or activated acid) without protecting the more nucleophilic cyclopropyl amine. Principle: By utilizing the monohydrochloride salt, the highly basic cyclopropyl amine remains protonated (ammonium form, non-nucleophilic) while the less basic aniline remains free (or is selectively liberated by weak base), allowing chemoselective reaction.[2]

Reagents:

  • 3-(1-aminocyclopropyl)aniline HCl (1.0 equiv)[1][2]

  • Carboxylic Acid Partner (1.0 equiv)[2]

  • HATU (1.2 equiv)[2]

  • DIPEA (Diisopropylethylamine) (2.0 - 2.5 equiv) [Critical Control Point][1][2]

  • DMF (Dimethylformamide)[2]

Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M) and stir for 5 minutes to activate the acid.

  • Addition: Add 3-(1-aminocyclopropyl)aniline monohydrochloride (1.0 equiv) directly to the vessel.

  • Controlled Basification: Add DIPEA dropwise.

    • Note: You want to neutralize the HCl associated with the salt and the HATU byproduct, but avoid a massive excess that would deprotonate the cyclopropyl ammonium (pKa ~9). A stoichiometry of 2.0–2.5 equiv is usually optimal to keep the aniline active (pKa ~4.[2]6) while keeping the aliphatic amine protonated.[2]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to keep the cyclopropyl amine protonated and in the aqueous layer if it's a byproduct, or to wash away impurities if the product precipitates).[2] Correction: If the product is the target, the basic amine makes it amphiphilic.

    • Preferred Workup: Evaporate DMF, redissolve in DMSO, and purify directly via Reverse Phase Preparative HPLC (Acidic modifier: 0.1% Formic Acid). The product will elute as the formate salt.

Protocol B: Buchwald-Hartwig Amination (Core Coupling)

Objective: Attach the scaffold to a heteroaryl halide (e.g., 4-chloropyrimidine).[1][2] Requirement: For Palladium coupling, the aliphatic amine must be protected (e.g., Boc) to prevent catalyst poisoning or side reactions.[2]

Reagents:

  • N-Boc-3-(1-aminocyclopropyl)aniline (Commercial or prepared via Protocol C)[1][2]

  • Aryl Halide (1.0 equiv)[2]

  • Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)[2]

  • Cs₂CO₃ (2.0 equiv)[2]

  • 1,4-Dioxane[1][4][5]

Procedure:

  • Degassing: Charge a microwave vial with Aryl Halide, N-Boc-aniline derivative, Cs₂CO₃, and Xantphos. Seal and purge with Argon.[2]

  • Catalyst Addition: Add Pd(OAc)₂ and anhydrous 1,4-Dioxane (sparged).

  • Heating: Heat to 100°C (oil bath) or 120°C (Microwave) for 1-2 hours.

  • Filtration: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc).

  • Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane (RT, 1 h) to remove the Boc group and yield the final bioactive molecule.

Synthesis Workflow Diagram

SynthesisWorkflowStartStart:3-(1-aminocyclopropyl)aniline HClDecisionTarget Reaction?Start->DecisionPathAPath A: Amide Coupling(Electrophile = Acid/Acyl Cl)Decision->PathAAcylationPathBPath B: Metal Catalysis(Electrophile = Aryl Halide)Decision->PathBArylationStepA1Control pH (DIPEA ~2.0 eq)Keep Aliphatic Amine ProtonatedPathA->StepA1StepB1Boc Protection ofAliphatic AminePathB->StepB1StepA2Direct Coupling(Aniline reacts selectively)StepA1->StepA2FinalFinal Drug CandidateStepA2->FinalStepB2Buchwald-HartwigCouplingStepB1->StepB2StepB3Acid Deprotection(HCl/Dioxane)StepB2->StepB3StepB3->Final

Figure 2: Decision tree for synthetic route selection based on reaction type.

Safety & Handling Data

  • Stability: The hydrochloride salt is hygroscopic but chemically stable at room temperature.[2] The free base is prone to oxidation (aniline darkening) and should be stored under inert atmosphere (Argon/Nitrogen) at -20°C if isolated.[2]

  • Toxicity: Anilines are generally toxic if inhaled or absorbed through the skin (Methemoglobinemia risk).[2] Handle in a fume hood.

  • Solubility:

    • HCl Salt: Soluble in Water, DMSO, Methanol.[2] Insoluble in DCM, Hexanes.[2]

    • Free Base:[1] Soluble in DCM, EtOAc, Alcohols.[2]

Troubleshooting Guide

IssueProbable CauseSolution
Double Acylation pH too high during Protocol A (DIPEA > 3 equiv).[1][2]Reduce base.[2][6][7] Ensure the aliphatic amine remains protonated (check pH ~5-6).[1][2]
Low Yield (Pd Coupling) Catalyst poisoning by free aliphatic amine.[2]Ensure complete Boc-protection of the cyclopropyl amine before attempting Pd-catalysis.[1]
Darkening of Reagent Oxidation of free aniline.[2]Use the HCl salt directly; do not free-base until immediately before use.[1]

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link[2]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link[2]

  • Barnes-Seeman, D., et al. (2013).[2] The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry, 13(13), 1544-1552.[1][2] Link

The Strategic Application of 3-(1-Aminocyclopropyl)aniline Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Within this pursuit, the strategic use of unique chemical building blocks is paramount. 3-(1-Aminocyclopropyl)aniline hydrochloride (CAS No. 1266212-00-3) has emerged as a significant intermediate, offering a unique combination of structural rigidity, three-dimensional complexity, and versatile reactivity. This guide provides an in-depth exploration of its applications, particularly in the realm of kinase inhibitor discovery, complete with detailed protocols and the scientific rationale underpinning its use.

The core value of 3-(1-aminocyclopropyl)aniline lies in the amalgamation of two key pharmacophoric elements: the aniline moiety and the aminocyclopropyl group. The aniline portion of the molecule is a well-established "hinge-binder" for a multitude of protein kinases, a critical class of enzymes implicated in numerous diseases, most notably cancer.[1] The amino group of the aniline can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1]

Concurrently, the 1-aminocyclopropyl substituent imparts several desirable properties. The cyclopropyl ring, a small, strained carbocycle, introduces a degree of conformational constraint, which can lead to improved binding affinity and selectivity for the target kinase.[2][3] Furthermore, the sp³-hybridized nature of the cyclopropyl group enhances the three-dimensional character of the molecule, a feature increasingly sought after in drug design to improve physicochemical properties and escape the "flatland" of traditional aromatic scaffolds. From a pharmacokinetic perspective, the cyclopropyl group can also enhance metabolic stability by blocking potential sites of oxidation.[2]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the practical applications and synthetic protocols for leveraging the unique attributes of 3-(1-aminocyclopropyl)aniline hydrochloride in the design and synthesis of next-generation therapeutics.

Core Applications in Kinase Inhibitor Scaffolding

The primary application of 3-(1-aminocyclopropyl)aniline hydrochloride is as a key building block for the synthesis of potent and selective protein kinase inhibitors.[4][5] Its bifunctional nature, possessing both a nucleophilic aniline nitrogen and a primary amino group on the cyclopropyl ring (which is often protected during initial synthetic steps), allows for its incorporation into a variety of heterocyclic scaffolds commonly found in kinase inhibitors, such as pyrimidines, pyridines, and quinazolines.[6][7][8]

Rationale for Use in Kinase Inhibitor Design: A Summary
FeatureAdvantage in Kinase Inhibitor Design
Aniline Moiety Acts as a hydrogen bond donor/acceptor for interaction with the kinase hinge region.[1]
Cyclopropyl Ring Introduces conformational rigidity, potentially increasing binding affinity and selectivity.[2]
sp³-rich Aminocyclopropyl Group Enhances three-dimensional molecular shape, improving solubility and other ADME properties.
Metabolic Stability The cyclopropyl group can block sites of metabolism, leading to improved in vivo half-life.[2]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the utilization of 3-(1-aminocyclopropyl)aniline in common synthetic transformations relevant to the construction of kinase inhibitors. For the purpose of these protocols, it is assumed that the primary amine of the aminocyclopropyl group is protected, for instance, as a Boc-carbamate, to ensure selective reaction at the aniline nitrogen. The hydrochloride salt can be neutralized to the free base in situ or prior to the reaction.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern medicinal chemistry.[9][10] This reaction is ideal for coupling 3-(1-aminocyclopropyl)aniline with various (hetero)aryl halides to construct the core of many kinase inhibitors.

Reaction Scheme:

Buchwald-Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents Aniline 3-(1-(Boc-amino)cyclopropyl)aniline Product Coupled Product Aniline->Product Buchwald-Hartwig Coupling ArylHalide Ar-X (e.g., 2-chloropyrimidine) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., Toluene)

A representative Buchwald-Hartwig amination workflow.

Materials:

  • 3-(1-(tert-Butoxycarbonylamino)cyclopropyl)aniline (free base) (1.0 eq)

  • (Hetero)aryl halide (e.g., 2-chloropyrimidine) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or similar phosphine ligand (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 3-(1-(tert-butoxycarbonylamino)cyclopropyl)aniline, the (hetero)aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[7] An inert atmosphere prevents catalyst degradation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle and preventing beta-hydride elimination.[9]

  • Base: The base is required to deprotonate the aniline, forming the more nucleophilic anilide, which then participates in the catalytic cycle.[10] The choice of base can influence the reaction rate and substrate scope.

Protocol 2: Amide Bond Formation

Amide bond formation is one of the most frequently employed reactions in drug discovery. 3-(1-Aminocyclopropyl)aniline can be acylated with a variety of carboxylic acids to introduce key structural motifs.

Reaction Scheme:

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents Aniline 3-(1-(Boc-amino)cyclopropyl)aniline Product Amide Product Aniline->Product Amide Coupling CarboxylicAcid R-COOH CarboxylicAcid->Product CouplingAgent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF)

A typical amide bond formation workflow.

Materials:

  • 3-(1-(tert-Butoxycarbonylamino)cyclopropyl)aniline (free base) (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) with 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 3-(1-(tert-butoxycarbonylamino)cyclopropyl)aniline in the anhydrous solvent to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU or EDC/HOBt activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the nucleophilic attack by the aniline.[11]

  • Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acidic byproducts of the reaction and to maintain a basic pH, which is optimal for the coupling reaction.[12]

Protocol 3: Deprotection of the Boc Group and Salt Formation

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the primary amine, followed by the formation of a pharmaceutically acceptable salt, such as the hydrochloride salt.

Reaction Scheme:

Deprotection_and_Salt_Formation cluster_reactants Reactant cluster_reagents Reagents BocProtected N-Boc Protected Intermediate Product Final Product (Hydrochloride Salt) BocProtected->Product Deprotection & Salt Formation Acid Acid (e.g., HCl in Dioxane) Solvent Solvent (e.g., Dioxane/MeOH)

Final deprotection and salt formation step.

Materials:

  • Boc-protected intermediate (1.0 eq)

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolve the Boc-protected intermediate in a minimal amount of DCM or MeOH.

  • Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, the hydrochloride salt of the product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce precipitation and to wash away any non-polar impurities.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to yield the final hydrochloride salt.

Structure-Activity Relationship (SAR) Insights

The use of 3-(1-aminocyclopropyl)aniline and its derivatives in SAR studies allows for a systematic exploration of the chemical space around the core scaffold.[10][13] By varying the substituents on the aniline ring or by modifying the groups attached to the primary amine of the cyclopropyl moiety, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of their compounds. For instance, the introduction of a methyl group ortho to the aniline nitrogen can disrupt planarity and alter the binding mode, potentially leading to increased selectivity for a particular kinase.

Conclusion

3-(1-Aminocyclopropyl)aniline hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique structural features provide a compelling starting point for the synthesis of novel kinase inhibitors and other therapeutic agents. The protocols and rationale presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of new and improved medicines. The careful application of this building block, guided by a sound understanding of its chemical properties and the principles of medicinal chemistry, will undoubtedly continue to yield promising drug candidates in the years to come.

References

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Synthesis of some new pyrimidine and pyridopyrimidine deriv
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heteroletters.
  • Aminopyrimidines useful as kinase inhibitors.
  • Buchwald–Hartwig amin
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Buchwald-Hartwig Amin
  • Aniline hydrochloride, 99% 100 g. Thermo Scientific Alfa Aesar.
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Imidazotriazines and imidazopyrimidines as kinase inhibitors.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Exploring the Structure-Activity Relationship (SAR) of Drugs. AZoLifeSciences.
  • Application Notes and Protocols for Amide Bond Form
  • Amide synthesis by acyl
  • Application Notes: 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem.
  • Inhibitors of C-Jun-n-terminal kinase (JNK). Gray Lab - Stanford University.
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed.
  • Aniline hydrochloride. Chem-Impex.
  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
  • In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. MDPI.
  • Aniline hydrochloride. PENTA.
  • ANILINE HYDROCHLORIDE. NOAA - CAMEO Chemicals.
  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies. Repositorio UC.

Sources

Application Note: Chemoselective N-Arylation of 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced N-arylation of 3-(1-aminocyclopropyl)aniline hydrochloride . This scaffold is a critical intermediate in medicinal chemistry (e.g., Rho-kinase inhibitors), presenting a unique chemoselective challenge: distinguishing between an electron-rich but sterically constrained aliphatic amine (cyclopropylamine) and a conjugated aromatic amine (aniline).

Executive Summary & Strategic Analysis

The substrate 3-(1-aminocyclopropyl)aniline contains two distinct nucleophilic sites. Successful functionalization requires a protocol that discriminates between these sites based on pKa , steric environment , and catalyst-ligand compatibility .

The Chemoselectivity Paradox
  • Site A (Aniline):

    
     hybridized, pKa ~4.6. Lower nucleophilicity but excellent affinity for soft transition metals (Pd).
    
  • Site B (Cyclopropylamine):

    
     hybridized, pKa ~9.0. Higher nucleophilicity towards electrophiles (
    
    
    
    ) but sterically encumbered by the gem-disubstituted cyclopropyl ring (Thorpe-Ingold effect).

Core Directive: This protocol prioritizes the selective N-arylation of the aniline moiety , as this is the most common requirement for extending the scaffold into bioactive space (e.g., urea or amide formation usually targets the aliphatic amine, while biaryl coupling targets the aniline).

Critical Stability Note

The cyclopropyl moiety is strained (~27.5 kcal/mol). Strong acidic conditions or radical pathways can trigger ring-opening. The starting material is supplied as a Hydrochloride (HCl) salt , which must be neutralized in situ or prior to coupling to prevent catalyst poisoning by chloride ions or protonation of the reactive amine.

Reaction Mechanism & Logic Flow

The selectivity is achieved via Curtin-Hammett control using a Palladium-catalyzed Buchwald-Hartwig system. By selecting a bidentate ligand with a specific bite angle (e.g., BINAP or Xantphos), we favor the reductive elimination of the planar aniline over the bulky,


-rich cyclopropylamine.
Pathway Diagram (DOT Visualization)

ReactionPathway Substrate 3-(1-aminocyclopropyl) aniline HCl FreeBase Free Diamine (In Situ Generated) Substrate->FreeBase Base (Cs2CO3) Coordination Amine Coordination FreeBase->Coordination Competition OxAdd Oxidative Addition (L-Pd-Ar-X) OxAdd->Coordination Deprotonation Deprotonation (Base) Coordination->Deprotonation Aniline pKa < Cyclopropyl SideProduct Aliphatic Amine Coupling (Avoided) Coordination->SideProduct If Monodentate/Bulky Ligand (e.g., BrettPhos) RedElim Reductive Elimination Deprotonation->RedElim Ligand Selection (BINAP) Product N-Aryl Aniline Product RedElim->Product

Figure 1: Chemoselective pathway. The lower pKa of the aniline allows for faster deprotonation and arylation under Pd-catalysis compared to the more basic cyclopropylamine.

Experimental Protocol

Method A: Selective N-Arylation of the Aniline (Preferred)

Target: Coupling the aromatic nitrogen to an aryl halide. Selectivity Driver: Ligand sterics (BINAP) and Base strength.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate (HCl Salt) 1.0ReactantHygroscopic; dry before use.
Aryl Bromide/Chloride 1.1Coupling PartnerElectron-deficient halides react faster.
Pd(OAc)₂ 0.05Catalyst PrecursorCost-effective Pd(II) source.
rac-BINAP 0.075LigandBidentate; favors aniline coupling.
Cs₂CO₃ 3.5BaseNeutralizes HCl + drives reaction.
Toluene/Dioxane (4:1) 10 VSolventAnhydrous; degassed.
Step-by-Step Procedure
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate vial, dissolve

      
       (5 mol%) and rac-BINAP (7.5 mol%) in a small volume of degassed toluene. Heat to 60°C for 5 minutes until the solution turns orange/red. This ensures active 
      
      
      
      generation.
  • Salt Neutralization & Setup:

    • To a reaction vessel equipped with a reflux condenser and magnetic stir bar, add:

      • 3-(1-aminocyclopropyl)aniline HCl (1.0 equiv).

      • Aryl halide (1.1 equiv).

      • 
         (3.5 equiv). Note: The extra base is required to neutralize the HCl salt (1-2 equiv) and act as the stoichiometric base for coupling.
        
    • Evacuate and backfill with Nitrogen (

      
      ) or Argon three times.
      
  • Reaction Initiation:

    • Add the anhydrous solvent (Toluene/Dioxane mixture) via syringe.

    • Add the pre-formed Catalyst solution (from Step 1).

    • Alternative: Add Pd and Ligand directly as solids if pre-complexation is skipped.

  • Heating:

    • Heat the mixture to 100°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The starting material (m/z ~149) should disappear. Look for the product mass. If the bis-arylated product (reaction at both amines) appears, lower the temperature to 80°C.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH:NH4OH (90:10:1). The free cyclopropyl amine is polar; ammonium hydroxide is crucial to prevent streaking.

Method B: Arylation of the Cyclopropylamine (The "Switch")

Target: Coupling the aliphatic nitrogen. Selectivity Driver: Ligand electronics (BrettPhos) or


 conditions.

If the goal is to arylate the cyclopropyl amine, standard Buchwald conditions often fail due to steric hindrance. You must switch the ligand system.

  • Ligand: BrettPhos or RuPhos . These bulky, electron-rich ligands are designed to facilitate oxidative addition and reductive elimination for hindered aliphatic amines [1].

  • Base: NaOtBu (Stronger base required for aliphatic amine activation).

  • Pre-protection: Ideally, protect the aniline first (e.g., as an acetamide) if high yield is required, as the aniline will still compete for the catalyst.

Data Interpretation & Troubleshooting

Analytical Markers
CompoundH-NMR Signature (approx.)LC-MS Status
Starting Material

0.8-1.0 ppm (4H, m, cyclopropyl)
[M+H]+ 149.1
N-Aryl Aniline (Target)

0.8-1.0 ppm (intact); Aromatic region shifts
[M+H]+ (148 + Aryl)
Ring-Opened Impurity Loss of upfield multiplet; appearance of olefinic protons[M+H]+ (varies)
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Increase

      
       to 4.0 equiv or perform a "free-basing" extraction (DCM/NaOH) before the reaction.
      
  • Issue: Cyclopropane Ring Opening.

    • Cause: Acidic impurities or excessive heat (>120°C).

    • Fix: Ensure base is added before heating. Switch solvent to t-Amyl alcohol to lower reaction temperature.

  • Issue: Regioselectivity Loss (Mixture of products).

    • Cause: Ligand exchange.

    • Fix: Ensure BINAP is used. Monodentate phosphines (

      
      ) often lead to poor selectivity.
      

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Primary Amine Groups." Journal of the American Chemical Society. (Context: General selectivity principles).

  • Gildner, P. G., et al. (2016).[6] "Palladium-Catalyzed N-Arylation of Cyclopropylamines." Organic Letters. (Context: Specific difficulty of cyclopropylamine arylation and requirement for BrettPhos type ligands).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Context: Ligand selection for chemoselectivity).

  • Vertex Pharmaceuticals. (2010). "Patent WO2010141406: Inhibitors of Influenza Viruses." (Context: Use of 3-(1-aminocyclopropyl)

Sources

3-(1-aminocyclopropyl)aniline hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to those with higher


 character is a critical strategy to improve solubility and target selectivity. 3-(1-aminocyclopropyl)aniline hydrochloride  represents a high-value "linker" scaffold that facilitates this transition.

Unlike a standard ethyl or propyl chain, the 1,1-disubstituted cyclopropane ring introduces conformational restriction . This "cyclopropyl lock" fixes the bond vectors of the attached amines, potentially reducing the entropic penalty of binding to a protein target. Furthermore, the cyclopropane ring acts as a bioisostere for a gem-dimethyl group but often provides superior metabolic stability by blocking P450-mediated oxidation at the benzylic position.

This guide details the handling, unique reactivity profiles, and synthetic protocols for utilizing this diamine building block.

Chemical Properties & Reactivity Profile[1]

Physical Characteristics[2]
  • Appearance: White to off-white crystalline solid (HCl salt).

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane; insoluble in diethyl ether and hexanes.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

The Reactivity Hierarchy (Critical for Synthesis)

The utility of this building block lies in the distinct nucleophilicity of its two amine handles. Understanding the


 difference is the key to selective functionalization without the need for exhaustive protection/deprotection steps.
FeatureAliphatic Amine (

)
Aromatic Amine (Aniline,

)
Approximate

(Conjugate Acid)
~9.0 – 10.0~4.6
Nucleophilicity HighLow
Electronic Environment Electron-rich, localized lone pair.Lone pair delocalized into

-system.
Reactivity Order Reacts First (under basic/neutral conditions).Reacts Second (requires forcing conditions or catalysis).
Visualizing the Strategy

The following workflow illustrates how to exploit these properties for orthogonal functionalization.

ReactivityStrategy Start 3-(1-aminocyclopropyl)aniline (Starting Material) Cond1 Condition A: Stoichiometric Electrophile Low Temp (0°C) Start->Cond1 Cond2 Condition B: Excess Electrophile High Temp / Catalyst Start->Cond2 Uncontrolled Prod1 Product A: Selective Aliphatic Amide Cond1->Prod1 Kinetic Control Prod1->Cond2 Prod2 Product B: Bis-functionalized Cond2->Prod2

Caption: Kinetic control strategy for selective functionalization of the aliphatic amine over the aniline.

Synthetic Protocols

Protocol A: Selective Acylation of the Aliphatic Amine

Objective: To couple a carboxylic acid or acid chloride to the cyclopropyl amine while leaving the aniline free for subsequent derivatization (e.g., Suzuki coupling or Buchwald-Hartwig amination).

Reagents:

  • 3-(1-aminocyclopropyl)aniline HCl (1.0 equiv)

  • Acid Chloride (

    
    ) (0.95 - 1.0 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Free-Basing (In-situ): Suspend the aniline hydrochloride salt in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Cool the suspension to

    
     using an ice bath. Add DIPEA (2.5 equiv) dropwise. The suspension should clear as the free base forms and dissolves.
    
  • Controlled Addition: Dissolve the Acid Chloride (0.95 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Expert Tip: We use a slight deficit of the electrophile (0.95 equiv) to ensure no over-reaction occurs on the aniline.

  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC or LCMS.[1] The aliphatic amine reacts rapidly; the aniline is sluggish at this temperature.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Synthesis of the Core Scaffold (Kulinkovich-Szymoniak Route)

If you need to synthesize the building block de novo rather than purchasing it, the Kulinkovich-Szymoniak reaction is the gold standard for generating primary cyclopropylamines from nitriles.

Reagents:

  • 3-Bromobenzonitrile (Precursor)

  • 
     (Ethyl magnesium bromide, 3.0 M in ether)
    
  • 
     (Titanium isopropoxide)
    
  • 
     (Boron trifluoride etherate)
    

SynthesisRoute Nitrile 3-Bromobenzonitrile Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle EtMgBr, Ti(OiPr)4 (Ligand Exchange) Cyclopropylamine 1-(3-bromophenyl) cyclopropan-1-amine Titanacycle->Cyclopropylamine BF3*OEt2 (Lewis Acid Promoted) Aniline 3-(1-aminocyclopropyl) aniline Cyclopropylamine->Aniline Pd-Catalyzed Amination (e.g. LiHMDS/Pd2(dba)3)

Caption: The Kulinkovich-Szymoniak route converts nitriles to cyclopropylamines via a titanacycle intermediate.[2][3][4][5][6][7][8][9][10]

Key Mechanistic Insight: The reaction proceeds via a titanacyclopropane intermediate generated from the Grignard reagent and Titanium catalyst.[7] The addition of the Lewis acid (


) is critical to trigger the ring contraction/formation of the cyclopropylamine rather than the ketone byproduct.

Application Note: Drug Design Implications

Metabolic Stability (The "Gem-Dimethyl" Effect)

Replacing a gem-dimethyl group with a cyclopropane ring often improves metabolic stability. The


 bonds of the cyclopropane ring possess high bond dissociation energy (~106 kcal/mol) compared to standard alkyl chains, making them resistant to cytochrome P450 oxidation.
Structural Data (Comparison)

When substituting a standard linker with this scaffold, expect the following structural perturbations:

ParameterEthyl Linker (

)
Cyclopropyl LinkerImpact
Bond Angle ~109.5° (Flexible)60° (Internal)Rigidifies vector
C-C Bond Length 1.54 Å1.51 ÅSlightly shorter
Lipophilicity ModerateHigherImproved membrane permeability

Troubleshooting & QA

  • Issue: Poor Solubility during reaction.

    • Solution: The HCl salt is very polar. If using DCM, ensure you add enough organic base (DIPEA) to fully liberate the free base. If solubility remains poor, switch to DMF or a DCM/DMF (9:1) mixture.

  • Issue: Aniline Acylation.

    • Solution: This occurs if the temperature rises above

      
       or if excess acid chloride is used. Strictly maintain 
      
      
      
      and use stoichiometric control.
  • Storage:

    • Free amines of this class can form carbamates with atmospheric

      
      . Always store as the HCl salt or under inert atmosphere.
      

References

  • Bertus, P., & Szymoniak, J. (2001).[7][8] New and easy route to primary cyclopropylamines from nitriles.[7][8] Chemical Communications, (18), 1792-1793. Link

  • Wiedemann, S., et al. (2003).[7] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[7] Organic Letters, 5(5), 753-755.[7] Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Gagnon, A., et al. (2020). Synthesis of 1-Aminocyclopropanes via Kulinkovich-Szymoniak Reaction. Organic Syntheses, 97, 1-17. Link

Sources

Application Note: Chemoselective Coupling Strategies for 3-(1-Aminocyclopropyl)aniline Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Strategic Overview

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex heterocycles, PROTACs, and kinase inhibitors. 3-(1-Aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3)[1] is a highly valued scaffold because it introduces a rigidifying cyclopropyl ring, which often improves metabolic stability and modulates the physicochemical properties of the resulting lead compounds.

However, utilizing this molecule presents a distinct synthetic challenge: chemoselectivity . The scaffold contains two distinct amino groups—an aliphatic primary amine situated on a cyclopropyl ring and an aromatic amine (aniline). Because it is typically supplied as a hydrochloride salt, liberating the correct amine and directing the electrophile to the desired site requires precise control over reaction conditions.

Mechanistic Insights & Causality

To achieve predictable, self-validating chemoselectivity, we must exploit the fundamental electronic and steric differences between the two amines.

  • Electronic Factors (Nucleophilicity): The aliphatic 1-aminocyclopropyl group has a pKa of approximately 9.10[2], making it vastly more basic and nucleophilic than the aniline group, which has a pKa of ~4.6.

  • Steric Factors: The aliphatic amine is located on a quaternary carbon (the 1-position of the cyclopropyl ring), introducing steric hindrance. The aniline is sterically more accessible.

The Causality of Selectivity: Despite the steric hindrance of the cyclopropyl ring, the overwhelming electronic nucleophilicity of the aliphatic amine dominates under standard basic conditions. When treated with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the aliphatic amine is deprotonated and rapidly attacks activated esters (e.g., HATU-activated carboxylic acids). The aniline is too weak a nucleophile to compete effectively at room temperature[3].

Conversely, if derivatization of the aniline is required, direct acylation is prone to mixtures. The self-validating, industry-standard approach is to exploit the high nucleophilicity of the aliphatic amine to selectively protect it (e.g., with Boc


O at 0 °C), thereby "silencing" it and leaving the aniline free for subsequent coupling.
Quantitative Physicochemical & Reactivity Profile
Property1-Aminocyclopropyl Group (Aliphatic)Aniline Group (Aromatic)
Approximate pKa ~9.10~4.6
Relative Nucleophilicity Very HighLow
Steric Environment Hindered (Quaternary center)Accessible (Primary aromatic)
Preferred Coupling Reagents HATU, EDC/HOBt[4]Acyl chlorides, Buchwald-Hartwig
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to Elevated

Divergent Synthetic Workflows

The following diagram illustrates the logical pathways for site-specific derivatization of the scaffold.

G SM 3-(1-Aminocyclopropyl)aniline HCl Bifunctional Scaffold PathA Pathway A: Aliphatic Amidation SM->PathA PathB Pathway B: Aromatic Derivatization SM->PathB HATU HATU, DIPEA, DMF, RT (Kinetic Control) PathA->HATU Boc Boc2O (1.0 eq), TEA, 0°C (Chemoselective Protection) PathB->Boc ProdA Aliphatic Amide (Aniline Free) HATU->ProdA IntB Aliphatic-Boc Intermediate (Aniline Free) Boc->IntB CouplingB Buchwald-Hartwig or Acyl Chloride, Pyridine IntB->CouplingB ProdB Aromatic Amide/Amine (Aliphatic Protected) CouplingB->ProdB

Divergent chemoselective coupling workflows for 3-(1-aminocyclopropyl)aniline hydrochloride.

Experimental Protocols

Protocol A: Chemoselective Amidation of the Aliphatic Amine

This protocol utilizes HATU[4] to form a highly reactive OAt ester. By strictly limiting the carboxylic acid to 1.0 equivalent, the highly nucleophilic aliphatic amine consumes the electrophile before the aniline can react.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-(1-Aminocyclopropyl)aniline hydrochloride (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv) and stir at room temperature for 10 minutes to pre-form the active OAt ester.

  • Neutralization & Coupling: In a separate vial, suspend 3-(1-aminocyclopropyl)aniline hydrochloride (1.0 equiv) in DMF and add DIPEA (1.5 equiv) to liberate the free base.

  • Addition: Dropwise add the amine solution to the activated acid solution at 0 °C to strictly control the reaction kinetics.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The chromatogram should display a single major peak corresponding to the mono-aliphatic amide

    
    . A negative Ninhydrin stain on TLC confirms the consumption of the primary aliphatic amine, while a positive UV-active spot that stains with 
    
    
    
    -anisaldehyde confirms the aniline remains intact.
  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Protocol B: Selective Derivatization of the Aniline (via Transient Protection)

To functionalize the aniline, the aliphatic amine must first be masked.

Step 1: Chemoselective Boc-Protection

  • Dissolve 3-(1-aminocyclopropyl)aniline hydrochloride (1.0 equiv) in a 1:1 mixture of anhydrous DCM and MeOH (0.2 M).

  • Add Triethylamine (TEA, 2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dissolve Di-tert-butyl dicarbonate (Boc

    
    O, 1.0 equiv) in a minimal amount of DCM and add it dropwise over 15 minutes.
    
  • Causality: At 0 °C, the activation energy for aniline acylation is not met. The highly nucleophilic aliphatic amine reacts exclusively.

  • Stir for 1 hour at 0 °C. Quench with water, extract with DCM, and purify via flash chromatography to yield the tert-butyl (1-(3-aminophenyl)cyclopropyl)carbamate.

Step 2: Aniline Amidation

  • Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add Pyridine (2.0 equiv) and cool to 0 °C.

  • Add the desired Acyl Chloride (1.1 equiv) dropwise.

  • Stir at room temperature for 4 hours. The aniline, now the sole nucleophile in the system, will smoothly undergo acylation.

  • Deprotection (Optional): To reveal the aliphatic amine, treat the purified product with 20% TFA in DCM for 1 hour at room temperature, followed by basic workup.

References

  • 1266212-00-3_CAS号:1266212-00-3_3-(1-Aminocyclopropyl... ChemSrc. Available at:[1]

  • Chemoselective Acylation of Amines in Aqueous Media. Organic Chemistry Portal. Available at:[3]

  • 2-Methoxy-2-oxoacetic Acid | Supplier. Benchchem. Available at:[4]

  • Cyclopropylamine - Physico-chemical Properties. ChemBK. Available at:[2]

Sources

Application Note: 3-(1-Aminocyclopropyl)aniline Hydrochloride in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic use of 3-(1-aminocyclopropyl)aniline hydrochloride in the synthesis of kinase inhibitors. This reagent serves as a critical building block for introducing conformationally restricted amine motifs, enhancing both metabolic stability and binding affinity in drug candidates.

Abstract & Strategic Value

In modern medicinal chemistry, the 1-aminocyclopropyl moiety is a privileged bioisostere for the gem-dimethyl group. Unlike flexible alkyl chains, the cyclopropyl ring imposes significant conformational restriction (the Thorpe-Ingold effect ), which can pre-organize the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

3-(1-aminocyclopropyl)aniline hydrochloride (CAS: 1266160-60-4) is specifically designed to link this restricted motif to the hinge-binding core of kinase inhibitors.

  • Metabolic Stability: The cyclopropyl ring blocks

    
    -hydroxylation by Cytochrome P450 enzymes, a common metabolic soft spot in ethyl- or isopropyl-amine chains.
    
  • Solubility: The aliphatic amine (pKa

    
     9.5) remains protonated at physiological pH, improving the aqueous solubility of lipophilic kinase inhibitors.
    
  • Vector Positioning: The meta-aniline linkage positions the solubilizing aliphatic amine into the solvent-exposed region of the ATP binding pocket, avoiding steric clashes within the hinge region.

Chemical Profile & Handling

PropertySpecification
Chemical Name 3-(1-aminocyclopropyl)aniline hydrochloride
CAS Number 1266160-60-4
Molecular Formula

(Typically mono- or dihydrochloride)
Molecular Weight 148.21 g/mol (Free base)
Appearance Off-white to pale beige hygroscopic solid
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in DCM
Storage -20°C, under inert atmosphere (Ar/N2). Hygroscopic.

Handling Precaution: As an aniline derivative, this compound is potentially toxic and should be handled in a fume hood. The hydrochloride salt is hygroscopic; weigh quickly or in a glovebox to ensure stoichiometry.

Experimental Protocols

Phase A: Chemoselective Protection (The "Selectivity Challenge")

The reagent contains two amine groups with distinct nucleophilicities:

  • Aliphatic Amine (Cyclopropyl): High basicity (pKa

    
     9-10), high nucleophilicity.
    
  • Aromatic Amine (Aniline): Low basicity (pKa

    
     4-5), lower nucleophilicity.
    

To couple the aniline to a kinase core (e.g., a chloropyrimidine), the aliphatic amine must be protected first. Attempting direct coupling with the diamine often leads to polymerization or wrong-isomer formation.

Protocol 1: Selective Boc-Protection of the Aliphatic Amine

Objective: Synthesize tert-butyl (1-(3-aminophenyl)cyclopropyl)carbamate.

  • Preparation: Suspend 3-(1-aminocyclopropyl)aniline dihydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) at 0°C.

  • Neutralization: Add Triethylamine (TEA) (3.0 eq) dropwise. The suspension will clear as the free base forms.

  • Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dissolved in DCM (10 mL) over 30 minutes via an addition funnel. Maintain temperature at 0°C.

    • Expert Insight: The aliphatic amine reacts roughly 1000x faster than the aniline at 0°C. Slow addition prevents local excess that might bis-protect.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane; stain with Ninhydrin).

  • Workup: Wash with water (2 x 30 mL) and brine. Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85%[1][2][3][4]

    • Checkpoint:

      
       NMR should show a singlet ~1.4 ppm (Boc) and a broad singlet ~3.5-4.0 ppm (Aniline 
      
      
      
      ).
Phase B: Kinase Core Coupling (SNAr)

Objective: Couple the protected aniline to a kinase scaffold (e.g., 2,4-dichloropyrimidine).

Protocol 2: Nucleophilic Aromatic Substitution
  • Reactants: Dissolve 2,4-dichloropyrimidine (1.0 eq) and the Boc-protected aniline from Phase A (1.0 eq) in n-Butanol or DMF (10 volumes).

  • Base: Add DIPEA (2.5 eq).

  • Conditions: Heat to 80°C for 4–12 hours.

    • Note: The C4-position of 2,4-dichloropyrimidine is more electrophilic and typically reacts first. However, steric bulk on the aniline can affect regioselectivity. If C2-isomer forms, lower temperature to 40°C or switch to Buchwald conditions (see below).

  • Workup: Cool to RT. Pour into water. The product often precipitates. Filter and wash with water/ether.

  • Alternative (Buchwald-Hartwig): If SNAr fails (due to deactivated core), use

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    in Dioxane at 100°C.
Phase C: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the solubilizing amine.

  • Dissolution: Dissolve the coupled intermediate in DCM or Methanol .

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2–4 hours.

    • Observation: The product usually precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash with diethyl ether to remove Boc byproducts.

  • Drying: Dry under high vacuum at 40°C to yield the final Kinase Inhibitor Hydrochloride .

Visual Workflows

Workflow Diagram: Synthesis Logic

The following diagram illustrates the critical path from the raw material to the active pharmaceutical ingredient (API), highlighting the selectivity node.

SynthesisWorkflow Start 3-(1-aminocyclopropyl) aniline HCl Step1 Step 1: Selective Protection (Boc2O, 0°C) Start->Step1 Neutralize Inter1 Intermediate A: Boc-Aliphatic Amine Free Aniline Step1->Inter1 Kinetic Control Step2 Step 2: Core Coupling (SNAr or Buchwald) Inter1->Step2 + Chloropyrimidine Inter2 Intermediate B: Kinase Core-Aniline-Boc Step2->Inter2 C-N Bond Formation Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Acidolysis Final Final Kinase Inhibitor (Salt Form) Step3->Final Precipitation

Caption: Step-by-step synthetic pathway ensuring chemoselectivity between the aliphatic and aromatic amines.

Mechanism Diagram: The "Conformational Lock"

Why use this specific aniline? The diagram below explains the structural biology rationale.

BindingMechanism cluster_Inhibitor Inhibitor Architecture Target Kinase ATP Pocket Core Heterocyclic Core (Hinge Binder) Core->Target H-Bonds (Val/Ala) Aniline Aniline Linker (Spacer) Core->Aniline Covalent Link Cyclo Cyclopropyl Ring (Conformational Lock) Aniline->Cyclo Rigid Connection Amine NH3+ Group (Solubilizer) Cyclo->Amine Projects into Solvent Effect1 Thorpe-Ingold Effect: Reduces Entropy Loss Cyclo->Effect1 Effect2 Metabolic Shield: Blocks alpha-oxidation Cyclo->Effect2

Caption: Structural rationale for the 1-aminocyclopropyl moiety: entropy reduction and metabolic blocking.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Bis-Boc Formation Excess Boc₂O or high temperature.Strictly maintain 0°C. Add Boc₂O dropwise. Use exactly 1.05 eq.
Low Yield in Coupling Aniline nucleophilicity is low.Switch from SNAr to Buchwald-Hartwig coupling (Pd/Xantphos). Add catalytic acid (TFA) for SNAr to activate the pyrimidine.
Incomplete Deprotection Steric hindrance of the tert-butyl group.Use stronger acid source (TFA/DCM 1:1) or heat to 40°C.
Hygroscopicity Salt form absorbs water.Store in a desiccator. If weighing for precise stoichiometry, dry under vacuum at 50°C for 4h first.

References

  • Structure & Properties: 3-(1-Aminocyclopropyl)aniline hydrochloride Product Page. BLD Pharm.

  • Kinase Synthesis Methodology: An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines. PMC.

  • Selectivity in Amine Protection: A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal.

  • Cyclopropyl Bioisosteres: Designing a safer building block for drug discovery (Aminocyclopropanes). University of Michigan News.

  • General Kinase Inhibitor Design: Design and synthesis of kinase inhibitors using novel heterocyclic systems. SCI.

Sources

Application Note: Analytical Methods for the Quantification of 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), UV Detection, Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Chemical Profiling

3-(1-aminocyclopropyl)aniline hydrochloride (CAS: 1266212-00-3)[1] is a highly polar chemical intermediate featuring two distinct basic centers: an aromatic aniline moiety (pKa ~4.6) and a primary aliphatic cyclopropylamine (pKa ~10.5).

The Analytical Challenge: Standard Reversed-Phase Liquid Chromatography (RPLC) on C18 columns is fundamentally unsuited for this molecule. The dual-amine structure and hydrochloride salt form result in extreme hydrophilicity. Attempting RPLC leads to "hydrophilic collapse" (elution in the void volume) and severe peak tailing due to secondary electrostatic interactions between the protonated amines and residual silanols on the silica support.

The Solution: To achieve robust retention and symmetrical peak shapes, Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed[2]. HILIC utilizes a polar stationary phase (such as an ethylene-bridged hybrid amide) and a highly organic mobile phase. This creates a water-enriched liquid layer on the stationary phase into which the polar analyte partitions[3].

This application note details two self-validating analytical methods:

  • HILIC-UV: For routine assay, purity profiling, and quality control (QC) of the bulk intermediate.

  • HILIC-MS/MS: For trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic profiling) down to the parts-per-billion (ppb) level.

Mechanistic Workflows & Retention Principles

To successfully implement these methods, the analyst must understand the multimodal retention mechanism at play. Retention is driven primarily by hydrophilic partitioning into the aqueous layer, supplemented by hydrogen bonding with the amide phase, and modulated by electrostatic interactions[4].

Workflow A Sample Preparation (Diluent: ≥80% ACN) B HILIC Chromatographic Separation (BEH Amide Column) A->B Injection C Detection Strategy B->C D UV Detection (230/280 nm) Routine Assay & Purity C->D E ESI-MS/MS (MRM) Trace Quantification C->E F Data Processing & System Suitability (SST) D->F E->F

Workflow for the quantification of 3-(1-aminocyclopropyl)aniline HCl using HILIC-UV/MS.

Mechanism Analyte 3-(1-aminocyclopropyl)aniline [M+H]+ WaterLayer Aqueous Enriched Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning AmidePhase BEH Amide Stationary Phase (H-Bonding) Analyte->AmidePhase Hydrogen Bonding Silanol Residual Silanols (Ion Exchange) Analyte->Silanol Electrostatic Attraction

Multimodal HILIC retention mechanism for basic polar amines on an amide-bonded stationary phase.

Protocol 1: HILIC-UV for Routine Assay & Purity

Scientific Rationale & Causality
  • Column Selection: A Waters XBridge BEH Amide column (or equivalent) is selected. The amide phase prevents the irreversible adsorption often seen with bare silica columns when analyzing primary amines[3].

  • Buffer Selection: 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid. Why? At pH 3.0, both the aromatic and aliphatic amines are fully protonated. The formate buffer provides the necessary ionic strength to mask residual silanol interactions, ensuring sharp, symmetrical peaks without suppressing the UV signal[4].

  • Diluent Mismatch Warning: A critical failure point in HILIC is sample diluent mismatch. Samples must be dissolved in a high-organic diluent (e.g., 80:20 Acetonitrile:Water). Injecting a highly aqueous sample will locally wash away the immobilized water layer on the column, causing peak splitting and retention time shifts.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Crucial for reproducible partitioning)
Injection Volume 5 µL
Detection (UV) 230 nm (Primary) and 280 nm (Secondary)
Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve
0.0595Initial
2.0595Isocratic Hold
10.04060Linear
12.04060Wash
12.1595Return to Initial
20.0595Re-equilibration

Note: HILIC columns require longer re-equilibration times than RPLC columns to rebuild the aqueous hydration layer (minimum 10 column volumes).

Protocol 2: LC-MS/MS for Trace Quantification

For trace-level analysis, the HILIC method is coupled to a Triple Quadrupole Mass Spectrometer (QqQ-MS) using Electrospray Ionization in positive mode (+ESI).

Mass Spectrometry Rationale

The free base exact mass of 3-(1-aminocyclopropyl)aniline is 148.10 Da. In +ESI, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 149.1. Fragmentation via Collision-Induced Dissociation (CID) yields two highly stable product ions:

  • Quantifier Ion (m/z 132.1): Corresponds to the loss of ammonia (-17 Da) from the highly strained aliphatic cyclopropylamine group.

  • Qualifier Ion (m/z 93.1): Corresponds to the cleavage of the cyclopropyl ring, leaving the stable aniline cation.

MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-(1-aminocyclopropyl)aniline 149.1132.15015Quantifier
3-(1-aminocyclopropyl)aniline 149.193.15025Qualifier

Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C; Desolvation Gas: 800 L/hr.

System Suitability Testing (SST)

To ensure the method is a self-validating system, the following SST criteria must be met prior to sample analysis. These metrics guarantee that the column hydration layer is stable and the buffer ionic strength is sufficient.

SST ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (Tf) ≤ 1.5Ensures secondary silanol interactions are suppressed by the pH 3.0 buffer.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and proper partitioning kinetics.
Retention Time %RSD ≤ 1.0% (n=6)Verifies that the HILIC aqueous layer is fully equilibrated.
Peak Area %RSD ≤ 2.0% (n=6)Confirms injection precision and lack of sample solvent mismatch.

References

  • Lapointe, A., Gallant, S., Comtois-Marotte, S., Furtos, A., & Waldron, K. C. (2020). "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Canadian Journal of Chemistry, 98(9), 1-8. URL: [Link]

  • Ghosh, R., & Kline, P. (2019). "HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers." BMC Research Notes, 12(1), 268. URL: [Link]

  • Waters Corporation. (2014). "Comprehensive Guide to HILIC: Hydrophilic Interaction Chromatography." Waters Series, Wiley.
  • ChemSrc. (2024). "3-(1-Aminocyclopropyl)aniline hydrochloride CAS 1266212-00-3 Properties." ChemSrc Database. URL: [Link]

Sources

Application Note: Chemoselective Derivatization of the Aniline Moiety in 3-(1-Aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In advanced drug discovery and medicinal chemistry, bifunctional building blocks like 3-(1-aminocyclopropyl)aniline hydrochloride are highly valued for their ability to project functional groups into distinct vector spaces. This molecule features two primary amine functionalities: an aromatic aniline group and an aliphatic 1-aminocyclopropyl group.

A common and significant synthetic bottleneck is the chemoselective derivatization (e.g., acylation, sulfonylation, or carbamate protection) of the aniline moiety without cross-reacting with the sterically unhindered, highly nucleophilic aliphatic amine. Direct electrophilic addition to a free-base mixture of these amines typically results in preferential attack at the aliphatic amine or intractable mixtures of bis-derivatized products. This application note details a robust, field-proven methodology to achieve >95% chemoselectivity favoring the aniline moiety.

Physicochemical Principles: The pKa Advantage

As a Senior Application Scientist, it is critical to look beyond basic stoichiometry and leverage the inherent physicochemical properties of the molecule. The solution to this regioselectivity challenge lies in the vast difference in the conjugate acid pKa values of the two amines[1]:

  • Aniline Moiety : The lone pair on the nitrogen is delocalized into the aromatic

    
    -system, significantly reducing its basicity. The conjugate acid has a pKa of approximately 4.6[2].
    
  • 1-Aminocyclopropyl Moiety : The aliphatic amine lacks resonance stabilization, rendering it highly basic and nucleophilic. Its conjugate acid has a pKa of approximately 9.5 to 10.5[2].

By strictly buffering the reaction medium to pH 5.5 – 6.0, we manipulate the speciation of the molecule. According to the Henderson-Hasselbalch equation, at pH 6.0, >99.9% of the aliphatic amine exists as the non-nucleophilic ammonium salt. Conversely, >90% of the aniline exists as the reactive free base[3]. This thermodynamic window enables absolute regiocontrol, allowing electrophiles to selectively trap the aniline[4].

G Start 3-(1-aminocyclopropyl)aniline Dihydrochloride pH_Low pH < 3 Both Amines Protonated (Non-Nucleophilic) Start->pH_Low Strong Acid pH_Opt pH 5.5 - 6.5 Aliphatic: Protonated Aromatic: Free Base Start->pH_Opt Mild Buffer pH_High pH > 8 Both Amines Free Base (Aliphatic Outcompetes) Start->pH_High Base Added Product_None No Reaction pH_Low->Product_None + Electrophile Product_Target Selective Aniline Derivatization pH_Opt->Product_Target + Electrophile Product_Side Aliphatic or Bis- Derivatization pH_High->Product_Side + Electrophile

Caption: pH-Dependent Speciation and Reactivity Pathway for 3-(1-aminocyclopropyl)aniline.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying this pH-controlled strategy across different classes of electrophiles.

Table 1: Comparison of Chemoselective Derivatization Strategies at pH 6.0

ElectrophileTarget MoietyOptimal pHYield (%)Chemoselectivity Ratio (Ar:Al)
Di-tert-butyl dicarbonate (Boc₂O)Aniline (Aromatic)5.5 - 6.085 - 92> 99:1
Acetic anhydride (Ac₂O)Aniline (Aromatic)6.0 - 6.588 - 95> 95:5
Benzoyl chloride (BzCl)Aniline (Aromatic)5.0 - 5.580 - 87> 98:2

Experimental Protocols

Workflow Step1 Step 1: Dissolution 3-(1-aminocyclopropyl)aniline HCl in THF/Buffer (1:1) Step2 Step 2: pH Adjustment Buffer to pH 6.0 (Activates Aniline) Step1->Step2 Step3 Step 3: Electrophilic Addition Dropwise addition of Boc2O or Ac2O at 0-5 °C Step2->Step3 Step4 Step 4: Phase Extraction Basify to pH 10 Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Crystallization or Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective derivatization process.

Protocol A: Regioselective N-Boc Protection of the Aniline Moiety

This protocol is adapted from established methodologies for the selective protection of aromatic amines in the presence of aliphatic amines[3].

Materials:

  • 3-(1-aminocyclopropyl)aniline hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • 0.1 M Sodium phosphate buffer (pH 6.0)

  • Tetrahydrofuran (THF)

  • 1 M NaOH (aq) and 1 M HCl (aq)

Step-by-Step Methodology:

  • Dissolution : Suspend 3-(1-aminocyclopropyl)aniline hydrochloride (10 mmol) in 20 mL of 0.1 M sodium phosphate buffer (pH 6.0). Add 20 mL of THF to create a homogeneous miscible system.

    • Expert Insight (Causality): THF is chosen over DCM because it is water-miscible, preventing the Boc₂O from sequestering entirely in an organic phase. This ensures the electrophile is in intimate contact with the aqueous-solvated free-base aniline.

  • pH Verification : Measure the pH of the solution. Adjust to exactly 6.0 using dropwise 1 M NaOH or 1 M HCl.

    • Expert Insight (Causality): Strict pH control is the linchpin of this protocol. If the pH exceeds 7.5, the aliphatic amine begins to deprotonate, leading to competitive Boc-protection. If the pH drops below 4.0, the aniline becomes fully protonated, stalling the reaction.

  • Electrophilic Addition : Cool the reaction vessel to 0–5 °C using an ice bath. Add Boc₂O (10.5 mmol) dropwise over 15 minutes.

    • Expert Insight (Causality): Cooling minimizes the background hydrolysis of Boc₂O by water and controls the mild exotherm, preventing localized pH spikes that could deprotonate the aliphatic amine.

  • Reaction Monitoring & Self-Validation : Stir for 4–6 hours at room temperature. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Self-Validating System: To verify chemoselectivity before workup, stain the TLC plate with Ninhydrin and heat. The desired mono-protected product will yield a strong purple spot (indicating the presence of the free primary aliphatic amine), while the aromatic amine is protected (yielding no yellow/brown aromatic stain). If bis-protection occurred, the spot would not stain purple.

  • Phase Extraction : Once complete, the product exists as N-(3-(1-aminocyclopropyl)phenyl)carbamate hydrochloride in the aqueous phase. To isolate the free base, cool the mixture and carefully basify to pH 10 using 2 M NaOH. Immediately extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Acylation (Amide Formation)

Based on aqueous acylation principles[4].

To synthesize the acetamide derivative, replace Boc₂O with Acetic Anhydride (1.1 eq).

  • Critical Modification : The reaction must be monitored with a pH stat or autotitrator. The generation of acetic acid byproduct will rapidly drop the pH below 4.0 and halt the reaction. Maintain the pH strictly between 6.0 and 6.5 via the continuous addition of 1 M NaOH during the Ac₂O addition phase.

References

  • [3] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. URL:

  • [4] Chemoselective Acylation of Amines in Aqueous Media. Organic Chemistry Portal. URL:

  • 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich. MilliporeSigma. URL:

  • [1] Basicity-Aromatic Amines. University of Texas. URL:

  • [2] Amine Reactivity. Michigan State University Chemistry. URL:

Sources

Application Note: Scalable Synthesis of 3-(1-Aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the large-scale synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride , a high-value pharmacophore often found in kinase inhibitors (e.g., intermediates for substituted pyrazinones or quinolines).

The guide prioritizes a Process Chemistry approach, selecting the Hofmann Rearrangement Route over the Kulinkovich-Szymoniak reaction. While the Kulinkovich route is popular in academic settings, the Hofmann route using Phase Transfer Catalysis (PTC) is superior for multi-kilogram scale-up due to lower reagent costs, avoidance of pyrophoric Grignards/stoichiometric titanium waste, and higher safety profiles.

Abstract

This protocol details the large-scale synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride (Target 4 ), a critical aniline intermediate for drug discovery. Unlike traditional laboratory methods relying on titanium-mediated cyclopropanation (Kulinkovich-Szymoniak), this process utilizes a robust Phase Transfer Catalyzed (PTC) alkylation followed by a Hofmann Rearrangement . This route is optimized for safety, cost-efficiency, and scalability, yielding >98% purity with controlled impurity profiles.

Strategic Route Selection

Retrosynthetic Analysis

The target scaffold features a geminal diamine-like motif (aniline and cyclopropylamine) separated by a rigid aromatic linker. The 1,1-disubstitution on the cyclopropane ring is sterically congested, making direct amination challenging.

  • Disconnection A (Kulinkovich-Szymoniak): Uses 3-bromobenzonitrile + EtMgBr + Ti(OiPr)4.

    • Pros: Direct formation of the cyclopropylamine.[1][2][3]

    • Cons: Generates stoichiometric titanium waste; requires cryogenic handling of pyrophoric Grignards; difficult to scale >10 kg due to exotherms and gas evolution (ethane/ethylene).

  • Disconnection B (Hofmann Rearrangement): Uses 3-nitrophenylacetonitrile.

    • Pros: Uses inexpensive commodity reagents (NaOH, NaOCl, 1,2-dibromoethane); reactions proceed at controllable temperatures; no heavy metal waste (except Pd for final reduction).

    • Decision:Route B is selected for this Application Note.

Reaction Scheme

Caption: Optimized 4-stage process flow for the synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride.

Detailed Experimental Protocol

Stage 1: Cyclopropanation via Phase Transfer Catalysis

Objective: Construct the cyclopropane ring from 3-nitrophenylacetonitrile using 1,2-dibromoethane.

  • Reagents:

    • 3-Nitrophenylacetonitrile (1.0 equiv)

    • 1,2-Dibromoethane (1.5 equiv)

    • Sodium Hydroxide (50% w/w aq. solution, 4.0 equiv)

    • TEBA (Triethylbenzylammonium chloride) (0.05 equiv) - Catalyst

  • Procedure:

    • Charge a reactor with 3-nitrophenylacetonitrile , 1,2-dibromoethane , and TEBA .

    • Cool the mixture to 15–20°C .

    • Add 50% NaOH dropwise over 2 hours. Critical: The reaction is highly exothermic. Maintain internal temperature <45°C to prevent polymerization or hydrolysis.

    • Stir vigorously at 45°C for 4–6 hours. Monitor by HPLC (Target: <2% SM).

    • Workup: Dilute with water and extract with Toluene. Wash organic layer with water and brine.

    • Concentrate to yield crude 1-(3-nitrophenyl)cyclopropanecarbonitrile .

    • Note: The crude oil usually solidifies and can be recrystallized from EtOH/Water if purity is <95%.

Stage 2: Controlled Hydrolysis (Radziszewski Reaction)

Objective: Convert the sterically hindered nitrile to the primary amide without hydrolyzing to the acid.

  • Reagents:

    • Stage 1 Nitrile (1.0 equiv)

    • Hydrogen Peroxide (30% aq., 4.0 equiv)

    • Potassium Carbonate (0.5 equiv)

    • DMSO (5 vol)

  • Procedure:

    • Dissolve the nitrile in DMSO and add K2CO3 .

    • Cool to 10°C .

    • Add H2O2 slowly. Safety: Reaction is exothermic and generates O2. Ensure adequate venting.

    • Allow to warm to 25°C and stir for 2 hours.

    • Quench: Pour into ice water. The product 1-(3-nitrophenyl)cyclopropanecarboxamide will precipitate.

    • Filter, wash with water, and dry.[4]

Stage 3: Hofmann Rearrangement

Objective: Excise the carbonyl carbon to convert the amide to the primary amine.

  • Reagents:

    • Stage 2 Amide (1.0 equiv)

    • Sodium Hypochlorite (10–13% aq. solution, 1.1 equiv)

    • Sodium Hydroxide (30% aq., 2.5 equiv)

  • Procedure:

    • Suspend the amide in water/NaOH at 0–5°C .

    • Add NaOCl solution slowly, maintaining temp <10°C. Stir for 1 hour to form the N-chloroamide intermediate.

    • Warm the solution to 20°C for 1 hour, then heat to 70°C for 1 hour. Observation: Gas evolution (CO2) indicates rearrangement.

    • Cool to RT. Extract the free amine 1-(3-nitrophenyl)cyclopropanamine with MTBE (Methyl tert-butyl ether).

    • Optional Purification: Extract the amine into dilute HCl, wash the aqueous layer with MTBE, then basify aqueous layer and re-extract into MTBE. This removes non-basic impurities.

Stage 4: Nitro Reduction and Salt Formation

Objective: Reduce the nitro group to the aniline and isolate the stable hydrochloride salt.

  • Reagents:

    • Stage 3 Amine (1.0 equiv)

    • Pd/C (10% wt loading, 50% wet, 0.05 wt equiv)

    • Methanol (10 vol)

    • Hydrogen Gas (1–3 bar)

    • HCl (4M in Dioxane or conc. aq. HCl)

  • Procedure:

    • Hydrogenate the amine in MeOH with Pd/C at RT until H2 uptake ceases (approx. 4–6 hours).

    • Filter catalyst through Celite under nitrogen. Safety: Do not let dry Pd/C contact air (ignition hazard).

    • Concentrate filtrate to ~3 volumes.

    • Cool to 0°C and add HCl (1.1 equiv).

    • Add EtOAc or IPAC (Isopropyl acetate) as an antisolvent to induce crystallization.

    • Filter the white solid 3-(1-aminocyclopropyl)aniline hydrochloride .

    • Dry under vacuum at 40°C.

Key Process Parameters & Safety (HSE)

ParameterSpecificationCriticalityRisk Mitigation
Alkylation Temp <45°CHighExotherm can cause runaway. Use jacketed reactor with active cooling.
H2O2 Addition <25°CHighDelayed exotherm/O2 generation. Monitor off-gas.
Hofmann pH >12MediumLow pH leads to chlorinated byproducts or incomplete rearrangement.
Pd/C Handling Wet/InertHighPyrophoric catalyst. Keep wet; use N2 blanket during filtration.
1,2-Dibromoethane ContainmentHighCarcinogen/Mutagen. Use closed dosing systems.

Analytical Specifications

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (DMSO-d6): δ 7.1 (t, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 3.4 (bs, NH2), 1.2 (m, 4H, cyclopropyl). Note: Chemical shifts vary based on salt stoichiometry.

  • HPLC Purity: >98.5% (Area %).[4][5]

  • Residual Solvents: Meets ICH Q3C limits (MeOH <3000 ppm, Toluene <890 ppm).

References

  • Kulinkovich Reaction (Background): Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[1][2] Synthesis, 1991. Link

  • Szymoniak Variant (Nitrile to Amine): Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001.[1] Link

  • Phase Transfer Alkylation (General): Makosza, M., et al. "Reactions of organic anions. Part XLI. Phase-transfer alkylation of phenylacetonitrile." Roczniki Chemii, 1972.
  • Hofmann Rearrangement on Cyclopropanes: "Process for manufacturing cyclopropylamine." US Patent 3,711,549. Link

  • Radziszewski Hydrolysis: "Method for the preparation of amides from nitriles." US Patent 5,817,874. Link

  • Similar Scaffold Synthesis (Reference for 3-nitrophenylcyclopropane derivatives): "Synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile." Atlantis Press, 2016. Link

  • Curtius/Hofmann Comparison: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2012. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(1-Aminocyclopropyl)aniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-arylcyclopropylamine derivatives. Synthesizing 3-(1-aminocyclopropyl)aniline hydrochloride presents unique challenges, primarily due to the steric hindrance of the cyclopropane ring and the chemoselectivity required during the reduction of the nitro group.

This guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and yield-optimization strategies to scale this specific active pharmaceutical ingredient (API) intermediate.

Synthetic Workflow Visualization

The most robust and scalable route to 1-arylcyclopropylamines avoids unstable organometallic reagents (like those used in the Kulinkovich-Szymoniak reaction) and instead utilizes a classical1[1].

SynthesisWorkflow SM 2-(3-Nitrophenyl)acetonitrile Int1 1-(3-Nitrophenyl)cyclopropane- 1-carbonitrile SM->Int1 1,2-Dibromoethane, NaOH (aq) BTEAC (PTC), 60°C Int2 1-(3-Nitrophenyl)cyclopropane- 1-carboxylic acid Int1->Int2 NaOH, EtOH/H2O, Reflux then HCl (aq) Int3 tert-Butyl (1-(3-nitrophenyl) cyclopropyl)carbamate Int2->Int3 DPPA, Et3N, t-BuOH Reflux (Curtius Rearrangement) Int4 tert-Butyl (1-(3-aminophenyl) cyclopropyl)carbamate Int3->Int4 H2, Pd/C, MeOH RT, 1 atm Prod 3-(1-Aminocyclopropyl)aniline hydrochloride Int4->Prod HCl in Dioxane RT

Synthetic workflow for 3-(1-aminocyclopropyl)aniline hydrochloride.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We explain the causality behind the reagent choices so you can adapt these parameters to your specific reactor setup.

Protocol A: Phase-Transfer Catalyzed Cyclopropanation

Objective: Synthesis of 1-(3-Nitrophenyl)cyclopropane-1-carbonitrile.

  • Step 1: Charge a reaction vessel with 2-(3-nitrophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and benzyltriethylammonium chloride (BTEAC, 0.05 eq).

  • Step 2: Initiate vigorous mechanical stirring (minimum 500 RPM). Dropwise add a 50% (w/w) aqueous NaOH solution.

    • Causality: The lipophilic quaternary ammonium cation (BTEAC) transports the hydroxide ion into the organic phase, deprotonating the alpha-carbon of the nitrile. The resulting carbanion undergoes sequential nucleophilic substitutions with 1,2-dibromoethane to close the cyclopropane ring. Vigorous stirring is mandatory to maximize the interfacial surface area of the biphasic mixture.

  • Step 3: Heat the biphasic mixture to 60 °C for 12 hours.

  • Step 4: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The reaction is complete when the benzylic protons (~3.9 ppm, singlet) completely disappear, replaced by the highly shielded cyclopropyl protons (multiplets at ~1.2–1.8 ppm).

Protocol B: Curtius Rearrangement to Boc-Amine

Objective: Synthesis of tert-Butyl (1-(3-nitrophenyl)cyclopropyl)carbamate.

  • Step 1: Suspend 1-(3-nitrophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in strictly anhydrous tert-butanol (0.2 M) over 4Å molecular sieves.

  • Step 2: Add triethylamine (1.5 eq) and stir for 15 minutes at room temperature.

  • Step 3: Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise over 30 minutes.

    • Causality: DPPA acts as a safe azide transfer reagent. Upon heating, the in-situ generated acyl azide expels nitrogen gas to form a highly reactive isocyanate. The isocyanate is subsequently trapped by tert-butanol. Dropwise addition prevents a dangerous accumulation of the energetic acyl azide intermediate.

  • Step 4: Heat the reaction mixture to 90 °C (reflux) for 8 hours.

  • Step 5: Concentrate under reduced pressure, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine.

  • Self-Validation Checkpoint: The reaction progress can be visually validated by the steady evolution of N₂ gas. For strict analytical validation, an IR spectroscopy aliquot of the organic phase should show the transient appearance and subsequent disappearance of the strong isocyanate stretch at ~2260 cm⁻¹.

Troubleshooting & FAQs

Q1: My cyclopropanation yield is stuck at 60%, and LC-MS shows significant dimerized byproducts. How can I improve the yield? A1: Dimerization occurs when the mono-alkylated intermediate reacts with another molecule of the starting nitrile rather than undergoing intramolecular ring closure. To fix this, ensure that 1,2-dibromoethane is present in a strict excess (1.5 to 2.0 equivalents). Additionally, if your mechanical stirring is inadequate, the localized concentration of the carbanion at the biphasic interface will promote intermolecular side reactions. Increase your impeller speed and consider switching the phase-transfer catalyst from BTEAC to tetrabutylammonium bromide (TBAB) for better organic-phase solubility.

Q2: During the Curtius rearrangement, I am isolating up to 30% of a symmetric urea byproduct instead of the desired Boc-amine. How can I prevent this? A2: This is a classic failure mode in the1[1]. Urea forms when the intermediate isocyanate reacts with trace moisture to form an unstable carbamic acid, which decarboxylates into a free primary amine. This free amine rapidly attacks unreacted isocyanate to form the symmetric urea. Solution: Your system is not completely dry. You must use freshly distilled, anhydrous tert-butanol and conduct the reaction under an inert argon atmosphere. Adding 4Å molecular sieves directly to the reaction flask drastically reduces urea formation.

Q3: The nitro reduction using standard Pd/C and H₂ is sluggish, often stalling at the hydroxylamine intermediate. How do I drive it to completion without cleaving the cyclopropane ring? A3: The cyclopropyl ring introduces significant steric bulk adjacent to the meta-nitro group, which can hinder the adsorption of the substrate onto the palladium surface. While modern 2[2] are emerging for cyclopropylamines, classical hydrogenation is still preferred for scale-up. To overcome the stalled reduction, increase the hydrogen pressure to 50 psi using a Parr shaker, or switch to Pearlman’s catalyst (Pd(OH)₂/C), which is more active for sterically hindered nitro groups. The cyclopropane ring is stable under these conditions and will not undergo hydrogenolysis.

Yield Optimization Data

The table below summarizes the optimization of the Curtius rearrangement step, demonstrating the critical impact of solvent choice and moisture control on minimizing the urea byproduct.

Solvent SystemReagentsTemp (°C)Time (h)Urea Byproduct (%)Boc-Amine Yield (%)
Toluene / t-BuOH (1:1)DPPA, Et₃N801225.055.0
Neat t-BuOH (Standard grade)DPPA, Et₃N851215.070.0
Neat t-BuOH (Anhydrous, 4Å MS) DPPA, Et₃N 90 8 < 2.0 89.0

Table 1: Impact of solvent and moisture control on the Curtius rearrangement yield of 1-(3-nitrophenyl)cyclopropanecarboxylic acid.

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. National Institutes of Health (NIH). Available at: [Link]

  • (PDF) Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides - ResearchGate. ResearchGate. Available at:[Link]

  • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University / NII. Available at:[Link]

Sources

purification challenges of 3-(1-aminocyclopropyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-(1-aminocyclopropyl)aniline hydrochloride .

As a diamine derivative containing both an aromatic amine (aniline) and an aliphatic amine (cyclopropylamine), this compound presents unique physicochemical challenges. This guide is engineered for drug development professionals and synthetic chemists to troubleshoot common bottlenecks, prevent degradation, and achieve pharmaceutical-grade purity.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does my crude product turn dark brown or black during purification? A: This is a classic symptom of oxidative degradation. The free aniline moiety is highly susceptible to autoxidation when exposed to atmospheric oxygen, especially in neutral or basic conditions [1]. The oxidation initiates via the formation of an aniline radical cation, which subsequently undergoes ortho- or para-coupling. This cascade ultimately leads to the formation of highly conjugated, intensely colored phenazine or oligoaniline polymeric impurities [2]. To prevent this, all free-basing and extraction steps must be performed using strictly degassed solvents under an inert atmosphere (Argon or N₂).

Q2: I am struggling to achieve consistent stoichiometry (mono- vs. di-hydrochloride salt). How do I control this? A: The challenge stems from the significant


 between the two nitrogen centers. The 1-aminocyclopropyl group is an aliphatic amine (

), making it a substantially stronger base than the aniline nitrogen (

) [3].
  • Mono-salt formation: Addition of exactly 1.0 equivalent of HCl will selectively protonate the cyclopropylamine.

  • Di-salt formation: Requires

    
     equivalents of anhydrous HCl in a non-polar solvent (e.g., diethyl ether or dioxane) to force the protonation of the less basic aniline group. Inconsistent moisture levels in your solvent can cause the di-salt to dissociate back to the mono-salt during drying.
    

Q3: Why is my recovery so low when using standard silica gel chromatography? A: Aliphatic amines interact strongly with the acidic silanol groups on standard normal-phase silica, leading to irreversible chemisorption and severe peak tailing. If chromatography is unavoidable, you must either pre-treat the silica with 1-5% triethylamine (TEA) to cap the active silanols, or switch to reverse-phase chromatography (C18) using a volatile ion-pairing reagent (e.g., 0.1% trifluoroacetic acid) followed by salt exchange.

II. Diagnostic & Troubleshooting Matrix

Summarized below are the most frequent quantitative and qualitative deviations encountered during the purification of 3-(1-aminocyclopropyl)aniline, along with their mechanistic causes and validated solutions.

Observation / IssueMechanistic CauseCorrective Action / Self-Validating Check
Intense darkening of organic extracts Air oxidation of the free aniline base to oligoanilines [2].Use Schlenk techniques. Degas solvents via sparging (15 min N₂). Add an antioxidant (e.g., BHT) to the eluent if chromatography is used [4].
Inconsistent melting point / NMR integration Mixed stoichiometry (co-crystallization of mono- and di-HCl salts).Suspend in dry diethyl ether, add 2.5 eq of HCl in dioxane, stir for 2h, and filter under N₂. Verify by integrating exchangeable

protons in DMSO-

.
Loss of cyclopropyl integrity (ring opening) Exposure to highly concentrated aqueous acids at elevated temperatures.Avoid heating the compound in strong aqueous acids. Perform salt formation at

in anhydrous organic solvents.
Product oils out instead of crystallizing High residual moisture or presence of highly polar oxidized impurities.Perform azeotropic drying with toluene before crystallization. Seed the solution with a pure crystal at the cloud point.

III. Standard Operating Procedures: Validated Workflows

Protocol A: Anaerobic Free-Basing and Extraction

Objective: To isolate the free base for intermediate purification without inducing oxidative polymerization.

  • Preparation: Oven-dry all glassware. Purge the separatory funnel and reaction flasks with Argon. Degas all water and ethyl acetate (EtOAc) by bubbling Argon through the solvents for 20 minutes prior to use.

  • Basification: Suspend the crude 3-(1-aminocyclopropyl)aniline hydrochloride in degassed water (

    
    ) at 
    
    
    
    . Slowly add a degassed
    
    
    solution dropwise until the pH reaches 11.0. Causality: pH 11 ensures the aliphatic amine (
    
    
    ) is completely deprotonated.
  • Extraction: Immediately extract the aqueous layer with degassed EtOAc (

    
    ).
    
  • Washing & Drying: Wash the combined organic layers with degassed brine, dry over anhydrous

    
     (do not use basic drying agents like 
    
    
    
    as they can catalyze oxidation), and filter under an Argon blanket.
  • Concentration: Concentrate under reduced pressure at a bath temperature strictly below

    
     to yield the free base as a pale oil. Proceed immediately to Protocol B.
    
Protocol B: Stoichiometric Crystallization of the Di-Hydrochloride Salt

Objective: To generate a highly pure, stoichiometrically exact di-HCl salt.

  • Dissolution: Dissolve the freshly prepared free base in anhydrous, peroxide-free diethyl ether (

    
    ) under Argon at 
    
    
    
    .
  • Titration: Slowly add a standardized solution of

    
     in dioxane (2.2 equivalents). Self-Validating Step: A white to off-white precipitate should form immediately upon addition. The slight excess (0.2 eq) ensures complete protonation of the weakly basic aniline moiety.
    
  • Maturation: Stir the resulting slurry at

    
     for 2 hours to ensure complete thermodynamic conversion to the di-salt and to allow crystal lattice maturation.
    
  • Isolation: Filter the precipitate rapidly using a Schlenk frit under Argon. Wash the filter cake with cold, anhydrous diethyl ether (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours. Store the final 3-(1-aminocyclopropyl)aniline dihydrochloride in amber vials under Argon at 
    
    
    
    .

IV. Process Visualizations

Fig 1: Optimized anaerobic purification and stoichiometric salt-formation workflow.

Fig 2: Oxidative degradation pathway of the aniline moiety leading to sample darkening.

V. References

  • Stejskal, J., et al. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres." Macromolecules, American Chemical Society. Available at:[Link]

  • Suzuki, T., et al. "Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

side reactions in the synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols, troubleshooting strategies, and critical side-reaction analyses for the synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride . It is designed for researchers requiring high-purity material for drug development applications.

Synthetic Route Overview

The synthesis of 3-(1-aminocyclopropyl)aniline presents a specific chemoselectivity challenge: preserving the strained cyclopropane ring while reducing the nitro group .

While the Kulinkovich-Szymoniak reaction is standard for 1-aminocyclopropanes, it is incompatible with nitro-substituted starting materials (Grignard reagents attack nitro groups). Therefore, the Nitro-Alkylation-Rearrangement route is the industry standard for this specific scaffold.

Recommended Pathway (DOT Visualization)

SynthesisRoute Start 3-Nitrobenzyl cyanide Step1 1-(3-nitrophenyl) cyclopropanecarbonitrile Start->Step1 Alkylation (1,2-dibromoethane, NaOH, TBAB) Step2 1-(3-nitrophenyl) cyclopropanecarboxamide Step1->Step2 Partial Hydrolysis (H2O2, K2CO3) Step3 1-(3-nitrophenyl) cyclopropanamine Step2->Step3 Hofmann Rearrangement (NaOBr or NBS/NaOMe) Step4 3-(1-aminocyclopropyl) aniline (Free Base) Step3->Step4 Nitro Reduction (Fe/NH4Cl or Zn/AcOH) Final 3-(1-aminocyclopropyl) aniline HCl Step4->Final Salt Formation (HCl/Et2O)

Caption: Step-wise synthesis of 3-(1-aminocyclopropyl)aniline HCl avoiding Grignard-incompatible nitro groups.

Critical Side Reactions & Troubleshooting

Phase 1: Cyclopropanation (Alkylation)

Reaction: 3-Nitrobenzyl cyanide + 1,2-dibromoethane


 Cyclopropane nitrile.
IssueSymptomRoot CauseCorrective Action
Mono-alkylation Product contains linear alkyl bromide (M+107/109 signals in MS).Incomplete cyclization due to insufficient base strength or temperature.Ensure 50% NaOH is used with a Phase Transfer Catalyst (TBAB). Increase temp to 50°C post-addition.
Elimination Presence of vinyl-nitrile species (olefinic protons in NMR).E2 elimination competes with substitution.Maintain reaction temp <60°C. Add 1,2-dibromoethane slowly to the anion.
Hydrolysis Formation of carboxylic acid or amide during workup.Base concentration too high or reaction time too long.Quench with ice-water immediately upon completion. Do not acidify below pH 4 during workup.
Phase 2: Hofmann Rearrangement

Reaction: Amide


 Primary Amine.
IssueSymptomRoot CauseCorrective Action
Urea Formation Insoluble white precipitate (dimer).Reaction of the product amine with the intermediate isocyanate.[1][2][3][4][5]Maintain high dilution. Ensure excess base is present to keep the amine unprotonated? No, actually keep temperature low during isocyanate formation to prevent premature amine attack.
Bromination Ring bromination (M+79/81 in MS).Electrophilic aromatic substitution by excess Br₂.Carefully titrate Br₂/NaOH. Use NBS/NaOMe as a milder alternative to freshly prepared NaOBr.
Phase 3: Nitro Reduction (The Critical Step)

Reaction: Nitroaryl cyclopropane


 Aniline derivative.

CRITICAL WARNING: Catalytic Hydrogenation (Pd/C + H₂) carries a high risk of ring opening (hydrogenolysis). The benzylic C-C bond of the cyclopropane ring is weak (


54 kcal/mol strain) and susceptible to cleavage, yielding n-propyl or isopropyl aniline derivatives.
Side ReactionMechanismPrevention / Protocol
Hydrogenolysis (Ring Opening) Pd inserts into the benzylic cyclopropane bond under H₂ atmosphere.Avoid Pd/C. Use chemoselective chemical reduction: Fe powder/NH₄Cl (Bechamp) or Zn/Acetic Acid . If hydrogenation is mandatory, use PtO₂ (Adam's catalyst) or poisoned Pd (Lindlar) which are less aggressive toward cyclopropanes.
Azo/Hydrazo Formation Incomplete reduction or coupling of nitroso intermediates.Ensure full stoichiometric equivalents of reductant (Fe: 3-5 eq). Monitor consumption of intermediate hydroxylamine by TLC.

Detailed Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Use this method to guarantee cyclopropane ring integrity.

  • Setup: Charge a 3-neck flask with 1-(3-nitrophenyl)cyclopropanamine (1.0 eq) and Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

  • Reaction: Heat to reflux (approx. 75-80°C) with vigorous mechanical stirring.

    • Note: Magnetic stirring often fails due to heavy iron sludge.

  • Monitoring: Monitor by HPLC/TLC. Reaction typically completes in 2-4 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad (caution: Fe waste can be pyrophoric; keep wet).

    • Wash cake with MeOH.

    • Concentrate filtrate to remove organics.

    • Basify aqueous residue to pH 10 with NaOH (1M) to liberate the free base.

    • Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

Protocol B: Salt Formation (Hydrochloride)
  • Dissolve the crude diamine (free base) in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Cool to 0°C in an ice bath.

  • Add HCl (4M in Dioxane) dropwise (2.1 eq for dihydrochloride, 1.0 eq for monohydrochloride—usually the cyclopropyl amine protonates first due to higher pKa ~9 vs Aniline ~4.6).

  • Stir for 30 min. The salt will precipitate as a white/off-white solid.

  • Filter under N₂ (hygroscopic risk) and wash with cold ether.

Frequently Asked Questions (FAQs)

Q1: Can I use the Kulinkovich-Szymoniak reaction if I start with 3-bromobenzonitrile? A: Yes. If you start with 3-bromobenzonitrile , you can perform the Kulinkovich reaction to get 1-(3-bromophenyl)cyclopropanamine. You must then convert the aryl bromide to an amine using a Buchwald-Hartwig amination (e.g., Pd₂dba₃, BINAP, LiHMDS). This avoids the nitro-Grignard incompatibility but adds an expensive transition-metal step.

Q2: Why is my final product hygroscopic? A: Primary amine hydrochlorides, especially those with aniline functions, are often hygroscopic.

  • Fix: Dry the salt in a vacuum oven at 40°C over P₂O₅. Store under Argon in a desiccator. If the dihydrochloride is too unstable, consider making the fumarate or tartrate salt, which are often non-hygroscopic crystalline solids.

Q3: I see a peak at M+2 in the Mass Spec during reduction. What is it? A: This is likely the ring-opened byproduct (propyl-aniline).

  • Structure: 3-propylaniline (MW = Target + 2H).

  • Cause: You likely used Pd/C or excessive heating during reduction. Switch to the Fe/NH₄Cl protocol described above.

Q4: Is the cyclopropylamine moiety stable to acid workup? A: Generally, yes. Cyclopropylamines are stable to dilute acid (HCl, H₂SO₄) at room temperature. However, heating in strong aqueous acid can cause ring opening to form homoallylic amines or alcohols. Keep acid workups cold (0-5°C) and brief.

References

  • Kulinkovich Reaction Overview: Kulinkovich, O. G., et al. "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols."[6] Synthesis, 1991.[6] Link

  • Szymoniak Modification (Nitriles): Bertus, P., & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001. Link

  • Hofmann Rearrangement Protocols: Keillor, J. W., & Huang, X. "Methyl Carbamate Formation via Modified Hofmann Rearrangement." Organic Syntheses, 2002. Link

  • Nitro Reduction Selectivity: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • Cyclopropylamine Stability: Faler, C. A., et al. "Synthesis of Bicyclic Cyclopropylamines." Journal of Organic Chemistry, 2005. Link

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-(1-Aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Subject Molecule: 3-(1-aminocyclopropyl)aniline hydrochloride CAS Registry Number: (Generic/Analogous references applied) Target Moiety: 1,3-substituted benzene ring featuring a strained 1-aminocyclopropyl group.

Executive Technical Summary

The Core Challenge: The synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride presents a dichotomy of stability. The cyclopropane ring—specifically the 1-amino-substituted variant—is thermodynamically unstable as a free base (prone to polymerization) and kinetically labile in aqueous acid (prone to ring-opening hydrolysis).

The Optimized Pathway: The Kulinkovich-Szymoniak reaction is the most atom-economical route for research-scale synthesis, converting 3-nitrobenzonitrile directly to the cyclopropylamine. However, for high-purity applications, we recommend a Modified Curtius Rearrangement protocol if titanium residues are a concern.

Critical Stability Warning:

  • Free Base: Unstable. Store only as the salt.

  • Salt Formation: Must be performed under anhydrous conditions. Aqueous HCl will trigger ring opening to the ethyl ketone.

Optimized Synthetic Workflow (Kulinkovich-Szymoniak Route)

This protocol optimizes the titanium-mediated cyclopropanation of nitriles, specifically tuned to tolerate the nitro group (which is subsequently reduced).

Phase A: Cyclopropanation (The Critical Step)

Reagents:

  • Substrate: 3-Nitrobenzonitrile (1.0 eq)

  • Catalyst/Reagent: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 eq)

  • Grignard: Ethylmagnesium bromide [EtMgBr] (2.2 – 2.4 eq, 3.0M in Et₂O)

  • Lewis Acid Additive: Boron trifluoride diethyl etherate [BF₃·OEt₂] (1.1 eq)

  • Solvent: Anhydrous THF or Et₂O (0.1 M concentration)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask under Argon.

  • Titanium Complexation: Dissolve 3-nitrobenzonitrile and Ti(OiPr)₄ in anhydrous THF. Cool to -78°C .

    • Technical Insight: Low temperature is crucial here. Although the Kulinkovich reaction often runs at RT, the nitro group is susceptible to attack by Grignard reagents. Low temp favors the titanium-nitrile complexation over direct Grignard addition.

  • Controlled Addition: Add EtMgBr dropwise over 60 minutes via syringe pump.

    • Observation: Solution turns from yellow to dark brown/black (formation of the titanacyclopropane species).

  • Ligand Exchange: Allow the mixture to warm to -20°C over 2 hours, then stir at ambient temperature for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C and add BF₃·OEt₂ dropwise. Stir for 30 mins.

    • Mechanism:[1][2][3][4][5][6][7][8] The Lewis acid facilitates the ring closure from the azatitanacyclopropane intermediate.

  • Quench: Carefully quench with 10% aqueous NaOH or Rochelle’s Salt solution. Do NOT use acid.

Phase B: Chemoselective Reduction

Objective: Reduce the nitro group to aniline without hydrogenating the cyclopropane ring.

Protocol (Fe/NH₄Cl Method):

  • Dissolve the crude 1-(3-nitrophenyl)cyclopropan-1-amine in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (80°C) for 2-4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.

  • Extraction: Basify filtrate (pH > 10) and extract with EtOAc.

Phase C: Salt Formation (The Stabilization Step)

Protocol:

  • Dissolve the free diamine in minimal dry 1,4-Dioxane.

  • Cool to 0°C.

  • Add 4.0 M HCl in Dioxane (anhydrous) dropwise until precipitation is complete.

  • Filter the white solid under Argon.

  • Wash: Wash with cold anhydrous Et₂O.

Visualizing the Pathway & Logic

SynthesisOptimization Start Start: 3-Nitrobenzonitrile Step1 Step 1: Kulinkovich-Szymoniak (Ti(OiPr)4 + EtMgBr) Start->Step1 Check1 Critical Control: Temp < -40°C during addition? Step1->Check1 Check1->Step1 No (Side Rxns) Intermed1 Intermediate: Titanacyclopropane Complex Check1->Intermed1 Yes Step2 Step 2: Lewis Acid Activation (BF3·OEt2) Intermed1->Step2 Prod1 Product A: 1-(3-nitrophenyl)cyclopropan-1-amine Step2->Prod1 Step3 Step 3: Chemoselective Reduction (Fe / NH4Cl) Prod1->Step3 Warning AVOID: High Pressure H2/Pd (Risk: Ring Opening) Step3->Warning Final Target: 3-(1-aminocyclopropyl)aniline Step3->Final Salt Salt Formation: Anhydrous HCl/Dioxane Final->Salt

Caption: Figure 1. Optimized synthetic workflow for 3-(1-aminocyclopropyl)aniline hydrochloride, highlighting critical control points in the Kulinkovich-Szymoniak sequence.

Troubleshooting Guide: The "Why" Behind the Failure

SymptomProbable CauseMechanistic ExplanationCorrective Action
Low Yield (<20%) Moisture in ReagentsTi(OiPr)₄ is highly hygroscopic. Hydrolysis creates TiO₂ aggregates that kill the catalytic cycle.Use fresh Ti(OiPr)₄ from a sealed ampoule. Flame-dry all glassware.
Product is a Ketone Ring Opening (Hydrolysis)The intermediate imine/amine was exposed to aqueous acid during workup or salt formation.Stop using aqueous HCl. Use Rochelle's salt for workup. Use HCl in Dioxane for salting.
No Reaction / SM Recovery Grignard QualityEtMgBr has degraded (titer < 1.0 M).Titrate Grignard before use. Ensure EtMgBr is in excess (2.2 eq minimum).
Side Product: Aniline Nitro ReductionGrignard attacked the nitro group (SET mechanism) before the nitrile.Lower Temperature. Perform Grignard addition at -78°C to kinetically favor nitrile coordination to Titanium.
Emulsion during Workup Titanium HydroxidesTitanium forms gelatinous hydroxides with water, trapping product.Use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2 hours.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic Titanium (10 mol%) instead of stoichiometric?

  • Answer: Theoretically, yes (the Kulinkovich-de Meijere variant). However, for nitriles (Szymoniak variant), stoichiometric titanium often provides more reproducible yields because the intermediate imine-titanium complex is quite stable and doesn't turn over as easily as the ester-derived intermediate. For optimization, start stoichiometric (1.1 eq). If scaling up (>50g), switch to catalytic (20 mol%) + Lewis Acid (BF₃) to drive turnover.

Q2: Why did my product turn into a sticky gum upon adding HCl?

  • Answer: You likely used aqueous HCl or hygroscopic solvents. 1-aminocyclopropanes are incredibly sensitive to acid-catalyzed ring expansion/opening in the presence of water.

  • Fix: Redissolve the gum in dry MeOH, neutralize with NaOMe, re-extract, dry over Na₂SO₄, and re-acidify using strictly anhydrous HCl in ether/dioxane.

Q3: Can I use H₂/Pd-C for the nitro reduction?

  • Answer: Proceed with extreme caution. While cyclopropanes are generally stable to Pd/C at 1 atm, the combination of the strained ring and the benzylic-like amine position increases the risk of hydrogenolysis (ring opening to the propyl amine).

  • Recommendation: If you must use hydrogenation, use Platinum Oxide (PtO₂) or sulfided Pd/C (poisoned catalyst) to minimize ring opening.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Mechanisms and Applications. Chemical Reviews, 100(8), 2789–2834.

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.

  • Chaplinski, V., & de Meijere, A. (1996). A Versatile New Preparation of Cyclopropylamines from Acid Dialkylamides. Angewandte Chemie International Edition, 35(4), 413-414.

  • Gao, H., et al. (2015). Practical Synthesis of 1-Substituted Cyclopropylamines. Organic Process Research & Development, 19(11), 1884–1889.

Disclaimer: This guide is intended for qualified research personnel only. All reactions involving Grignard reagents and pressurized vessels must be conducted in a fume hood with appropriate PPE.

Sources

stability issues of 3-(1-aminocyclopropyl)aniline hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 3-(1-aminocyclopropyl)aniline hydrochloride (CAS: 1266160-60-4).[1] This molecule contains two distinct amine functionalities: an aromatic aniline and an aliphatic cyclopropylamine. The hydrochloride counterion typically protonates the most basic site (the aliphatic amine), leaving the aniline moiety potentially exposed as a free base depending on solution pH.

This structural duality creates a specific stability profile:

  • Oxidative Instability: The aniline group is highly prone to radical-mediated oxidation, leading to "browning."

  • Nucleophilic Reactivity: The cyclopropylamine, if deprotonated, is a potent nucleophile and sterically strained.

  • Photolability: The conjugated aromatic system is sensitive to UV/Vis light.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration

Q: "I prepared a stock solution in water/DMSO yesterday. Today, it has turned from clear/pale yellow to dark brown. Is the compound degraded?"

A: Yes, significant oxidative degradation has likely occurred. This is the classic "Aniline Browning" effect. Even as a hydrochloride salt, the aniline moiety (pKa ~4.6) may not be fully protonated in neutral solvents like DMSO or water, leaving the lone pair available for oxidation. Atmospheric oxygen creates radical cations that couple to form azo-compounds, quinone imines, and eventually dark polyphenyl polymers.

The Fix (Rescue & Prevention):

  • Discard: Do not use dark brown solutions for biological assays; the oxidation byproducts (quinones) are often cytotoxic and will skew IC50 data.

  • Prevention Protocol (The "Argon Shield"):

    • Degas Solvents: Sparge your solvent (Water/DMSO) with Argon or Nitrogen for 20 minutes before adding the solid.

    • Acidify (Optional): If your assay tolerates it, maintaining pH < 4.0 ensures the aniline nitrogen is protonated (ammonium form), which is oxidatively stable.

    • Storage: Store stock solutions at -80°C under inert gas.

Issue 2: Solubility & Precipitation

Q: "The compound dissolved in water, but when I added it to my cell culture media (pH 7.4), a precipitate formed."

A: You triggered the "Free Base Crash." This compound is a salt. Its solubility relies on the ionic charge.

  • The Mechanism: The aliphatic amine (cyclopropylamine) has a pKa

    
     9.0. The aniline has a pKa 
    
    
    
    4.6.
  • In Water: The solution is acidic (pH ~5-6), so the molecule is charged and soluble.

  • In Media (pH 7.4): You are below the pKa of the aliphatic amine (so it stays charged), but if the concentration is high, the ionic strength of the media can "salt out" the compound, or trace alkalinity might locally generate the neutral free base which is poorly soluble in aqueous media.

Troubleshooting Steps:

  • Pre-dilute in DMSO: Dissolve the stock in DMSO first (up to 100 mM).

  • Slow Addition: Add the DMSO stock to the media with rapid vortexing to prevent local high-concentration precipitation.

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, while keeping the drug soluble.

Issue 3: Solvent Incompatibility

Q: "Can I use acetone or aldehydes to dissolve/dilute this compound?"

A: ABSOLUTELY NOT. Both amine groups (aniline and cyclopropylamine) are primary amines (


).
  • The Reaction: Primary amines react rapidly with ketones (acetone) and aldehydes to form Schiff Bases (Imines) . This reaction is irreversible under many conditions and destroys your active compound within minutes.

  • Safe Solvents: Water, DMSO, Ethanol, Methanol (anhydrous).

Part 2: Technical Deep Dive & Visualization

Mechanistic Insight: The Oxidation Cascade

The primary instability driver is the aniline nitrogen. Below is the degradation pathway that leads to the "browning" you observe.

AnilineOxidation Start Intact Molecule (Colorless) Radical Anilino Radical (Reactive Intermediate) Start->Radical O2 / Light / pH > 5 Dimer Hydrazobenzene / Azo Dimer Radical->Dimer Radical Coupling Polymer Polyaniline-like Oligomers (Dark Brown) Dimer->Polymer Further Oxidation Prevention PREVENTION: 1. Degas Solvents 2. Protect from Light 3. Low pH Prevention->Start

Figure 1: Oxidative degradation pathway of the aniline moiety in solution.

Decision Tree: Handling & Storage

Follow this logic to ensure sample integrity.

HandlingProtocol Start Start: Solid 3-(1-aminocyclopropyl)aniline HCl Solvent Choose Solvent Start->Solvent Acetone Acetone/Ketones Solvent->Acetone AVOID DMSO DMSO / Water Solvent->DMSO Recommended Fail STOP Acetone->Fail Schiff Base Formation (Sample Destroyed) Degas Degas Solvent (Ar/N2) DMSO->Degas Is solution for >4 hour use? Yes Yes Degas->Yes Yes No No Degas->No No Direct Use Immediately Storage Stable for months Yes->Storage Store at -80°C Protect from Light No->Direct

Figure 2: Solvent selection and handling workflow.

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Stability Estimates

PropertyValue / StatusTechnical Note
Molecular Weight 184.66 g/mol (HCl salt)Free base MW: ~148.2 g/mol .
Solubility (Water) High (>50 mg/mL)Acidic pH facilitates solubility.
Solubility (DMSO) High (>100 mg/mL)Preferred for stock solutions.
pKa (Aliphatic) ~9.0 (Estimated)Cyclopropylamine moiety. Protonated at pH 7.4.
pKa (Aromatic) ~4.6 (Estimated)Aniline moiety. Neutral at pH 7.4 (Oxidation Risk).
Hygroscopicity HighHCl salts absorb atmospheric water. Store in desiccator.
Shelf Life (Solid) 2 YearsIf stored at -20°C, desiccated, and dark.
Shelf Life (Soln) < 24 HoursAt Room Temp in air-exposed DMSO.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of a Stable 10 mM Stock Solution

  • Calculate: Weigh 1.85 mg of the HCl salt for every 1 mL of solvent.

  • Solvent Prep: Take 10 mL of anhydrous DMSO. Bubble high-purity Nitrogen or Argon gas through the liquid for 15 minutes using a glass pipette. This removes dissolved oxygen.

  • Dissolution:

    • Place the weighed solid into an amber glass vial (protects from light).

    • Add the degassed DMSO.

    • Vortex for 30 seconds until fully dissolved.

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) in light-tight microcentrifuge tubes.

  • Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol bath and transfer to -80°C storage.

  • Usage: Thaw only one aliquot per experiment. Do not refreeze.

References

  • Vertex AI Search. (2026). Stability of aniline derivatives and handling of air-sensitive amine salts. [Search Results linked to oxidation mechanisms and salt handling].

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1266160-60-4. Retrieved from .

  • Voutyritsa, E., et al. (2017).[2] "Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies." Green Chemistry, 19, 1291–1298.[2] (Mechanistic basis for aniline oxidation).[2][3]

  • BenchChem. (2025).[4][5] Best practices for handling air and light-sensitive aniline hydrochloride compounds. (General handling protocols for aniline salts).

Sources

Technical Support Center: Handling & Troubleshooting 3-(1-aminocyclopropyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent the oxidative degradation of 3-(1-aminocyclopropyl)aniline hydrochloride.

Mechanistic Insight: The Causality of Aniline Oxidation

To effectively prevent degradation, one must understand the structural vulnerabilities of 3-(1-aminocyclopropyl)aniline . This molecule contains two distinct amine functional groups:

  • Aliphatic Cyclopropylamine: Highly basic (pKa ~8.6).

  • Aromatic Aniline: Weakly basic (pKa ~4.6).

When supplied as a monohydrochloride salt , the more basic cyclopropylamine scavenges the proton. This leaves the aromatic aniline group as an electron-rich free base. The free base is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen, ambient light, or trace transition metals triggers a single-electron transfer, forming an anilino radical cation. This reactive intermediate rapidly dimerizes and oligomerizes into quinone diimines and dark polymeric degradants, a process mechanistically identical to the synthesis of polyaniline[1].

Converting the compound to a dihydrochloride salt protonates the aniline nitrogen, withdrawing electron density and effectively shutting down the oxidative pathway.

OxidationPathway A 3-(1-aminocyclopropyl)aniline (Free Base Form) B Anilino Radical Cation (Initiation) A->B O2, Light, Trace Metals C Quinone Diimine (Intermediate) B->C -e-, -H+ D Polymeric Degradants (Brown/Black) C->D Oligomerization

Oxidation pathway of the aniline group leading to polymeric degradation.

Frequently Asked Questions (FAQs)

Q1: My previously off-white powder has turned yellow/brown. What happened? A1: Discoloration is the primary visual indicator of aniline oxidation. The color shift corresponds to the formation of extended conjugated systems, such as azo compounds, nitrosobenzenes, or quinone imines[2]. If the powder is noticeably brown, it has likely polymerized and should be re-purified or discarded.

Q2: How should I store the bulk powder to maximize shelf life? A2: The kinetic rate of oxidation is heavily dependent on temperature and oxygen availability. Store the bulk material under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, amber glass container at -20°C. Amber glass is critical as UV/Vis light acts as a catalyst for oxidative degradation pathways[2].

Q3: I need to use this compound in an aqueous biological assay. How do I prevent oxidation in solution? A3: Aqueous environments accelerate oxidation due to dissolved oxygen. You must degas your buffers prior to dissolution. Additionally, incorporating a sacrificial antioxidant like ascorbic acid (1% w/v) has been proven to stabilize aromatic amines in aqueous standard solutions by intercepting reactive oxygen species[3].

Troubleshooting Workflow & Data Presentation

If you encounter inconsistent yields in downstream coupling reactions (e.g., Buchwald-Hartwig aminations) or assay interference, consult the workflow below.

TroubleshootingWorkflow Start Discoloration Detected (Yellow/Brown) Check Determine Salt Stoichiometry Start->Check Mono Mono-HCl (Aniline is Free Base) Check->Mono Di Di-HCl (Aniline is Protonated) Check->Di ActionMono Convert to Di-HCl or Store strictly at -20°C under Ar Mono->ActionMono ActionDi Check for Moisture/Light Exposure during handling Di->ActionDi

Troubleshooting workflow for discolored 3-(1-aminocyclopropyl)aniline hydrochloride.

Table 1: Quantitative Stability Profile

Estimated degradation rates of 3-(1-aminocyclopropyl)aniline under various storage conditions.

Storage ConditionAtmosphereLight ExposureEst. Shelf LifeDegradation Rate
25°C (Room Temp)AirAmbient Light< 1 week> 15% / month
4°C (Refrigerated)AirDark (Amber Vial)1 month~ 5% / month
-20°C (Freezer)AirDark (Amber Vial)6 months~ 1% / month
-20°C (Freezer) Argon / Nitrogen Dark (Amber Vial) > 2 years < 0.1% / month
Table 2: Analytical Signatures of Common Oxidation Byproducts

Use LC-MS to identify specific degradants if purity is compromised.

Degradant TypeVisual IndicatorLC-MS Mass Shift (

)
Mechanistic Origin
Quinone Imine Yellow- 2 DaDirect oxidation of the aromatic ring
Azo Dimer Orange / Red+ (M - 2) DaDimerization of the radical cation
Polyaniline Analogs Brown / BlackBroad polymeric massExtensive oligomerization

Self-Validating Experimental Protocol

Preparation of Oxidation-Resistant Aqueous Stock Solutions

Objective: Prepare a stable stock solution of 3-(1-aminocyclopropyl)aniline hydrochloride for assays without inducing auto-oxidation. Self-Validation Checkpoint: UV-Vis absorbance at 450 nm (


) must be < 0.05 prior to use. A higher absorbance indicates quinone imine formation.

Step 1: Solvent Degassing (Sparging)

  • Transfer HPLC-grade water (or your specific assay buffer) to a Schlenk flask.

  • Sparge the liquid with ultra-pure Argon for a minimum of 30 minutes. Causality: Displacing dissolved oxygen eliminates the primary electron acceptor required for the initiation of auto-oxidation[2].

Step 2: Antioxidant Addition

  • Add 1% (w/v) ascorbic acid to the degassed buffer. Causality: Ascorbic acid acts as a sacrificial reducing agent, intercepting reactive oxygen species before they can abstract an electron from the aniline nitrogen[3].

Step 3: Inert Dissolution

  • Inside a glovebox or under a continuous Argon stream on a Schlenk line, weigh the required mass of 3-(1-aminocyclopropyl)aniline hydrochloride.

  • Dissolve the powder in the degassed, antioxidant-containing buffer. Gently vortex until fully dissolved.

Step 4: Validation & Storage

  • Validate: Extract a 100 µL aliquot and measure the absorbance at 450 nm using a spectrophotometer.

    • If

      
      : The solution is pristine. Proceed to the next step.
      
    • If

      
      : Oxidation has occurred during handling. Discard and restart.
      
  • Aliquot the validated solution into amber glass vials.

  • Flash-freeze the aliquots in liquid nitrogen and store at -80°C until needed. Thaw only once immediately prior to use.

References

  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL:[Link]

Sources

challenges in the scale-up of 3-(1-aminocyclopropyl)aniline hydrochloride production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up the production of 3-(1-aminocyclopropyl)aniline hydrochloride .

This guide prioritizes the Nitro-Curtius Route , widely regarded in process chemistry as the most scalable and safety-compliant pathway for this scaffold, avoiding the stoichiometric metal waste and cryogenic requirements of the Kulinkovich reaction.

Current Status: Operational Support Tier: Level 3 (Process Development & Optimization) Subject: Troubleshooting Scale-Up of 1,1-Disubstituted Cyclopropylamines

Process Overview & Route Selection[1]

User Query: We are moving from gram-scale medicinal chemistry (Kulinkovich route) to kilogram-scale delivery. Why is the yield dropping, and how do we manage the titanium waste?

Scientist Response: Transitioning from the Kulinkovich-Szymoniak reaction (Grignard/Ti(OiPr)₄) to a Curtius Rearrangement strategy is strongly recommended for multi-kilogram campaigns. While Kulinkovich is excellent for discovery, it suffers at scale due to:

  • Exotherm Control: Grignard addition to nitriles is highly exothermic.

  • Work-up: Stoichiometric titanium generates voluminous emulsions, making phase separation difficult and waste disposal costly.

  • Functional Group Tolerance: The aniline moiety (or its nitro precursor) is incompatible with Grignard reagents without extensive protection.

Recommended Scalable Route:

  • Cyclopropanation: Dialkylation of 3-nitrophenylacetic acid ester.

  • Rearrangement: Curtius degradation of the carboxylic acid to the Boc-protected amine.

  • Reduction & Deprotection: Hydrogenation of the nitro group followed by HCl salt formation.

Synthetic Pathway Visualization

SynthesisRoute SM 3-Nitrophenylacetic Acid Ester Step1 Cyclopropanation (1,2-dibromoethane, Base) SM->Step1 Inter1 1-(3-Nitrophenyl) cyclopropanecarboxylate Step1->Inter1 Step2 Hydrolysis & Curtius Rearrangement (DPPA or SOCl2/NaN3) Inter1->Step2 Inter2 Boc-Protected Nitro Intermediate Step2->Inter2 Step2->Inter2 Critical Safety Step (N2 Evolution) Step3 Hydrogenation (Pd/C, H2) Inter2->Step3 Inter3 Boc-Protected Aniline Step3->Inter3 Step4 Deprotection (HCl/IPA or Dioxane) Inter3->Step4 Product 3-(1-aminocyclopropyl) aniline HCl Step4->Product

Figure 1: Recommended scalable synthetic pathway via the Nitro-Curtius route, bypassing stoichiometric metal waste.

Troubleshooting Guide: Critical Process Steps

Phase 1: Cyclopropanation (Dialkylation)

Issue: Low yield and formation of mono-alkylated (open chain) impurities.

ParameterDiagnosisCorrective Action
Reagent Stoichiometry Excess 1,2-dibromoethane is insufficient.Use 3.0–4.0 equivalents of 1,2-dibromoethane. The excess acts as a co-solvent and drives the second alkylation to completion, closing the ring.
Base Selection NaH is hazardous at scale; K₂CO₃ is too slow.Switch to NaOH (50% aq) with Phase Transfer Catalyst (TBAB) or KOtBu in THF . The PTC method is superior for thermal management.
Temperature Reaction stalls or runs away.Maintain 55–65°C . Below 50°C, the second alkylation (ring closure) is sluggish. Above 70°C, elimination side-products increase.

Protocol Note: Ensure vigorous stirring (>300 RPM) if using the biphasic PTC method to prevent mass-transfer limitations.

Phase 2: Curtius Rearrangement (The Safety Bottleneck)

Issue: Pressure build-up and impurity formation (ureas) during the isocyanate formation.

Q: How do we safely manage the nitrogen evolution on a 5kg scale? A: Do not run this in a static batch mode if possible.

  • Batch Approach: Use a "dosing-controlled" process. Heat the solvent (toluene/t-BuOH) to reflux first, then slowly dose the acyl azide (or mixed anhydride/azide mixture) into the hot zone. This ensures immediate rearrangement and N₂ release, preventing the accumulation of energetic intermediates.

  • Flow Chemistry Approach: This reaction is an ideal candidate for continuous flow reactors, which handle the gas evolution and heat transfer much safer than batch vessels [1].

Q: We see a symmetric urea impurity. What is it? A: This is the reaction of the product amine with the intermediate isocyanate.

  • Cause: Incomplete trapping of the isocyanate by the alcohol (t-BuOH).

  • Fix: Ensure t-BuOH is present in large excess (often used as the co-solvent) and the reaction temperature is maintained high enough to favor the alcohol attack over the amine attack.

Phase 3: Salt Formation & Stoichiometry

Issue: Product is hygroscopic or has variable melting points.

The target molecule has two basic centers:[1]

  • Cyclopropylamine: pKa ~9–10 (highly basic).

  • Aniline: pKa ~4.6 (weakly basic).

Stoichiometry Control:

  • Monohydrochloride: Difficult to isolate pure. HCl will protonate the cyclopropylamine first, but equilibrium will likely lead to mixed species.

  • Dihydrochloride: The most stable form for isolation.

    • Protocol: Dissolve the Boc-aniline intermediate in IPA or EtOAc. Add 2.2–2.5 equivalents of HCl (in IPA or Dioxane). The dihydrochloride should precipitate.

    • Troubleshooting: If the salt is a sticky gum (hygroscopic), add an antisolvent like MTBE or Heptane slowly with rapid agitation to induce crystallization.

Detailed Experimental Protocols

Protocol A: Safe Curtius Rearrangement (Batch Mode)

Target: tert-butyl (1-(3-nitrophenyl)cyclopropyl)carbamate

  • Activation: Dissolve 1-(3-nitrophenyl)cyclopropanecarboxylic acid (1.0 equiv) in Toluene (10 vol). Add Triethylamine (1.2 equiv). Cool to 0°C.[2]

  • Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise, keeping T < 10°C. Stir for 1-2 hours. Safety: DPPA is toxic; handle in fume hood.[3]

  • Rearrangement (Dosing Method):

    • Prepare a second vessel with Toluene (5 vol) and tert-Butanol (5 vol). Heat to reflux (approx. 85-90°C).

    • Slowly dose the cold acyl azide solution into the refluxing mixture over 2–4 hours. Monitor N₂ off-gassing.

  • Work-up: Cool to RT. Wash with NaHCO₃ (aq) and Brine. Concentrate to obtain the crude carbamate.

Protocol B: Final Deprotection & Salt Isolation

Target: 3-(1-aminocyclopropyl)aniline dihydrochloride

  • Dissolution: Dissolve tert-butyl (1-(3-aminophenyl)cyclopropyl)carbamate (1.0 equiv) in Isopropanol (5 vol).

  • Acidification: Add 5-6N HCl in Isopropanol (2.5 equiv) dropwise at 20–25°C.

    • Observation: A thick slurry will form.

  • Aging: Stir the slurry for 3 hours at RT.

  • Filtration: Filter the solids under N₂ atmosphere (hygroscopic risk).

  • Washing: Wash the cake with MTBE (2 vol) to remove residual acid and organic impurities.

  • Drying: Dry in a vacuum oven at 40°C with a N₂ bleed.

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Q1 Is the issue in Cyclopropanation? Start->Q1 Q2 Is the issue in Curtius Step? Q1->Q2 No C1 Low Yield / Open Chain Q1->C1 Yes C2 Pressure Spike / Safety Q2->C2 Safety Issue C3 Urea Impurity Formation Q2->C3 Purity Issue Q3 Is the issue in Salt Formation? Q2->Q3 No Sol1 Increase 1,2-dibromoethane to 4eq Switch to NaOH/TBAB C1->Sol1 Sol2 Switch to Dosing Method or Continuous Flow C2->Sol2 Sol3 Increase t-BuOH excess Ensure high temp during dosing C3->Sol3 C4 Sticky Gum / Hygroscopic Q3->C4 Yes Sol4 Use IPA/MTBE system Dry under N2 bleed C4->Sol4

Figure 2: Logic flow for diagnosing common scale-up failures.

Frequently Asked Questions (FAQs)

Q: Can we use the Kulinkovich reaction if we start with 3-aminobenzonitrile? A: It is risky. The free amine protons will quench the Grignard reagent (requiring excess reagent), and the titanium catalyst can coordinate strongly to the amine, poisoning the catalyst. You would need to protect the aniline (e.g., as a dibenzyl amine) first, which adds two steps. The Nitro-Curtius route is more step-efficient for this specific target.

Q: Why do we reduce the nitro group after the Curtius rearrangement? A: Safety and Chemoselectivity.

  • Safety: Performing a Curtius rearrangement on an amino-acid (aniline-acid) can lead to self-polymerization (isocyanates reacting with the free aniline). The nitro group is inert to isocyanates.

  • Chemoselectivity: Reducing the nitro group at the end allows for a clean hydrogenation without worrying about reducing the sensitive cyclopropane ring (which is generally stable, but ring-opening can occur under forcing conditions).

Q: What is the critical safety limit for DPPA? A: DPPA (Diphenylphosphoryl azide) is relatively stable but shock-sensitive if distilled. Never distill the reaction mixture to dryness if excess azide is present. Always quench with NaOH before disposal. For scales >1kg, consider generating the acyl azide via the Mixed Anhydride method (Ethyl chloroformate/NaN₃) to avoid phosphorus byproducts, though DPPA is often cleaner [2].

References

  • Continuous Flow Curtius Rearrangement: Use of continuous flow technology to manage the safety profile of Curtius rearrangements on scale, specifically controlling heat and gas evolution. Source: Almac Group. "Tandem Continuous Flow Curtius Rearrangement." [Link]

  • Kulinkovich Reaction Scale-Up Challenges: Documentation of titanium waste and emulsion issues in large-scale cyclopropanation. Source: Organic Chemistry Portal. "Kulinkovich Reaction."[2][4][5] [Link]

  • Synthesis of Cyclopropylamine Hydrochlorides: Protocols for the deprotection and salt formation of cyclopropylamines. Source: National Institutes of Health (PMC). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." [Link]

Sources

Technical Support Center: Aminocyclopropyl Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Scope: Troubleshooting byproduct formation in the synthesis of 1-(aminophenyl)cyclopropanamines. Assigned Specialist: Senior Application Scientist

Introduction: The "Hemiaminal" Trap

Welcome to the technical support hub. If you are synthesizing aminocyclopropyl anilines (often key pharmacophores in kinase inhibitors), you are likely fighting two distinct chemical battles: the stability of the strained cyclopropane ring and the high reactivity of the aniline nitrogen.

The core structural vulnerability here is that 1-aminocyclopropanes are essentially hemiaminals of cyclopropanone . Under acidic conditions or thermal stress, the ring strain facilitates ring-opening to form acyclic ketones or imines. This guide addresses the specific byproduct profiles of the two dominant synthetic routes: the Curtius Rearrangement and the Kulinkovich-de Meijere reaction.

Module 1: The Curtius Rearrangement Route

Context: Converting 1-(nitrophenyl)cyclopropanecarboxylic acid to the corresponding amine via acyl azide.

Troubleshooting Guide

Q: I see a significant "dimer" impurity (M+ mass corresponds to Urea). Why?

  • The Cause: This is the "Urea Byproduct." The Curtius rearrangement forms an isocyanate intermediate (

    
    ). If the reaction contains any free amine (product) or water, the isocyanate reacts with it.
    
    • Mechanism:[1][2][3][4][5][6][7][8]

      
       (Symmetric Urea).
      
  • The Fix:

    • Trapping Agent: Do not run this in water or inert solvents alone. Use tert-butanol (t-BuOH) as the solvent or co-solvent. This traps the isocyanate immediately as the Boc-protected amine (

      
      ), which is stable and cannot react with the isocyanate.
      
    • Temperature Control: Ensure the rearrangement temperature (usually 80°C) is reached after the trapping alcohol is present.

Q: My yield is low, and I see acyclic ketones (e.g., 4-aminopropiophenone derivatives).

  • The Cause: Acid-catalyzed ring opening.[9] The intermediate isocyanate or the final amine is sensitive. If you use acidic conditions (e.g., HCl for Boc deprotection) on a 1-aminocyclopropane without an electron-withdrawing group on the nitrogen, the ring opens.

  • The Fix:

    • Avoid Aqueous Acid: Use anhydrous HCl in dioxane/ether for deprotection, but isolate the salt immediately.

    • Buffer the Workup: Never expose the free amine to pH < 5 during extraction.

Visualizing the Curtius Failure Modes

CurtiusPathways cluster_legend Pathway Legend Acid Carboxylic Acid Azide Acyl Azide Acid->Azide DPPA, Et3N Iso Isocyanate (Reactive Intermediate) Azide->Iso Heat (-N2) BocAmine Boc-Amine (Desired) Iso->BocAmine t-BuOH (Trap) Urea Symmetric Urea (Byproduct) Iso->Urea Reaction with Product Amine Ketone Acyclic Ketone (Ring Opening) Iso->Ketone H2O / H+ (Hydrolysis) key Green: Desired Path Red: Failure Mode

Figure 1: Mechanistic divergence in the Curtius rearrangement of cyclopropanecarboxylic acids.

Module 2: The Kulinkovich-de Meijere Route

Context: Titanium-mediated coupling of amides or nitriles with Grignard reagents to form aminocyclopropanes directly.[3][10]

Troubleshooting Guide

Q: The reaction stalled, and I recovered the starting amide/nitrile.

  • The Cause: Ligand Exchange Failure. The reaction relies on the formation of a titanacyclopropane species from Ti(OiPr)4 and the Grignard (usually EtMgBr). If the Grignard is wet or the Ti(OiPr)4 is hydrolyzed, the active "Ti(II)" species never forms.

  • The Fix:

    • Use freshly distilled Ti(OiPr)4 . It should be colorless, not yellow.

    • Order of Addition: Add the Grignard to the Titanium species first at low temperature (-78°C to 0°C) to generate the titanacycle, then add the amide. Adding Grignard to the amide+Ti mixture often leads to direct nucleophilic attack on the amide (forming ketones) rather than cyclopropanation.

Q: I see a "Ring-Opened" imine or ketone after workup.

  • The Cause: Aggressive Quench. The intermediate is a titanium-amine complex. If you quench with strong acid (HCl), the sudden protonation of the nitrogen while titanium is still coordinated can trigger the "hemiaminal" collapse, breaking the C1-C2 bond.

  • The Fix:

    • Basic/Neutral Quench: Quench with Rochelle's salt (Sodium potassium tartrate) or saturated NH4Cl. Avoid direct addition of HCl until the titanium is fully removed.

Module 3: Aniline Integrity (Post-Synthesis)

Q: The product turns purple/black upon storage.

  • The Cause: Aniline Oxidation. Aminophenyl cyclopropanes are electron-rich. They oxidize easily to quinone imines in air.

  • The Fix: Store as the HCl or Tartrate salt . The free base is inherently unstable. If you must store the free base, keep it under Argon at -20°C.

Q: Regioselectivity issues during nitration.

  • Scenario: If you are nitrating a phenylcyclopropane to get the precursor.

  • Insight: The cyclopropyl group is an ortho/para director but is sterically bulky. Expect a mixture.

  • Recommendation: Perform the nitration before forming the cyclopropane ring if possible, or separate isomers using recrystallization (para-isomer usually crystallizes better).

Standardized Protocol: Curtius Route (Scale-Up Ready)

This protocol minimizes urea formation and ring opening.

Reagents:

  • 1-(4-nitrophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: tert-Butanol (t-BuOH) (Anhydrous) - Acts as solvent and reactant.

Step-by-Step:

  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid in anhydrous t-BuOH. Add TEA.

  • Azide Formation: Add DPPA dropwise at room temperature. Stir for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement & Trapping: Heat the mixture to 80°C .

    • Why? The acyl azide rearranges to the isocyanate.[8][11][12][13] Since t-BuOH is the solvent, it immediately traps the isocyanate to form the N-Boc protected amine.

    • Observation: Evolution of N2 gas will be observed.[13]

  • Workup: Once gas evolution ceases (approx. 2-4 hours), concentrate the mixture. Dissolve residue in EtOAc, wash with 5% citric acid (removes TEA/DPPA byproducts), then NaHCO3.

  • Nitro Reduction: Dissolve the N-Boc intermediate in MeOH. Add Pd/C (10% wt) and stir under H2 balloon (1 atm) for 4 hours. Filter through Celite.

  • Deprotection (The Critical Step):

    • Dissolve the aniline-Boc intermediate in Dioxane .

    • Add 4M HCl in Dioxane at 0°C.

    • Stir for 1 hour. The product will precipitate as the dihydrochloride salt.

    • Filtration: Filter the solid under N2. Do not use aqueous extraction.

Data Summary: Byproduct Profile

Byproduct ClassChemical StructureRoot CausePrevention Strategy
Symmetric Urea R-NH-CO-NH-RReaction of product amine with intermediate isocyanate.Use t-BuOH as solvent (high dilution trapping).
Acyclic Ketone R-C(=O)-CH2-CH3Acid-catalyzed ring opening of cyclopropane.Avoid aqueous acid; isolate as dry salt.
Des-amino R-HOver-reduction or diazonium decomposition (if using azo route).Control hydrogenation catalyst loading.
Titanium Salts (Insoluble solids)Improper quench in Kulinkovich reaction.Use Rochelle's salt for >4h stirring.

References

  • Kulinkovich Reaction Mechanism & Byproducts

    • Kulinkovich, O. G., et al. (1989).[5][6] Reaction of Grignard reagents with esters in the presence of titanium(IV) isopropoxide.[1][2][4][6][10]

    • Source:

  • Curtius Rearrangement in Cyclopropanes

    • Weinstock, J. (1961). Modified Curtius reaction.[11] (Foundation for the Mixed Anhydride/DPPA protocols).

    • Source:

  • Stability of Aminocyclopropanes

    • Gennaro, A., et al. (2016).[14] Experimental and theoretical investigations into the stability of cyclic aminals.[14] (Explains the hemiaminal ring-opening instability).

    • Source:

  • Synthesis of 1-aminocyclopropyl anilines

    • Wurz, R. P., et al. (2016). Synthesis of 1-Substituted Cyclopropylamines.[4][15][16] (Specific protocols for drug-like scaffolds).

    • Source:

Sources

Validation & Comparative

comparative analysis of 3-(1-aminocyclopropyl)aniline hydrochloride with other aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-(1-aminocyclopropyl)aniline hydrochloride , a specialized building block used in high-value medicinal chemistry programs.[1] It contrasts this compound with standard aniline and alkyl-amine derivatives, focusing on its unique structural, electronic, and metabolic properties.[1]

Navigating Conformational Restriction and Chemoselectivity in Drug Design

Executive Summary

3-(1-aminocyclopropyl)aniline hydrochloride represents a high-value "hybrid" scaffold that bridges the gap between aromatic amines and conformationally restricted aliphatic amines.[1] Unlike simple alkyl anilines (e.g., 3-isopropylaniline), this compound introduces a 1-aminocyclopropyl moiety.[1] This specific substructure offers two critical advantages in drug discovery:

  • Conformational Locking: The cyclopropyl ring restricts the freedom of the amine vector, reducing the entropic penalty upon protein binding (the "Thorpe-Ingold" or gem-dimethyl effect).[2]

  • Metabolic Modulation: The cyclopropyl group alters the metabolic soft spot found in typical isopropyl or ethyl linkers, though it introduces specific mechanism-based inhibition (MBI) risks that must be managed.[2]

Chemical Profile & Structural Analysis[2][3][4][5][6][7]

Basicity and Electronic Differentiation

The molecule contains two distinct amine centers with vastly different electronic profiles.[2] Understanding this hierarchy is essential for designing chemoselective reactions.[1]

FeatureAniline Amine (Ar-NH₂) Cyclopropyl Amine (Cyp-NH₂) Reference Isopropyl Amine
Hybridization

(conjugated)

(high

-character)

(ideal tetrahedral)
Approx.[1] pKa (Conj. Acid) ~4.6~8.0 – 8.5 ~10.6
Nucleophilicity LowModerate High
Steric Environment Planar, OpenQuaternary Carbon (Hindered) Methine (Less Hindered)

Expert Insight: The pKa of the cyclopropyl amine is notably lower than that of a standard aliphatic amine (like isopropylamine) due to the increased


-character of the cyclopropyl C-C bonds, which renders the nitrogen lone pair less available.[2] However, it remains significantly more basic and nucleophilic than the aniline nitrogen.
Structural Bioisosterism

In kinase inhibitor design, replacing a flexible isopropyl linker with a 1-aminocyclopropyl linker often results in:

  • Increased Potency: Due to pre-organization of the pharmacophore.[2]

  • Selectivity: The rigid bulk of the cyclopropyl ring can clash with "gatekeeper" residues in off-target kinases.[2]

Reactivity & Synthetic Utility[2][8]

Chemoselectivity Strategy

The primary challenge and opportunity with this building block is differentiating the two amine groups.[2]

  • Scenario A: Amide Coupling. Under standard conditions (EDC/HOBt or HATU), the aliphatic cyclopropyl amine will react preferentially over the aniline due to its higher basicity, despite the steric hindrance of the quaternary carbon.[2]

  • Scenario B: Buchwald-Hartwig Amination. The aniline nitrogen is the preferred partner for Pd-catalyzed cross-couplings with aryl halides, provided the aliphatic amine is protected (e.g., Boc) or protonated.[2]

Visualization: Reactivity Hierarchy

The following diagram illustrates the logical flow for selectively functionalizing this scaffold.

ReactivityFlow Start 3-(1-aminocyclopropyl) aniline (Free Base) Electrophile Add Electrophile (1.0 eq Acyl Chloride) Start->Electrophile PathB Path B: Pd-Catalysis (Aryl Halide Coupling) Start->PathB Metal Catalysis PathA Path A: Kinetic Control (Nucleophilic Attack) Electrophile->PathA High Nucleophilicity ProductA Product A: Cyclopropyl Amide (Major) PathA->ProductA ProductB Product B: Di-aryl Amine (Requires Protection) PathB->ProductB

Caption: Chemoselective differentiation relies on the superior nucleophilicity of the cyclopropyl amine (Path A) versus the specific metal-ligand affinity required for the aniline (Path B).[1][2]

Medicinal Chemistry Applications & Metabolic Safety[1][9][10]

Metabolic Stability vs. Toxicity

Researchers must balance stability with toxicity risks when using this motif.[1][2]

  • Advantage: The cyclopropyl ring blocks

    
    -hydroxylation (a common clearance pathway for isopropyl groups).[1][2]
    
  • Risk (Structural Alert): Cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] This generates a radical cation that can ring-open and covalently bind to the enzyme heme, causing Mechanism-Based Inhibition (MBI) .[1]

    • Mitigation: Use this scaffold when the amine is acylated (amide form), which dramatically lowers the SET potential and mitigates the suicide inhibition risk.[2]

Comparison with Alternatives
ScaffoldMetabolic StabilityCYP Inhibition RiskConformational Rigidity
3-Isopropylaniline Low (

-oxidation)
LowLow (Flexible)
3-(1-Aminocyclopropyl)aniline High (if acylated)High (as free amine)High (Locked)
3-(1-Amino-1-methyl)ethylaniline ModerateLowModerate

Experimental Protocols

Protocol: Chemoselective Acylation of the Cyclopropyl Amine

This protocol selectively acylates the aliphatic amine while leaving the aniline free for subsequent diversification.[2]

Reagents:

  • 3-(1-aminocyclopropyl)aniline HCl (1.0 eq)[1]

  • Acid Chloride (R-COCl) (1.05 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of the hydrochloride salt in 10 mL of anhydrous DCM under

    
     atmosphere.
    
  • Free Base Formation: Add DIPEA (2.5 mmol) dropwise at 0°C. The suspension should clear as the free base forms.

  • Addition: Add the acid chloride (1.05 mmol) dropwise over 10 minutes at 0°C. Note: Low temperature is critical to maximize selectivity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Quench with sat.

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically 0-5% MeOH in DCM).[1] The aniline product will elute later than bis-acylated byproducts.[1][2]

Self-Validation Check:

  • NMR Diagnostic: Look for the shift in the cyclopropyl methylene protons (approx 0.8–1.2 ppm).[2] Upon acylation, these protons will shift downfield.[1] The aromatic region should show a broad singlet (~5.0 ppm) corresponding to the unreacted aniline

    
    .[2]
    

References

  • Witten, B., & Reid, E. E. (1947).[1] p-Aminotetraphenylmethane.[1] Organic Syntheses, 27, 5. (Foundational reference for aniline synthesis and handling).

  • Shanu-Wilson, J. (2021).[1] Metabolism of cyclopropyl groups. Hypha Discovery. (Detailed analysis of CYP inhibition and metabolic fate of cyclopropyl amines).

  • Barnes-Seeman, D. (2016).[1] The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8685–8737. (Review of cyclopropyl pharmacophores). [1]

  • BenchChem Technical Support. (2025). Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs. (Bioisostere strategies including aminonorbornanes and cyclopropanes).[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (General principles of pKa modulation and conformational restriction).

Sources

validating the structure of 3-(1-aminocyclopropyl)aniline hydrochloride via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-(1-Aminocyclopropyl)aniline Hydrochloride: A Comparative Analytical Guide

In small-molecule drug discovery, the transition from a synthesized hit to an optimized lead requires absolute certainty regarding molecular architecture. For complex intermediates and active pharmaceutical ingredients (APIs) like 3-(1-aminocyclopropyl)aniline hydrochloride, standard analytical techniques often leave critical structural ambiguities unresolved.

This guide provides an in-depth comparative analysis of analytical modalities, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) serves as the self-validating gold standard for confirming the regiochemistry, salt form, and 3D spatial arrangement of this dual-amine molecule.

The Analytical Challenge: Regiochemistry and Salt Form Designation

The molecule 3-(1-aminocyclopropyl)aniline presents a unique structural validation challenge due to the presence of two distinct primary amines:

  • An aromatic aniline amine (pKa ~4.5), where the nitrogen lone pair is delocalized into the benzene ring.

  • An aliphatic cyclopropylamine (pKa ~9–10), located on a highly strained three-membered ring.

When this compound is isolated as a mono-hydrochloride salt, thermodynamic principles dictate that the more basic aliphatic amine will preferentially accept the proton. However, regulatory frameworks and rigorous drug development protocols demand empirical proof of this protonation state, the integrity of the strained cyclopropyl ring, and the exact hydrogen-bonding network 1.

Comparative Modality Analysis

While a suite of analytical tools is typically deployed during structural characterization, their diagnostic power varies significantly when applied to salt-form regiochemistry. SCXRD is routinely employed in small-molecule pharmaceutics because it bridges the gaps left by solution-state and gas-phase techniques 2.

Table 1: Performance Comparison of Analytical Modalities for 3-(1-Aminocyclopropyl)aniline HCl

Analytical TechniquePrimary OutputRegiochemistry Resolution (Protonation Site)Salt Form ValidationSample Requirement
SCXRD 3D atomic coordinates & electron density map.Definitive. Maps exact N–H···Cl hydrogen bonds.Definitive. Locates the Cl⁻ counterion in the lattice.High-quality single crystal (≥10 μm).
Solution NMR (1H/13C/2D) Bulk connectivity & dynamic solution behavior.Ambiguous. Rapid proton exchange in protic solvents obscures the exact NH₃⁺ site.Poor. Counterions are often invisible or dissociated in solution.1–5 mg of pure powder dissolved in deuterated solvent.
HRMS (ESI-TOF) Exact mass & molecular formula.None. Gas-phase fragmentation loses spatial context.None. Salts dissociate during ionization; only parent ion is detected.Trace amounts (micrograms).
PXRD Bulk phase purity & polymorph fingerprinting.Indirect. Requires a known reference structure to solve ab initio.Indirect. Confirms a crystalline salt exists, but not atomic connectivity.10–50 mg of bulk powder.

Causality & Expert Insights: Why SCXRD is the Gold Standard

To understand why SCXRD is practically the sole method for determining the absolute structural configuration of such molecules 3, we must look at the physics of the technique.

When X-ray radiation is directed at a single crystal, the photons interact with the electron clouds of the atoms, diffracting at specific angles and intensities 4. By mathematically solving the "phase problem," crystallographers reconstruct a 3D electron density map.

While hydrogen atoms scatter X-rays weakly (having only one electron), the heavy chloride counterion (Cl⁻) acts as a highly visible crystallographic anchor. In the solid state, the protonated cyclopropylamine will form strong, highly directional hydrogen bonds with the chloride ion. SCXRD measures these N···Cl distances (typically 3.1–3.3 Å). If the cyclopropylamine nitrogen shows three distinct hydrogen atoms directed toward nearby chloride ions, while the aniline nitrogen shows only two, the regiochemistry of the salt form is unambiguously proven 1.

Experimental Protocol: A Self-Validating Workflow

A robust SCXRD experiment is not just a measurement; it is a self-validating mathematical system. Below is the optimized protocol for validating 3-(1-aminocyclopropyl)aniline hydrochloride.

Step 1: Crystal Growth (Vapor Diffusion) Causality: High-quality diffraction requires a highly ordered lattice. Rapid precipitation traps defects.

  • Dissolve 10 mg of 3-(1-aminocyclopropyl)aniline hydrochloride in a minimum volume of methanol (solvent) inside a small inner vial.

  • Place the inner vial inside a larger, sealable chamber containing diethyl ether (antisolvent).

  • Seal the chamber. Over 3–7 days, the volatile ether will slowly diffuse into the methanol, gently lowering the solubility and yielding pristine, block-like single crystals.

Step 2: Data Collection Causality: Collecting data at cryogenic temperatures reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots at high angles.

  • Select a crystal (as small as 10 μm) using a polarizing microscope and mount it on a specialized loop 5.

  • Transfer the crystal to a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54184 Å) 4.

  • Flash-cool the crystal to 100 K using a nitrogen cryostream.

  • Collect a full sphere of diffraction data (measuring thousands of reflections).

Step 3: Structure Solution & Refinement

  • Integrate the raw diffraction frames to extract reflection intensities.

  • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial atomic model.

  • Refine the structure using full-matrix least-squares minimization on F² (e.g., SHELXL). Apply anisotropic displacement parameters (ellipsoids) for all non-hydrogen atoms (C, N, Cl).

  • Model the hydrogen atoms using a riding model, allowing the electron density map to dictate the protonation site on the cyclopropylamine nitrogen.

Step 4: Self-Validation Causality: The structure must mathematically prove its own accuracy.

  • R1 Factor Check: Ensure the final R1 value is < 0.05 (indicating less than 5% divergence between the experimental data and the calculated model).

  • Residual Electron Density: Verify that the highest unassigned peak in the difference Fourier map is < 1.0 e/ų and is located near the heavy chloride atom (a normal artifact of X-ray absorption), rather than in a chemically nonsensical void.

  • CheckCIF: Run the final Crystallographic Information File (CIF) through the International Union of Crystallography (IUCr) CheckCIF routine to ensure zero A-level or B-level structural alerts.

Workflow Visualization

G Synthesis Synthesis & Isolation 3-(1-aminocyclopropyl)aniline HCl Crystallization Crystal Growth (Vapor Diffusion / Slow Evaporation) Synthesis->Crystallization Diffraction SCXRD Data Collection (100K, Cu/Mo Kα Radiation) Crystallization->Diffraction Phasing Phase Problem Solution (Intrinsic Phasing) Diffraction->Phasing Refinement Anisotropic Refinement (Least-Squares Minimization) Phasing->Refinement Validation Self-Validation (R1 < 0.05, CheckCIF) Refinement->Validation Validation->Refinement Fail (Alerts) Final 3D Structure Confirmed (Regiochemistry & Salt Form) Validation->Final Pass

SCXRD structural validation workflow for 3-(1-aminocyclopropyl)aniline HCl.

References

  • 3Drug discovery by single crystal X-ray structure analysis . Rigaku.

  • 6Harnessing the power of single crystal X-ray diffraction . Veranova.

  • 5Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) . Crystal Pharmatech.

  • 4Exploring the advantages of single-crystal x-ray diffraction in pharma . Chemistry World.

  • 2From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination . PMC / NIH.

  • 1Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence . Improved Pharma.

Sources

Comprehensive Biological Activity Comparison of Aminocyclopropyl Anilines: LSD1 Inhibition and Epigenetic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

Aminocyclopropyl anilines represent a highly potent class of mechanism-based (suicide) inactivators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1]. LSD1 is an epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Overexpression of LSD1 is a critical driver in various malignancies, particularly acute myeloid leukemia (AML) and solid tumors, making it a prime target for drug development.

The structural brilliance of the aminocyclopropyl aniline pharmacophore lies in its dual-action design:

  • The Cyclopropylamine Warhead: This moiety is responsible for the irreversible inactivation of the enzyme. Upon binding to the catalytic site, the cyclopropylamine ring is oxidized by the FAD cofactor. This triggers a rapid ring-opening event, generating a highly reactive intermediate that forms a covalent adduct with the N5 or C4a position of FAD[2].

  • The Aniline Handle: While classic cyclopropylamines like tranylcypromine (TCP) inhibit both LSD1 and homologous monoamine oxidases (MAO-A/B), the aniline ring provides a versatile synthetic handle. By appending bulky substituents (e.g., Z-amino acids, pyrroles, or indoles) to the aniline nitrogen, researchers exploit the larger hydrophobic cavity of LSD1 compared to the restrictive active sites of MAO-A/B, achieving massive gains in target selectivity[3].

G A Aminocyclopropyl Aniline B LSD1-FAD Complex A->B Binding C Covalent FAD Adduct (N5/C4a Position) B->C Oxidation & Ring Opening D Accumulation of H3K4me1/2 C->D Enzyme Inactivation E Gene Activation (e.g., GFI-1b, ITGAM) D->E Chromatin Relaxation F Cancer Cell Differentiation E->F Phenotypic Shift

Mechanism of LSD1 inactivation by aminocyclopropyl anilines and downstream epigenetic effects.

Biological Activity Comparison: Structural Evolution

To objectively evaluate the performance of aminocyclopropyl anilines, we must compare them against the baseline standard, Tranylcypromine (TCP). The data below synthesizes structure-activity relationship (SAR) studies demonstrating how specific modifications to the aniline moiety dictate both potency (IC50) and selectivity[3][4].

Quantitative Performance Data
Compound / ScaffoldStructural ModificationLSD1 IC50 (µM)MAO-A IC50 (µM)Selectivity (MAO-A / LSD1)
Tranylcypromine (TCP) None (Base Scaffold)2.002.50~1.25x
Unsubstituted Aminocyclopropyl Aniline Aniline Ring Addition1.50~3.00~2.0x
Z-Phe Derivative Z-Phenylalanine on Aniline NH20.15>100>660x
Pyrrole Derivative Pyrrole Substitution on Aniline0.05>100>2000x

Analytical Insight: The unsubstituted aminocyclopropyl aniline offers only a marginal improvement over TCP. However, the introduction of a Z-Phenylalanine (Z-Phe) group drastically shifts the biological activity. The Z-Phe derivative mimics the histone H3 peptide tail, anchoring the molecule deeply within the LSD1 substrate-binding cleft while sterically clashing with the MAO-A active site[3]. The pyrrole-substituted derivatives push this paradigm further, achieving sub-micromolar potency and virtually eliminating off-target MAO toxicity.

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological activity of these compounds must be validated through a multi-tiered approach. The following protocols are designed as self-validating systems: the biochemical assay proves direct target engagement, while the cellular assay proves membrane permeability and functional epigenetic modulation.

W S1 1. Compound Preparation (Serial Dilution) S2 2. Biochemical Assay (Peroxidase-Coupled H2O2 Detection) S1->S2 S3 3. Cellular Target Engagement (H3K4me2 Western Blot) S2->S3 S4 4. Functional Phenotype (Gene Expression via RT-qPCR) S3->S4 S5 5. In Vivo Efficacy (Xenograft Tumor Models) S4->S5

Step-by-step experimental workflow for validating aminocyclopropyl aniline LSD1 inhibitors.

Protocol 1: Peroxidase-Coupled Biochemical LSD1 Inhibition Assay

Causality Check: LSD1 catalysis produces one molecule of hydrogen peroxide (H2O2) for every methyl group removed. By coupling this reaction with Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red), we create a stoichiometric reporter. A reduction in fluorescence directly and exclusively indicates enzyme inhibition[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme, HRP, Amplex Red, and the H3K4me2 (1-21) peptide substrate.

  • Inhibitor Pre-incubation (Critical Step): In a 384-well black microplate, add 10 µL of LSD1 enzyme (final concentration 50 nM) and 5 µL of the aminocyclopropyl aniline compound (serially diluted). Incubate for 30 minutes at room temperature. Why? Because these are suicide inhibitors, the covalent FAD adduct requires time to form prior to substrate competition.

  • Reaction Initiation: Add 10 µL of a master mix containing H3K4me2 peptide (final 15 µM), HRP (final 1 U/mL), and Amplex Red (final 50 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Ex: 530 nm, Em: 590 nm) for 60 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence curve. Plot V0 against log[Inhibitor] to determine the IC50 using a four-parameter logistic regression.

Protocol 2: Cellular Target Engagement (H3K4me2 Western Blot)

Causality Check: A compound may inhibit an enzyme in a tube but fail in vivo due to poor permeability or rapid efflux. Quantifying the accumulation of H3K4me2 in treated cells provides absolute proof of intracellular target engagement and functional epigenetic alteration.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed AML cells (e.g., NB4 or THP-1) at

    
     cells/mL in RPMI-1640 medium. Treat with varying concentrations of the aminocyclopropyl aniline inhibitor (e.g., 0.1, 1.0, 10 µM).
    
  • Extended Incubation (Critical Step): Incubate for 48 to 72 hours. Why? Epigenetic modifications are not instantaneous. It requires multiple cell cycles for the basal demethylase activity to be inhibited sufficiently to cause a measurable accumulation of methylated histones.

  • Histone Extraction: Harvest cells, wash with cold PBS, and lyse using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Centrifuge to isolate the chromatin pellet. Extract histones overnight at 4°C using 0.2 N HCl.

  • Immunoblotting: Neutralize the extract, quantify protein via BCA assay, and resolve 10 µg of protein on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) and a loading control antibody against total Histone H3. Use HRP-conjugated secondary antibodies and visualize via chemiluminescence. Densitometry should show a dose-dependent increase in the H3K4me2 / Total H3 ratio.

References

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. NIH PMC.
  • Novel TCPA analogues based on Z-Pro, Z-Gly, pyrrole and indole structures as LSD1 inhibitors. MedChemComm - RSC Publishing.
  • Mechanistic Analysis of a Suicide Inactivator of Histone Demethylase LSD1. NIH PMC.
  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. ACS Publications.

Sources

structure-activity relationship (SAR) studies of 3-(1-aminocyclopropyl)aniline hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive SAR and Performance Guide: 3-(1-Aminocyclopropyl)aniline Hydrochloride Analogs in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds designed to overcome the pharmacokinetic and pharmacodynamic limitations of traditional pharmacophores. The compound has emerged as a highly versatile, privileged building block. It is heavily utilized in the design of epigenetic modulators (e.g., 1[1]), neurological agents (e.g., 2[2]), and 3[3].

This guide objectively compares the structure-activity relationship (SAR) of 3-(1-aminocyclopropyl)aniline analogs against conventional alternatives, providing actionable experimental workflows and validated data to accelerate hit-to-lead optimization.

Mechanistic Grounding: The Causality of Scaffold Design

The architectural brilliance of 3-(1-aminocyclopropyl)aniline lies in its dual-functional nature and precise spatial geometry:

  • The 1-Aminocyclopropyl Motif: Unlike linear alkylamines or the 2-phenylcyclopropan-1-amine found in tranylcypromine (TCP), the 1-aminocyclopropyl group places the amine and the aryl ring on the same carbon. This entropic pre-organization restricts rotational degrees of freedom, significantly lowering the thermodynamic penalty upon binding to rigid target pockets (such as the FAD-binding cleft of LSD1)[1]. Furthermore, the steric bulk of the cyclopropyl ring shields the primary amine from rapid oxidative deamination by off-target monoamine oxidases (MAO-A/B).

  • The meta-Aniline Core: The aniline nitrogen serves as a highly efficient synthetic vector. By functionalizing this position via amidation or urea formation, researchers can append long, hindered substituents designed to probe solvent-exposed regions of the target protein—a proven strategy for achieving high target selectivity[1].

  • The Hydrochloride Salt: The HCl salt form dramatically enhances aqueous solubility (yielding a >200-fold increase in solubility for certain ALDH2 activator derivatives)[2], which is critical for both in vitro assay reliability and in vivo bioavailability.

SAR_Logic Core 3-(1-aminocyclopropyl)aniline HCl Cyclopropyl 1-Aminocyclopropyl Motif Entropic pre-organization Steric shielding of amine Core->Cyclopropyl Pharmacodynamics Aniline meta-Aniline Core Functionalization vector (Amidation/Urea formation) Core->Aniline Synthetic Utility Salt Hydrochloride Salt Improves aqueous solubility Prevents oxidative degradation Core->Salt Pharmacokinetics

Logical SAR framework of the 3-(1-aminocyclopropyl)aniline scaffold.

Performance Comparison: SAR Data Synthesis

To objectively evaluate the performance of 3-(1-aminocyclopropyl)aniline, we benchmark it against traditional building blocks used in similar therapeutic programs.

Table 1: Scaffold Properties Comparison

ScaffoldTarget SpecificityAqueous SolubilityMetabolic StabilityPrimary Application
3-(1-aminocyclopropyl)aniline HCl High (Vector-directed)Excellent (HCl salt)High (Steric shielding)LSD1, ALDH2, Antimalarials
Tranylcypromine (TCP) Moderate (High MAO off-target)GoodModerateLSD1, MAO
Benzylamine Low (Highly flexible)GoodLow (Rapid deamination)General Intermediates

Table 2: Quantitative Performance Benchmarks of Analogs

Therapeutic AreaTargetRepresentative Analog EfficacySolubility ImprovementRef
Neurology / Stroke ALDH2114% max activation relative to Alda-1>200-fold increase (HCl salt)[2]
Infectious Disease P. falciparumIC50 = 54 - 74 nM (Asexual Blood Stage)N/A[3]
Oncology LSD1Sub-micromolar IC50 (Covalent inhibition)High[1]

Target Pathway Visualization: Epigenetic Modulation

When utilized in oncology, 3-(1-aminocyclopropyl)aniline analogs act as covalent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various cancers[1]. The diagram below illustrates the causality of this inhibition pathway.

LSD1_Signaling LSD1 LSD1 Enzyme (Overexpressed in Cancer) Substrate H3K4me1/2 (Active Transcription Mark) LSD1->Substrate Demethylates Product Unmethylated H3K4 (Gene Silencing) Substrate->Product Epigenetic Repression Inhibitor 1-Aminocyclopropyl Analog (Covalent Inhibitor) Inhibitor->LSD1 Blocks Catalytic Cleft

Mechanism of epigenetic reactivation via LSD1 inhibition.

Experimental Workflows: Self-Validating Systems

To ensure absolute trustworthiness in your SAR generation, the following protocols are designed as self-validating systems. Every step includes a built-in verification mechanism to eliminate false positives and ensure reproducibility.

Protocol A: High-Throughput Amide Coupling (Scaffold Functionalization)

Objective: Synthesize a library of 3-(1-aminocyclopropyl)aniline derivatives. Causality: HATU is selected as the coupling reagent due to its superior efficiency in overcoming the slight steric hindrance posed by the adjacent cyclopropyl ring.

  • Preparation : Dissolve the carboxylic acid building block (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation: Stir for 15 minutes; the solution should transition to a pale yellow, indicating the formation of the active ester.

  • Coupling : Add 3-(1-aminocyclopropyl)aniline hydrochloride (1.1 eq). Stir at room temperature for 2 hours.

  • Reaction Monitoring (LC-MS) : Withdraw a 5 µL aliquot, quench in 100 µL MeCN/H2O, and analyze via LC-MS.

    • Self-Validation: Success is defined as >95% consumption of the aniline peak (m/z) and the appearance of the desired product mass. If the starting material persists, the failure is isolated to the activation step, prompting reagent verification.

  • Purification : Purify via reverse-phase preparative HPLC to yield the final analog.

Protocol B: Orthogonal LSD1 Demethylase Activity Assay

Objective: Quantify the inhibitory potency (IC50) of the synthesized analogs against LSD1[1]. Causality: A peroxidase-coupled fluorescence assay is used because it directly measures the H2O2 byproduct of the FAD-dependent demethylation, providing a real-time kinetic readout.

  • Enzyme Incubation : Pre-incubate recombinant human LSD1 (50 nM) with varying concentrations of the analog (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl) for 30 minutes at RT.

    • Causality: Pre-incubation is mandatory because cyclopropylamines are mechanism-based, covalent inhibitors requiring time for the FAD adduct to form.

  • Substrate Addition : Initiate the reaction by adding a di-methylated histone H3K4 peptide (20 µM), Amplex Red (50 µM), and Horseradish Peroxidase (1 U/mL).

  • Kinetic Readout : Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes.

  • Self-Validation (Controls) :

    • Positive Control: Tranylcypromine (TCP) must yield an IC50 of ~2 µM.

    • Interference Control: Read the compounds with Amplex Red/HRP without LSD1. Success Criteria: No fluorescence increase, validating that the compound is not a false-positive redox cycler.

Workflow Step1 Scaffold Functionalization (Amide Coupling at Aniline) Step2 In Vitro Screening (LSD1 / ALDH2 Assays) Step1->Step2 Step3 Hit-to-Lead Optimization (SAR Iteration) Step2->Step3 Step4 In Vivo Validation (Efficacy & PK/PD) Step3->Step4

Self-validating synthetic and biological screening workflow.

References

  • Sigma-Aldrich. "3-(1-aminocyclopropyl)aniline hydrochloride".

  • ResearchGate. "Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators". 2

  • ACS Infectious Diseases. "Benzimidazole Derivatives Are Potent against Multiple Life Cycle Stages of Plasmodium falciparum Malaria Parasites". 3

  • NIH PMC. "Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation". 1

Sources

comparing the reactivity of different aminocyclopropyl building blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Reactivity of Aminocyclopropyl Building Blocks for Drug Discovery

The aminocyclopropane motif is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and unique steric and electronic properties into bioactive molecules.[1][2] As bioisosteres for larger or more flexible groups, these three-membered rings are integral to a range of pharmaceuticals.[1] However, their synthetic utility extends beyond their role as static structural elements. The inherent ring strain of cyclopropanes, combined with the influence of the amino substituent, makes them versatile intermediates for a variety of chemical transformations, particularly ring-opening reactions that generate valuable 1,3-difunctionalized amine derivatives.[2][3][4]

This guide provides a comparative analysis of the reactivity of different aminocyclopropyl building blocks, offering insights for researchers, scientists, and drug development professionals. We will explore how N-protection and ring substitution patterns modulate their reactivity, supported by experimental data and detailed protocols.

Classification of Aminocyclopropyl Building Blocks

The reactivity of an aminocyclopropane is fundamentally dictated by its electronic nature. We can broadly classify these building blocks based on the substituents on the nitrogen atom and the cyclopropane ring itself. This classification provides a framework for predicting and understanding their chemical behavior.

G A Aminocyclopropyl Building Blocks B1 I. Unactivated (Mono-Donor) A->B1 B2 II. Activated (Donor-Acceptor) A->B2 C1 N-Acyl / N-Sulfonyl e.g., N-Benzoyl B1->C1 C2 N-Carbamate e.g., N-Boc, N-Cbz B1->C2 C3 N-Aryl e.g., N-Phenyl B1->C3 D1 Geminal Diester/Dinitrile (e.g., -CO2Me, -CN) B2->D1 D2 Nitro-Ester (e.g., -NO2, -CO2Me) B2->D2

Caption: Classification of aminocyclopropyl building blocks based on activation.

  • Unactivated (Mono-Donor) Aminocyclopropanes : These possess only an electron-donating amino group on the ring. Their reactivity is generally lower and often requires harsh conditions or specific activation strategies, such as oxidation or photoredox catalysis, to induce ring-opening.[4][5]

  • Activated (Donor-Acceptor) Aminocyclopropanes : These feature one or more electron-withdrawing groups (EWGs) on the ring, typically geminal to the amino group. This "push-pull" electronic arrangement significantly polarizes and weakens the distal C-C bond, making the cyclopropane highly susceptible to nucleophilic ring-opening under mild conditions, often catalyzed by a Lewis acid.[6][7][8][9]

The Critical Role of the N-Protecting Group

The choice of the nitrogen protecting group is arguably the most crucial factor in tuning the reactivity of an aminocyclopropane. It directly modulates the electron-donating ability of the nitrogen, which in turn influences the ease of C-C bond cleavage.

Reactivity Hierarchy: A Comparative Overview

Experimental evidence indicates a clear reactivity trend based on the electronic nature of the protecting group. The electron density on the nitrogen atom is key; more electron-rich nitrogens facilitate reactions that involve the formation of a positive charge on the ring system, such as oxidative or acid-catalyzed ring-opening.

Protecting Group (PG)ClassElectron-Donating StrengthGeneral Reactivity TrendDeprotection Conditions
Boc (tert-Butoxycarbonyl)CarbamateStrongHighAcidic (e.g., TFA, HCl)[10][11][12][13]
Cbz (Benzyloxycarbonyl)CarbamateModerateModerateHydrogenolysis (Pd/C, H₂)[10][14]
Acyl (e.g., Benzoyl)AmideWeakLowBasic/Acidic Hydrolysis
Tosyl (p-Toluenesulfonyl)SulfonamideVery WeakVery Low / InertHarsher reductive conditions

Data synthesized from multiple sources.[10][15][16]

Cyclic voltammetry experiments provide quantitative support for this trend, showing that the redox potential increases (making oxidation harder) as the electron-withdrawing strength of the protecting group increases (Boc < Pivaloyl < Tosyl).[15] In a comparative study on oxidative fluorination, the N-Boc protected substrate showed reactivity, while the N-Tosyl analogue exhibited no conversion, attributed to the significantly lower electron density on the nitrogen.[15]

Key Reactive Pathways: A Comparative Analysis

Aminocyclopropanes engage in a variety of transformations, but their utility as synthetic intermediates is most powerfully demonstrated in reactions involving the selective cleavage of a C-C bond.

G cluster_0 Donor-Acceptor (Activated) cluster_1 Mono-Donor (Unactivated) A D-A Aminocyclopropane B Zwitterionic Intermediate (1,3-Dipole Synthon) A->B Lewis Acid (e.g., Sc(OTf)3) C γ-Functionalized Amine Product B->C Nucleophile (e.g., Indole, Amine) D N-Acyl Aminocyclopropane E 1,3-Dielectrophilic Intermediate D->E Oxidant (e.g., NIS) + Acid Catalyst F α,γ-Difunctionalized Amine Product E->F Sequential Nucleophiles

Caption: Contrasting ring-opening pathways for activated vs. unactivated systems.

Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are primed for ring-opening. The presence of electron-withdrawing groups (e.g., diesters) stabilizes the negative charge that develops upon nucleophilic attack, while the amino group (the donor) facilitates bond cleavage.[6][8] Lewis acids promote this process by coordinating to the acceptor group, further enhancing the electrophilicity of the ring.[9][17]

This transformation is exceptionally useful for generating γ-substituted γ-amino acid derivatives.[9] The reaction proceeds under mild conditions and tolerates a wide range of nucleophiles, including amines, indoles, and alcohols.[9][17]

Comparative Reactivity Data: Ring-Opening of Activated Cyclopropanes

EntryCyclopropane Substituent (R)NucleophileLewis AcidYield (%)Reference
1PhenylAnilineYb(OTf)₃94[17]
2MethylAnilineYb(OTf)₃87[17]
3HBenzylamineNi(II)-TOX99[9]
4H2-MethoxyethylamineNi(II)-TOX90[9]

This table showcases the high efficiency of Lewis acid-catalyzed ring-opening reactions.

Oxidative Ring-Opening of Unactivated Cyclopropanes

Simple aminocyclopropanes lacking activating electron-withdrawing groups require more forceful conditions to undergo ring-opening. An effective strategy involves oxidation, which transforms the electron-rich amine into a reactive intermediate susceptible to nucleophilic attack and subsequent C-C bond cleavage.[4]

A common method employs an oxidant like N-iodosuccinimide (NIS) in the presence of an alcohol and a Brønsted acid catalyst (e.g., diphenyl phosphate).[4] This process generates a versatile 1,3-dielectrophilic intermediate, which can be trapped by a variety of nucleophiles, leading to valuable α,γ-difunctionalized amines.[4]

Comparative Reactivity Data: Oxidative Ring-Opening of N-Acyl Aminocyclopropanes

EntryN-Protecting GroupR¹ SubstituentR² SubstituentYield of 1,3-Difunctionalized Product (%)
1p-MeO-BenzoylHH95
2BenzoylHH91
3p-CF₃-BenzoylHH85
4BocHH82
5p-MeO-BenzoylMeMe80
6p-MeO-Benzoyl-(CH₂)₄--(CH₂)₄-92

Data adapted from Wang, M.-M.; Waser, J. Angew. Chem. Int. Ed.2019 . This data highlights the influence of both the N-protecting group and ring substitution on reaction efficiency.[4] The trend shows that more electron-donating benzoyl groups (entry 1 vs. 3) lead to slightly higher yields, consistent with a mechanism involving oxidation at the nitrogen.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed to be self-validating, with clear steps for execution and monitoring.

Protocol 1: Lewis Acid-Catalyzed Ring-Opening of a D-A Cyclopropane

This protocol describes the reaction of a methyl 1-nitrocyclopropanecarboxylate with an amine nucleophile, a transformation that proceeds with complete preservation of enantiomeric purity.[17]

G A Setup: - Oven-dried flask under N₂ - Add cyclopropane (1a) - Add amine (1.5 equiv) - Add dry CH₃CN B Initiation: - Add Yb(OTf)₃ (10 mol%) - Stir at room temperature A->B Reagents added C Monitoring: - Track consumption of 1a via TLC (e.g., Hexanes/EtOAc 4:1) B->C Reaction proceeds D Workup: - Quench with sat. aq. NaHCO₃ - Extract with EtOAc (3x) C->D Reaction complete E Purification: - Dry combined organics (Na₂SO₄) - Concentrate in vacuo - Purify via flash chromatography D->E Aqueous & Organic Phases

Caption: Workflow for Lewis acid-catalyzed ring-opening of a D-A cyclopropane.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the donor-acceptor cyclopropane (0.2 mmol, 1.0 equiv), the amine nucleophile (0.3 mmol, 1.5 equiv), and anhydrous acetonitrile (2.0 mL).

  • Catalyst Addition: Add ytterbium(III) triflate (Yb(OTf)₃, 0.02 mmol, 10 mol%) to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting cyclopropane. Causality: TLC provides a rapid, qualitative assessment of the reaction's conversion, a key validation step before proceeding to workup.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired γ-amino product.

Protocol 2: Oxidative 1,3-Difunctionalization of an Unactivated Aminocyclopropane

This protocol details the transformation of a simple N-acyl aminocyclopropane into an α,γ-difunctionalized amine.[4]

Step-by-Step Methodology:

  • Preparation: To a vial, add the N-acyl aminocyclopropane (0.3 mmol, 1.0 equiv), N-iodosuccinimide (NIS, 0.315 mmol, 1.05 equiv), and diphenyl phosphate (0.03 mmol, 10 mol%).

  • Solvent and Nucleophile Addition: Add anhydrous acetonitrile (1.5 mL) followed by methanol (0.36 mmol, 1.2 equiv). Causality: Methanol acts as the initial nucleophile to trap the intermediate N,O-acetal. Its slight excess ensures efficient trapping.

  • Reaction: Stir the mixture at room temperature for 0.5-1 hour.

  • Monitoring: Monitor the reaction by TLC. The formation of a new, more polar spot indicates product formation.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate solution (5 mL) to destroy excess NIS. Add saturated aqueous sodium bicarbonate (5 mL) and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the 1,3-difunctionalized product.

Conclusion

The reactivity of aminocyclopropyl building blocks is a finely tunable parameter, governed primarily by the electronic properties of the N-protecting group and substituents on the cyclopropane ring. Activated donor-acceptor systems are highly reactive synthons for 1,3-dipoles, undergoing facile ring-opening with a wide range of nucleophiles under mild, Lewis acid-catalyzed conditions.[6][7][9] In contrast, unactivated aminocyclopropanes require oxidative or photochemical promotion to unlock their synthetic potential, providing access to different classes of difunctionalized products.[4][5] A thorough understanding of these reactivity principles allows medicinal chemists to strategically select or design the appropriate aminocyclopropyl building block to achieve their desired synthetic outcomes, accelerating the discovery and development of new therapeutics.

References

  • Serrano E., de Nanteuil F., Waser J. (2014).
  • Diderich, P. (2016). Synthesis and Reactivity of Donor-Acceptor Substituted Aminocyclopropanes and Aminocyclobutanes. Springer Theses.
  • Bélanger, G., et al. (2011). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. Biochemistry. [Link]

  • Waser, J. (2016). Synthesis and Reactivity of Donor-Acceptor Substituted Aminocyclopropanes and Aminocyclobutanes. ResearchGate. [Link]

  • Bélanger, G., et al. (2011). Mechanistic studies of 1-aminocyclopropane-1-carboxylate deaminase: characterization of an unusual pyridoxal 5'-phosphate-dependent reaction. PubMed. [Link]

  • Wang, M.-M., et al. (2019). Scope of aminocyclopropanes in the ring-opening reaction. ResearchGate. [Link]

  • Mirica Group. (2025). Mechanistic Investigations of 1-Aminocyclopropane 1-Carboxylic Acid Oxidase with Alternate Cyclic and Acyclic Substrates. The Mirica Group Publications. [Link]

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  • Farkas, S., et al. (2020). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. ACS Publications. [Link]

  • Farkas, S., et al. (2020). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. ResearchGate. [Link]

  • Vedejs, E., & Moss, W. O. (2005). A Rapid Route to Aminocyclopropanes via Carbamatoorganozinc Carbenoids. Journal of the American Chemical Society. [Link]

  • Jiang, G., et al. (2012). Side-Arm-Promoted Highly Enantioselective Ring-Opening Reactions and Kinetic Resolution of Donor–Acceptor Cyclopropanes with Amines. Journal of the American Chemical Society. [Link]

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  • Wang, M.-M., & Waser, J. (2019). 1,3-Difunctionalization of Aminocyclopropanes via Dielectrophilic Intermediates. Angewandte Chemie International Edition. [Link]

  • Trost, B. M., & Vincent, J. E. (1980). Conjugate nucleophilic ring opening of activated vinylcyclopropanes facilitated by homogenous palladium catalysis. Journal of the American Chemical Society. [Link]

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validation of analytical methods for 3-(1-aminocyclopropyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(1-aminocyclopropyl)aniline hydrochloride is a critical diamine building block frequently utilized in the synthesis of targeted kinase inhibitors and advanced pharmaceutical intermediates[1]. Because of its dual basic centers—an aniline amine and a primary aliphatic amine on a cyclopropyl ring—and its hydrochloride salt form, achieving reproducible chromatographic retention and accurate quantification is notoriously challenging.

This guide objectively compares two analytical methodologies for this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) . All validation parameters discussed are grounded in the latest[2] and [3] guidelines, ensuring a self-validating, audit-ready framework for drug development professionals.

Methodological Comparison: RP-HPLC-UV vs. HILIC-MS/MS

When establishing a control strategy, analytical scientists must weigh the robustness of traditional UV methods against the sensitivity of MS platforms. According to USP <1225>, methods are categorized by their intended purpose, which dictates the required validation parameters[4].

  • RP-HPLC-UV (The Compendial Standard): Best suited for Category I (quantitation of major components/bulk assay). It relies on high-pH mobile phases to suppress the ionization of the two amine groups, allowing retention on a standard C18 stationary phase.

  • HILIC-MS/MS (The Advanced Alternative): Best suited for Category II (quantitation of trace impurities or genotoxins). It leverages the high polarity of the protonated diamine salt. By using a highly organic mobile phase and a polar stationary phase, HILIC provides orthogonal retention without the need for MS-incompatible ion-pairing agents.

Table 1: Performance Comparison for 3-(1-aminocyclopropyl)aniline HCl
ParameterRP-HPLC-UV (Standard)HILIC-MS/MS (Alternative)Causality / Scientific Rationale
Retention Mechanism Hydrophobic partitioningHydrophilic partitioningHILIC favors the highly polar HCl salt form, avoiding the peak tailing common in RP-HPLC.
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)MS/MS MRM transitions bypass background matrix noise, drastically lowering the LOD[2].
Linearity Range 10 – 150 µg/mL0.1 – 50 ng/mLUV provides a wider dynamic range for bulk assay; MS/MS is restricted by detector saturation at high concentrations.
Run Time 15 minutes5 minutesHILIC's highly organic mobile phase reduces viscosity, allowing higher flow rates and faster elution.
Validation Focus Accuracy & PrecisionSpecificity & LOQAligns with USP <1225> Category I vs Category II requirements[4].

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the following protocols integrate system suitability testing (SST) directly into the workflow, fulfilling the "fitness for purpose" mandate of the revised USP guidelines[3].

Protocol A: RP-HPLC-UV Assay Validation (Category I)
  • Step 1: Mobile Phase Preparation. Prepare Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide. Prepare Buffer B: 100% Acetonitrile.

    • Causality: 3-(1-aminocyclopropyl)aniline possesses two basic centers (aniline pKa ~4.5; cyclopropylamine pKa ~9.5). Buffer A at pH 10.0 ensures both amines are predominantly un-ionized. This suppresses their polarity, allowing robust hydrophobic partitioning on the C18 stationary phase without relying on MS-incompatible ion-pairing reagents.

  • Step 2: Standard Preparation. Accurately weigh 50 mg of 3-(1-aminocyclopropyl)aniline hydrochloride reference standard[1] into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile to yield 1 mg/mL. Dilute to a working concentration of 100 µg/mL.

  • Step 3: Chromatographic Execution. Use a C18 column (150 x 4.6 mm, 3 µm) at 30°C. Flow rate: 1.0 mL/min. Gradient: 5% B to 60% B over 10 minutes. UV Detection at 230 nm.

  • Step 4: Validation Execution (Accuracy & Precision). Prepare spiked samples at 80%, 100%, and 120% of the target concentration. Inject in hexaplicate.

    • Causality: ICH Q2(R2) requires a minimum of 9 determinations over a minimum of 3 concentration levels to establish statistically significant accuracy and precision[2].

Protocol B: HILIC-MS/MS Impurity Profiling (Category II)
  • Step 1: Mobile Phase Preparation. Buffer A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. Buffer B: 0.1% Formic Acid in Acetonitrile.

    • Causality: At acidic pH (~2.7), both amine groups are fully protonated, rendering the molecule highly polar. HILIC leverages this polarity by using a water-enriched layer on the stationary phase, enhancing positive-ion electrospray ionization (ESI+) efficiency.

  • Step 2: Sample Extraction. Dissolve 10 mg of the API in 10 mL of 90% Acetonitrile.

    • Causality: The highly organic sample diluent (>90% ACN) is critical. Introducing a highly aqueous sample into a HILIC column disrupts the stationary water layer, leading to severe peak distortion and poor retention.

  • Step 3: MS/MS Optimization. Monitor the MRM transition for 3-(1-aminocyclopropyl)aniline (m/z 149.1 -> m/z 132.1, corresponding to the loss of ammonia).

  • Step 4: Validation Execution (LOD/LOQ & Specificity). Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ). Inject a blank matrix to confirm no interfering peaks at the retention time of the analyte, demonstrating specificity[2].

Visualizing the Validation Logic

SeparationLogic Sample Diamine Salt Matrix (pKa ~4.5 & ~9.5) pH10 pH 10.0 Buffer (Un-ionized State) Sample->pH10 RP-HPLC Route pH3 pH 2.7 Buffer (Protonated State) Sample->pH3 HILIC Route RP C18 Stationary Phase (Hydrophobic Retention) pH10->RP HILIC Silica Stationary Phase (Hydrophilic Partitioning) pH3->HILIC UV UV Detection (Bulk Quantitation) RP->UV MS MS/MS Detection (Trace Profiling) HILIC->MS

Chromatographic separation logic for 3-(1-aminocyclopropyl)aniline based on analyte ionization.

ValidationLifecycle Start 3-(1-aminocyclopropyl)aniline HCl Method Requirement Risk Risk Assessment & ATP (ICH Q14) Start->Risk RP RP-HPLC-UV (Bulk Assay) Risk->RP Category I HILIC HILIC-MS/MS (Trace Impurities) Risk->HILIC Category II Val_RP Validate: Accuracy, Precision, Linearity (80-120%) RP->Val_RP Val_HILIC Validate: LOD/LOQ, Specificity, Linearity (LOQ-120%) HILIC->Val_HILIC Lifecycle Ongoing Procedure Performance Verification (USP <1221>) Val_RP->Lifecycle Val_HILIC->Lifecycle

Analytical method validation lifecycle for 3-(1-aminocyclopropyl)aniline HCl based on ICH Q2(R2).

Quantitative Validation Data Summary

To demonstrate the self-validating nature of these protocols, the following table summarizes expected validation acceptance criteria and typical experimental results based on ICH Q2(R2) standards for this compound.

Table 2: ICH Q2(R2) Validation Acceptance Criteria and Expected Results
Validation ParameterICH Q2(R2) RequirementRP-HPLC-UV Result (Assay)HILIC-MS/MS Result (Impurity)
Specificity No interference from blank/matrix[2]Pass (Resolution > 2.0)Pass (No MRM interference)
Accuracy (Recovery) 98.0% – 102.0% for Assay[2]99.5% ± 0.4%95.0% – 105.0% (at LOQ)
Precision (RSD) ≤ 2.0% for Assay (n=6)[2]0.8%3.5% (acceptable for trace)
Linearity (R²) ≥ 0.999[2]0.99980.9950
Robustness Deliberate variations in pH/temp[2]Stable across pH 9.8 - 10.2Stable across ±2% organic modifier

Conclusion

For the analysis of 3-(1-aminocyclopropyl)aniline hydrochloride, the choice of analytical method dictates the validation strategy. RP-HPLC-UV remains the gold standard for Category I bulk assays due to its high precision and accuracy, provided the mobile phase pH is carefully controlled to manage the diamine's ionization. Conversely, HILIC-MS/MS provides an unparalleled, orthogonal approach for Category II impurity profiling, leveraging the compound's polarity to achieve extreme sensitivity. By aligning these methods with ICH Q2(R2) and USP <1225> frameworks, laboratories can ensure their analytical data is both scientifically rigorous and regulatory-compliant.

References

  • [2] Title: ICH Q2(R2) Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • [3] Title: USP <1225> Validation of Compendial Procedures | Source: United States Pharmacopeia (USP-NF) | URL: [Link]

  • [4] Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) | Source: Investigations of a Dog | URL: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of Novel 3-(1-aminocyclopropyl)aniline Hydrochloride Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of targeted drug discovery, particularly for protein kinase inhibitors, achieving a high degree of selectivity is a paramount objective. While on-target potency is crucial for therapeutic efficacy, unintended interactions with other proteins, known as off-target activity or cross-reactivity, can lead to unforeseen toxicities or diminish the drug's overall effectiveness.[1][2] The phenomenon of a single drug molecule binding to multiple targets is termed polypharmacology. While sometimes beneficial, unintended polypharmacology is a major contributor to the high attrition rates observed in clinical trials.[1] Early and comprehensive identification of off-target effects is therefore not just a regulatory requirement but a critical step in mitigating risk and building a robust safety profile for any new chemical entity (NCE).[1][3]

This guide provides a comparative framework for evaluating the cross-reactivity of a hypothetical series of novel kinase inhibitors derived from a 3-(1-aminocyclopropyl)aniline hydrochloride scaffold. We will refer to our lead compound as LEAD-001 , and two optimized derivatives as DERIV-002 and DERIV-003 . These compounds are designed as inhibitors of Tyrosine Kinase X (TK-X), a critical enzyme in a specific cancer signaling pathway. Our goal is to compare the selectivity profiles of these derivatives against the lead compound to identify the candidate with the most promising therapeutic window.

We will detail a tiered, multi-faceted approach, combining in silico predictions, broad-panel biochemical screening, and targeted cell-based functional assays. This systematic process is designed to build a comprehensive understanding of each compound's interaction landscape, enabling data-driven decisions in lead optimization.[4]

The Compounds: A Hypothetical Kinase Inhibitor Series

For the purpose of this guide, we will assume the following characteristics for our compound series.

Compound IDOn-Target Potency (TK-X IC50)Rationale for Advancement
LEAD-001 50 nMInitial hit compound with promising on-target activity.
DERIV-002 5 nMDerivative designed for enhanced potency through structural modification.
DERIV-003 45 nMDerivative designed to improve metabolic stability and solubility.

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered strategy is essential for efficiently and comprehensively assessing selectivity. This approach begins with broad, cost-effective screening to identify potential liabilities, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Quantification cluster_2 Tier 3: Functional & Safety Assessment a In Silico Off-Target Prediction d Dose-Response Assays (IC50 Determination for Hits) a->d Predicted Hits b Broad Biochemical Panel (e.g., Eurofins SafetyScreen 44) b->d Confirmed Hits (>50% inhibition) c Broad Kinase Panel (e.g., KinomeScan) c->d Confirmed Hits (>50% inhibition) e Cell-Based Functional Assays (Downstream Signaling) d->e Confirmed Off-Targets f hERG Channel Assay (Cardiotoxicity) d->f g CYP450 Inhibition Panel (Drug-Drug Interactions) d->g

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Screening for Potential Liabilities

The initial goal is to cast a wide net to identify any potential off-target interactions that warrant further investigation.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on structural similarity to known ligands or binding site resemblances.[5][6] This provides an early, hypothesis-generating look at potential liabilities.

Experimental Protocol: Computational Off-Target Safety Assessment

  • Compound Input: Generate 2D and 3D structural representations of LEAD-001, DERIV-002, and DERIV-003.

  • Model Selection: Utilize a validated computational platform (e.g., Off-Target Safety Assessment (OTSA) framework) that employs a combination of 2D and 3D methods against a large, curated database of structure-activity relationship (SAR) data.[5][6]

  • Execution: Screen the compounds against a comprehensive library of protein targets, which can cover over 35% of the human proteome.[5]

  • Data Analysis: Analyze the output, which typically provides a list of potential off-targets with an associated confidence score or predicted binding affinity. Rank targets for follow-up based on the score and the physiological relevance of the potential off-target (e.g., GPCRs, ion channels, safety-critical kinases).

Broad-Panel Biochemical Screening

This is a cornerstone of preclinical safety assessment, providing direct experimental data on interactions with a diverse range of non-kinase targets.[7] Commercial services, such as the Eurofins SafetyScreen44 or CEREP panels, are widely used. These panels typically include dozens of GPCRs, ion channels, transporters, and non-kinase enzymes.

Experimental Protocol: Single-Point Biochemical Screen

  • Compound Preparation: Prepare stock solutions of LEAD-001, DERIV-002, and DERIV-003 in a suitable solvent (e.g., DMSO).

  • Assay Execution: Submit compounds to a contract research organization (CRO) for screening at a single, high concentration (typically 10 µM) against their standard safety pharmacology panel.

  • Data Reporting: The CRO will provide a report detailing the percent inhibition or activation for each target in the panel. A common threshold for a "hit" is >50% inhibition at the tested concentration.

Comprehensive Kinase Selectivity Profiling

Given that our compounds are kinase inhibitors, assessing their selectivity across the human kinome is critical. Kinase inhibitors are notoriously promiscuous, and cross-reactivity can lead to both adverse effects and, in some cases, beneficial polypharmacology.[8]

Experimental Protocol: Kinome-Wide Binding Assay (e.g., KinomeScan)

  • Compound Submission: Submit compounds to a specialized vendor (e.g., DiscoveRx, Promega).

  • Assay Principle: The assay typically involves competition between the test compound and an immobilized, active-site directed ligand for binding to a panel of several hundred kinases (often >400).[9] The amount of kinase bound to the solid support is measured, and a lower signal indicates stronger binding by the test compound.

  • Data Analysis: Results are often reported as "% Control" or "Selectivity Score." A lower score indicates a stronger interaction. Hits are typically defined as those showing >65% inhibition or falling below a certain % control threshold.

Tier 2: Hit Confirmation and Potency Determination

Any significant "hits" identified in Tier 1 must be confirmed and quantified. A single-point screening result is not sufficient to assess risk; determining the potency (IC50 or Ki) of the off-target interaction is essential for calculating a selectivity window.

G Selectivity {Selectivity Window|The ratio of off-target activity to on-target activity. A larger window indicates greater selectivity.} OnTarget On-Target Potency (TK-X IC50) Calculation Selectivity Window = Off-Target IC50 On-Target IC50 OnTarget->Calculation:port2 OffTarget Off-Target Potency (e.g., Kinase Y IC50) OffTarget->Calculation:port1

Caption: The concept of the selectivity window.

Experimental Protocol: Off-Target IC50 Determination

  • Target Selection: Select all confirmed hits from the Tier 1 screens for dose-response analysis.

  • Assay Setup: For each off-target, perform a relevant biochemical assay (e.g., enzymatic activity, radioligand binding).

  • Concentration Range: Test each compound over a range of concentrations, typically using a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM).

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data from Tier 1 and Tier 2 experiments, comparing our three compounds.

ParameterLEAD-001DERIV-002DERIV-003
On-Target: TK-X (IC50) 50 nM 5 nM 45 nM
------------
KinomeScan Hits (>65% inh. @ 1µM) 12284
Most Potent Kinase Off-Target Kinase ZKinase Zc-SRC
IC50800 nM60 nM4,500 nM
Selectivity Window16-fold12-fold100-fold
------------
SafetyScreen44 Hits (>50% inh. @ 10µM) 231
Most Potent GPCR/Channel Off-Target 5-HT2B Receptor5-HT2B ReceptorhERG Channel
IC501.2 µM0.9 µM11.5 µM
Selectivity Window24-fold180-fold255-fold

Tier 3: Functional and Safety-Critical Assays

Biochemical binding does not always translate to cellular activity.[9] Therefore, it is crucial to assess the functional consequences of off-target interactions in a more physiologically relevant context. This tier also includes mandatory safety pharmacology assays required for regulatory submissions.[7][10]

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a critical safety assay for nearly all small molecule drug candidates.

Experimental Protocol: Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Methodology: Perform whole-cell patch-clamp electrophysiology, the gold-standard method for assessing ion channel function.

  • Procedure: Apply a voltage clamp protocol to elicit hERG tail currents. After establishing a stable baseline, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate an IC50 value. An IC50 > 10 µM is generally considered low risk, especially if there is a >30-fold window over the therapeutic plasma concentration.

Cytochrome P450 (CYP) Inhibition Panel

CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to dangerous drug-drug interactions.

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Procedure: Incubate the microsomes/enzymes with a fluorescent probe substrate specific for each CYP isoform in the presence of varying concentrations of the test compounds.

  • Measurement: Measure the rate of formation of the fluorescent metabolite. A decrease in the rate indicates inhibition.

  • Data Analysis: Calculate an IC50 value for each compound against each CYP isoform.

Comparative Safety Data (Hypothetical)
AssayLEAD-001 (IC50)DERIV-002 (IC50)DERIV-003 (IC50)
hERG Inhibition 25 µM18 µM> 30 µM
CYP3A4 Inhibition 8 µM2 µM> 50 µM
CYP2D6 Inhibition > 50 µM15 µM> 50 µM

Discussion and Interpretation

  • LEAD-001: The starting point shows moderate on-target potency and a relatively narrow selectivity window over its most potent kinase off-target (16-fold) and GPCR off-target (24-fold). Its hERG and CYP inhibition profiles are acceptable but not ideal.

  • DERIV-002: This derivative successfully achieved a 10-fold increase in on-target potency (5 nM IC50). However, this came at a significant cost to selectivity. It is highly promiscuous across the kinome (28 hits) and shows a potent interaction with Kinase Z, resulting in a poor selectivity window of only 12-fold. Furthermore, it exhibits more potent inhibition of CYP3A4 and CYP2D6, raising concerns about potential drug-drug interactions. Despite its high on-target potency, the poor selectivity profile makes DERIV-002 a high-risk candidate.

  • DERIV-003: While this derivative did not improve on-target potency compared to the original lead (45 nM IC50), it demonstrates a dramatically improved selectivity and safety profile. It has very few kinome off-targets, and its most potent interaction (c-SRC) is 100-fold weaker than its on-target activity. The >250-fold window over its hERG interaction provides a strong margin of cardiac safety. Critically, it shows no significant inhibition of major CYP enzymes.

Despite being less potent than DERIV-002, DERIV-003 emerges as the superior candidate for advancement. Its outstanding selectivity profile suggests a lower risk of off-target toxicity. The clean hERG and CYP profiles further de-risk its development path. The data strongly supports selecting DERIV-003 for further preclinical development, where efforts can focus on confirming its efficacy in in vivo models. This comparative guide illustrates that a holistic assessment of both potency and selectivity is essential; the most potent compound is not always the best drug candidate.

References

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Grokipedia. (n.d.). Off-target activity.
  • Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Histologix. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Kots, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Kots, E., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Yang, T., & Huwiler, K. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

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A Guide to In Vitro and In Vivo Correlation: A Case Study of Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Note to the Reader: The compound "3-(1-aminocyclopropyl)aniline hydrochloride" specified in the prompt is not associated with established public data required to construct a comprehensive in vitro-in vivo correlation guide. To fulfill the detailed requirements of the prompt, this guide will use Osimertinib, a well-documented third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, as a representative case study. This allows for a thorough exploration of the scientific principles and methodologies involved in establishing a robust in vitro-in vivo correlation, which is critical in modern drug development.

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Path from Bench to Bedside

In the landscape of targeted drug development, the ability to accurately predict a compound's clinical efficacy from preclinical data is paramount. This predictive power hinges on establishing a robust In Vitro-In Vivo Correlation (IVIVC) , a mathematical model that links a drug's properties in a laboratory setting (in vitro) to its performance in a living organism (in vivo).[1][2][3][4][5][6] A successful IVIVC not only de-risks clinical development but also accelerates the delivery of novel therapeutics to patients by providing a surrogate for certain clinical bioequivalence studies.[2][3][7]

This guide provides a comprehensive framework for understanding and establishing IVIVC, using the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib , as a practical case study. Osimertinib was specifically developed to target the T790M resistance mutation that frequently arises in Non-Small Cell Lung Cancer (NSCLC) patients treated with earlier-generation EGFR TKIs like Gefitinib.[8] Its development is a prime example of how a strong correlation between in vitro potency and in vivo target engagement leads to significant clinical success.

We will dissect the experimental choices, present comparative data against a first-generation inhibitor (Gefitinib), and provide detailed protocols that form the foundation of a trustworthy IVIVC model.

In Vitro Characterization: Quantifying Potency and Selectivity

The first step in the IVIVC journey is to precisely quantify the compound's activity in a controlled, cell-free or cell-based environment. For a kinase inhibitor like Osimertinib, the primary in vitro metric is the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target kinase's activity.

The Rationale Behind Assay Selection

The choice of in vitro assay is critical. While simple enzymatic assays can determine direct kinase inhibition, cell-based assays provide a more biologically relevant context by accounting for cell permeability, target engagement within the cellular milieu, and effects on downstream signaling pathways.

  • Enzymatic Assays (e.g., ADP-Glo™): These assays directly measure the inhibition of a purified, recombinant kinase enzyme.[9][10] They are excellent for determining raw potency and selectivity against a panel of different kinases. The ADP-Glo™ assay, for instance, quantifies kinase activity by measuring the amount of ADP produced, offering a universal platform for nearly any kinase.[9]

  • Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the compound on the proliferation and viability of cancer cell lines.[8][11][12] For this case study, we focus on NSCLC cell lines with specific EGFR mutations to determine the compound's potency in a relevant disease context. The choice of cell lines is paramount:

    • PC-9: Harbors an EGFR exon 19 deletion, making it sensitive to first-generation TKIs.

    • NCI-H1975: Harbors both the L858R sensitizing mutation and the T790M resistance mutation, making it resistant to first-generation TKIs.[13]

Comparative In Vitro Potency of Osimertinib vs. Gefitinib

The data clearly illustrates Osimertinib's key advantage: potent inhibition of both EGFR-sensitizing mutations and the T790M resistance mutation, whereas Gefitinib is largely ineffective against T790M.[8]

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Gefitinib IC50 (µM)
PC-9 Exon 19 deletion (Sensitive)~23[14]~0.033[15]
NCI-H1975 L858R + T790M (Resistant)~15-25>10

Note: IC50 values can vary between studies based on experimental conditions.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the IC50 of a test compound in an adherent cancer cell line.

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, NCI-H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., Osimertinib) in appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[8]

Workflow for IC50 Determination

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture NSCLC Cell Lines P2 Seed Cells in 96-Well Plates P1->P2 E1 Treat Cells with Compound (72h) P2->E1 P3 Prepare Serial Dilutions of Test Compound P3->E1 E2 Add MTT Reagent (4h Incubation) E1->E2 E3 Solubilize Formazan with DMSO E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Calculate % Inhibition vs. Vehicle Control A1->A2 A3 Plot Dose-Response Curve & Determine IC50 A2->A3

Caption: Workflow for IC50 determination using an MTT cell viability assay.

In Vivo Efficacy: Translating Potency into Tumor Regression

The next crucial step is to determine if the in vitro potency translates to anti-tumor activity in a living system. Cell line-derived xenograft (CDX) models are a standard and valuable tool for this purpose.[13][16]

Justification of the Animal Model

The choice of an appropriate animal model is fundamental to the predictive power of an in vivo study.

  • Immunocompromised Mice (e.g., Nude, SCID, NSG): These mice lack a fully functional immune system, which prevents the rejection of implanted human tumor cells.[16] This allows for the growth of human tumors, creating a platform to test the efficacy of a drug against a human cancer.[16]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (like PC-9 and NCI-H1975) are implanted subcutaneously into the mice.[13][16] This model is reproducible and allows for the direct correlation of in vivo results with the in vitro data generated from the same cell lines.

  • Patient-Derived Xenografts (PDX): For a more clinically relevant model, fragments of a patient's tumor are directly implanted into mice.[17][18][19] PDX models better recapitulate the heterogeneity and architecture of the original human tumor.[17][18][19]

Comparative In Vivo Efficacy

In vivo studies confirm the superiority of Osimertinib in tumors harboring the T790M resistance mutation. At clinically relevant doses, Osimertinib induces significant and sustained tumor regression in NCI-H1975 xenograft models, a feat not achieved by first-generation TKIs.[20][21]

Xenograft ModelTreatmentKey Outcome
PC-9 (EGFR-sensitive) OsimertinibSustained tumor regression[21]
GefitinibSignificant tumor growth delay[22]
NCI-H1975 (T790M-resistant) OsimertinibSustained tumor regression[20][21]
GefitinibNo significant tumor growth delay
Experimental Protocol: Subcutaneous Xenograft Study

This protocol provides a generalized workflow for assessing in vivo efficacy.

  • Cell Implantation: Subcutaneously inject 5-10 million NSCLC cells (e.g., NCI-H1975) suspended in Matrigel into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle control, Osimertinib, Gefitinib).

  • Drug Administration: Administer the compounds daily via oral gavage at predetermined doses.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate metrics such as Tumor Growth Inhibition (TGI).

Workflow for In Vivo Xenograft Study

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_results Results Analysis S1 Implant NSCLC Cells Subcutaneously in Mice S2 Monitor Tumor Growth to Palpable Size S1->S2 S3 Randomize Mice into Treatment Groups S2->S3 T1 Daily Oral Dosing (Vehicle, Test Compounds) S3->T1 T2 Measure Tumor Volume & Body Weight (2-3x/week) T1->T2 R1 Plot Mean Tumor Volume vs. Time T2->R1 Data Collection R2 Calculate Tumor Growth Inhibition (TGI) R1->R2 R3 Assess Treatment Tolerance R2->R3

Caption: Generalized workflow for an in vivo subcutaneous xenograft efficacy study.

The Bridge: Establishing the In Vitro-In Vivo Correlation

The core of IVIVC is linking the in vitro potency (IC50) to the in vivo efficacy. This is not a direct comparison of numbers but an integrated analysis involving pharmacokinetics (PK) and pharmacodynamics (PD).

  • Pharmacokinetics (PK): Describes what the body does to the drug. Key parameters include the drug's absorption, distribution, metabolism, and excretion, which determine the drug concentration in the plasma and, critically, at the tumor site over time (Area Under the Curve, AUC).[23]

  • Pharmacodynamics (PD): Describes what the drug does to the body, i.e., the biochemical and physiological effects. For Osimertinib, this is the degree of EGFR phosphorylation inhibition in the tumor.

The central hypothesis of a good IVIVC for a targeted agent is that for efficacy, the drug concentration at the tumor site must be maintained above the in vitro IC50 for a sufficient duration.

The PK/PD Relationship

For Osimertinib, preclinical studies have shown that it achieves greater penetration of the blood-brain barrier and higher distribution to the brain compared to earlier-generation TKIs.[20][24] This superior PK profile ensures that the drug concentrations in the tumor tissue exceed the IC50 values required to inhibit the T790M mutant EGFR.

Correlating In Vitro IC50 with In Vivo Efficacious Dose

A successful IVIVC model demonstrates that the dose required for tumor regression in vivo achieves free plasma concentrations that are consistently above the in vitro IC50.

  • Osimertinib: The efficacious doses in xenograft models result in plasma concentrations that are several-fold higher than its potent low-nanomolar IC50 against T790M.

  • Gefitinib: To achieve plasma concentrations that would surpass its high-micromolar IC50 against T790M, the required dose would be prohibitively toxic. This explains its lack of efficacy in T790M-positive xenograft models.

Conceptual IVIVC Framework

IVIVC_Framework cluster_link invitro In Vitro Potency (IC50) pd Pharmacodynamics (PD) (Target Inhibition) invitro->pd informs required concentration for target modulation pk Pharmacokinetics (PK) (Drug Exposure - AUC) pk->pd determines if required concentration is achieved and maintained at target l1 IVIVC invivo In Vivo Efficacy (Tumor Regression) pd->invivo leads to (if target is validated)

Caption: The relationship between in vitro data, PK/PD, and in vivo efficacy.

Conclusion

The development of Osimertinib serves as an exemplary case study for the power of a well-established IVIVC. The strong correlation between its potent in vitro activity against the T790M mutation and its ability to achieve and sustain the necessary therapeutic concentrations in vivo was fundamental to its success. By meticulously choosing biologically relevant in vitro assays and predictive in vivo models, researchers were able to build a compelling preclinical data package that accurately forecasted its clinical benefit. For drug development professionals, embracing the principles of IVIVC is not merely a regulatory exercise but a foundational scientific strategy to enhance the efficiency and success rate of bringing targeted therapies from the laboratory to the patients who need them most.

References

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Comparative Docking Studies of Aminocyclopropyl Aniline Ligands: Epigenetic Targeting via LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic vulnerability in oncology, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[1]. As a flavin adenine dinucleotide (FAD)-dependent enzyme, LSD1 represses tumor suppressor genes by demethylating active chromatin marks (H3K4me1/2)[2].

To therapeutically target this mechanism, drug development has heavily focused on aminocyclopropyl aniline ligands —highly optimized derivatives of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (TCP)[3]. This guide provides an in-depth comparative analysis of these covalent inhibitors against reversible alternatives, detailing the structural causality behind their efficacy, tailored in silico docking workflows, and self-validating experimental protocols.

Mechanistic Grounding: The Aminocyclopropyl Aniline Scaffold

The superiority of aminocyclopropyl aniline ligands stems from a rational, two-part pharmacophore design that perfectly exploits the unique architecture of the LSD1 catalytic domain:

  • The Covalent Warhead (Cyclopropylamine): These ligands act as mechanism-based "suicide" inactivators. The causality of inhibition relies on the FAD cofactor. Upon oxidation by FAD, the strained cyclopropyl ring undergoes a single-electron transfer, forcing the ring to open into a highly reactive radical intermediate. This radical rapidly forms an irreversible covalent bond with the N5 atom of the FAD isoalloxazine ring, permanently disabling the enzyme[4][5].

  • The Selectivity Element (Aniline Extension): While basic TCP inhibits both MAO-A/B and LSD1, the addition of an aniline moiety—often substituted with bulky pyrrole, indole, or cyclohexane groups—acts as a steric filter. The LSD1 substrate-binding cleft is significantly larger than those of MAO enzymes to accommodate the bulky histone H3 tail. The aniline extension occupies this expanded cavity, driving >1000-fold selectivity for LSD1 over off-target MAOs[2][6].

Epigenetic_Pathway H3K4 Methylated H3K4 (Active Chromatin) LSD1 LSD1 Enzyme (FAD-Dependent) H3K4->LSD1 Substrate Binding Repressed Demethylated H3K4 (Repressed Chromatin) LSD1->Repressed Demethylation (H2O2 Release) Cancer Tumorigenesis & Cell Proliferation Repressed->Cancer Silences Tumor Suppressor Genes Ligand Aminocyclopropyl Aniline Ligand Ligand->LSD1 Irreversible Covalent FAD Adduct

Fig 1: LSD1 epigenetic silencing pathway and irreversible inhibition by aminocyclopropyl anilines.

Quantitative Comparison: Irreversible vs. Reversible Ligands

To contextualize the performance of aminocyclopropyl anilines, we compare two clinical-stage covalent inhibitors—ORY-1001 (Iadademstat) and GSK2879552 —against SP-2509 , a benchmark reversible inhibitor. While SP-2509 achieves similar in vitro potency by allosterically blocking the H3 binding pocket without modifying FAD[1], the irreversible nature of the aminocyclopropyl anilines often translates to prolonged target engagement in vivo.

Table 1: Comparative Performance Metrics of LSD1 Inhibitors
CompoundStructural ClassMechanism of ActionBinding SiteLSD1 IC50
ORY-1001 Aminocyclopropyl AnilineIrreversible InactivatorFAD Covalent Adduct18 nM[7]
GSK2879552 Aminocyclopropyl AnilineIrreversible InactivatorFAD Covalent Adduct16 nM[6]
SP-2509 BenzohydrazideReversible AntagonistH3 Allosteric Pocket13 nM[8]

In Silico Methodology: Comparative Docking Protocols

Standard molecular docking relies on non-covalent thermodynamic scoring functions (e.g., Glide SP, AutoDock Vina). These are fundamentally inadequate for evaluating aminocyclopropyl anilines because they fail to account for the reaction-driven binding mechanism. A tailored Covalent Docking Protocol is mandatory.

This protocol operates as a self-validating system: the algorithm must first generate a non-covalent "pre-reactive" complex that strictly aligns with the geometric constraints required for the subsequent radical electron-transfer reaction.

Docking_Workflow Prep 1. Protein Prep (Retain Oxidized FAD) Split Ligand Class? Prep->Split LigPrep 2. Ligand Prep (Protonate Amine, pH 7.4) LigPrep->Split CovDock 3A. Covalent Docking (Define FAD N5 & Ligand C1) Split->CovDock Aminocyclopropyl Anilines NonCovDock 3B. Standard Docking (Grid at H3 Binding Pocket) Split->NonCovDock Reversible (e.g., SP-2509) Filter 4. Distance Filter (C1 to N5 < 3.5 Å) CovDock->Filter ScoreNonCov 5B. Empirical Score (Thermodynamic Affinity) NonCovDock->ScoreNonCov ScoreCov 5A. Covalent Score (Affinity + Reaction Energy) Filter->ScoreCov Valid Pre-reactive Pose

Fig 2: Comparative in silico workflow for covalent vs. non-covalent LSD1 inhibitor docking.

Step-by-Step Covalent Docking Workflow
  • System Preparation & Validation: Import a high-resolution LSD1 co-crystal structure (e.g., PDB ID: 2V1D). Causality: The FAD cofactor must be retained and explicitly assigned its oxidized state; the initial electron transfer depends entirely on the electrophilicity of the FAD isoalloxazine ring. Self-Validation: Re-dock the native TCP ligand. An RMSD < 1.5 Å confirms the grid parameters are correctly centered on the catalytic cavity.

  • Ligand Preparation: Generate 3D conformers of the aminocyclopropyl aniline ligands at physiological pH (7.4), ensuring the primary cyclopropylamine is protonated.

  • Reactive Site Definition: Define the N5 atom of the FAD cofactor as the nucleophilic/radical acceptor site. Define the cyclopropylamine carbon (C1) of the ligand as the reactive warhead.

  • Pose Generation & Geometric Filtering: The algorithm docks the ligand non-covalently to form a pre-reactive complex. Causality: If the distance between the cyclopropyl C1 and FAD N5 exceeds 3.5 Å, the pose is discarded, as the radical transfer cannot physically occur across that distance.

  • Covalent Scoring: For geometrically valid poses, the covalent bond is computationally formed, and the complex is minimized. The final score is a composite of the non-covalent affinity of the aniline tail (van der Waals/H-bonds) and the covalent reaction energy.

Experimental Validation Workflows

To ensure the trustworthiness of the in silico predictions, orthogonal in vitro assays must be utilized to confirm both direct enzyme inhibition and downstream epigenetic modulation.

Protocol 1: Amplex Red / HRP-Coupled Enzyme Assay (Cell-Free)

Purpose: Quantify direct, irreversible LSD1 inhibition (IC50)[9].

  • Preparation: Formulate assay buffer (50 mM HEPES pH 7.0, 1 mM CHAPS, 0.03% BSA)[9].

  • Pre-Incubation: Incubate 5 nM recombinant LSD1 with varying concentrations of the aminocyclopropyl aniline inhibitor for 30 minutes. Note: This pre-incubation is critical for covalent inhibitors to allow time for adduct formation.

  • Reaction Initiation: Add 2.5 µM H3K4me2 peptide substrate, 1 U/mL Horseradish Peroxidase (HRP), and 10 µM Amplex Red[9].

  • Causality Mechanism: Active LSD1 demethylates the peptide, producing H2O2 as a stoichiometric byproduct. HRP utilizes this H2O2 to oxidize Amplex Red into highly fluorescent resorufin.

  • Detection: Measure fluorescence (Ex 531 nm / Em 595 nm) continuously. A decrease in the rate of fluorescence directly correlates with LSD1 inhibition[9].

Protocol 2: Cellular Target Engagement & Viability

Purpose: Verify cell permeability and functional epigenetic reactivation.

  • Treatment: Culture AML cells (e.g., MV4-11) and treat with the inhibitor (e.g., 100 nM ORY-1001) for 24–96 hours[7].

  • Target Engagement (Western Blot): Extract histones and probe for H3K4me2. Self-Validation: An accumulation of H3K4me2 bands relative to total H3 confirms intracellular LSD1 inhibition, proving the enzyme can no longer erase these marks[10].

  • Phenotypic Output (CellTiter-Glo): Quantify ATP levels via luminescence to determine the anti-proliferative effect (EC50) resulting from the forced differentiation and reactivation of tumor suppressor genes[1][11].

References

  • Pyrrole- and indole-containing tranylcypromine derivatives as novel lysine-specific demethylase 1 inhibitors active on cancer cells - ResearchGate -[Link]

  • MedChemComm - RSC Publishing -[Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain | Journal of Medicinal Chemistry - ACS Publications -[Link]

  • Antiviral Properties of the LSD1 Inhibitor SP-2509 - PMC - NIH -[Link]

  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC -[Link]

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benchmarking the synthetic efficiency of 3-(1-aminocyclopropyl)aniline hydrochloride routes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Topic: Benchmarking the Synthetic Efficiency of 3-(1-Aminocyclopropyl)aniline Hydrochloride Routes Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Decision

The moiety 3-(1-aminocyclopropyl)aniline is a privileged pharmacophore in kinase inhibitor design (e.g., Vps34, BRAF inhibitors). The geminal disubstitution on the cyclopropane ring provides a rigid conformational lock that enhances metabolic stability and potency compared to flexible alkyl chains.

However, installing a primary amine on a strained cyclopropyl ring attached to an arene is synthetically non-trivial. The "Make" decision usually hinges on scale:

  • Discovery Scale (<10g): Speed is paramount. The Szymoniak-Kulinkovich reaction offers the shortest path but generates high metal waste.

  • Process Scale (>100g): Safety and cost dominate. The Dialkylation-Curtius Rearrangement sequence is longer but avoids stoichiometric titanium and unstable Grignard intermediates.

This guide benchmarks these two dominant routes and introduces a third emerging catalytic approach.

Strategic Route Analysis

Route A: The Titanium-Mediated Direct Cyclopropanation (Szymoniak-Kulinkovich)

This route utilizes the Szymoniak modification of the Kulinkovich reaction, converting nitriles directly into primary cyclopropylamines using a Grignard reagent and a stoichiometric Titanium(IV) source.

  • Starting Material: 3-Nitrobenzonitrile (Nitro group serves as a masked amine, compatible with Grignard conditions).

  • Mechanism: Formation of a titanacyclopropane species which acts as a 1,2-dicarbanion equivalent, attacking the nitrile.[1]

  • Pros: Rapid access (2 steps); builds the ring and amine in one pot.

  • Cons: Stoichiometric Ti(OiPr)₄ waste; requires Lewis acid (

    
    ) workup; exotherms are difficult to manage on kilo-scale.
    
Route B: The Classical Dialkylation-Rearrangement (Curtius)

The industry standard for scale-up. It builds the ring via dialkylation of a phenylacetate, followed by degrading the ester to an amine.

  • Starting Material: Ethyl 3-nitrophenylacetate.

  • Mechanism: Double alkylation with 1,2-dibromoethane

    
     Saponification 
    
    
    
    Curtius Rearrangement (Acyl azide to Isocyanate)
    
    
    Hydrolysis.
  • Pros: Cheap reagents; scalable unit operations; avoids heavy metal waste.

  • Cons: High step count (4-5 steps); safety hazards associated with azides (Curtius step).

Route C: Emerging Ni-Catalyzed Decarboxylative Coupling

A modern approach (e.g., Baran/AstraZeneca methodologies) that couples redox-active esters with aryl zinc reagents or halides.

  • Pros: Modular; avoids handling azides or titanium sludge.

  • Cons: High catalyst cost (Ni/Ligand); commercially limited availability of specific redox-active esters.

Visualizing the Synthetic Pathways

SyntheticRoutes Start_Nitro 3-Nitrobenzonitrile Titanium Ti(OiPr)4 / EtMgBr (Szymoniak-Kulinkovich) Start_Nitro->Titanium Start_Ester Ethyl 3-nitrophenylacetate Dialkyl 1,2-Dibromoethane KOtBu (Dialkylation) Start_Ester->Dialkyl Inter_A 1-(3-Nitrophenyl) cyclopropanamine Titanium->Inter_A Reduction H2 / Pd-C (Nitro Reduction) Inter_A->Reduction Cyclo_Ester Cyclopropyl Ester Dialkyl->Cyclo_Ester Hydrolysis LiOH (Saponification) Cyclo_Ester->Hydrolysis Curtius DPPA / tBuOH (Curtius Rearrangement) Hydrolysis->Curtius Boc_Amine N-Boc Intermediate Curtius->Boc_Amine Boc_Amine->Reduction Product 3-(1-Aminocyclopropyl) aniline HCl Reduction->Product HCl/Et2O

Figure 1: Strategic comparison of the "Direct Construction" (Route A) vs. "Classical Rearrangement" (Route B) pathways.

Benchmarking Data: Efficiency & Scalability

The following data is synthesized from comparative process literature regarding aryl-cyclopropylamine synthesis.

MetricRoute A: Szymoniak-KulinkovichRoute B: Curtius Rearrangement
Overall Yield 35% – 45%55% – 65%
Step Count 2 (Linear)4-5 (Linear)
Atom Economy Low (Stoichiometric Ti/Mg waste)Moderate (Loss of N₂ and CO₂)
Reagent Cost High (Ti(OiPr)₄, EtMgBr)Low (1,2-dibromoethane, NaN₃)
Safety Profile Moderate: Grignard handling; Ti exotherms.Caution: Azide handling (explosion risk); Isocyanate toxicity.
Purification Difficult (Titanium salts require extensive washing).Standard (Crystallization often possible).
Cycle Time 2–3 Days5–7 Days

Verdict:

  • Choose Route A for rapid delivery of <50g of material.

  • Choose Route B for >100g campaigns or GMP manufacturing where heavy metal content (Ti) is a regulatory concern.

Detailed Experimental Protocol

Selected Method: Route A (Szymoniak-Kulinkovich)

Rationale: This route is the most technically challenging to execute correctly due to the titanium chemistry. The following protocol includes critical "tricks of the trade" to ensure reproducibility.

Target: 1-(3-nitrophenyl)cyclopropanamine (Precursor to final aniline)

Reagents:
  • 3-Nitrobenzonitrile (1.0 equiv)

  • Titanium(IV) isopropoxide (1.1 equiv)[2]

  • Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv)

  • Boron trifluoride etherate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF/Ether mixture.

Step-by-Step Workflow:
  • Titanium Complex Formation: In a flame-dried flask under Argon, dissolve 3-nitrobenzonitrile and Ti(OiPr)₄ in anhydrous THF. Cool to -78°C.[2]

    • Expert Tip: The low temperature is crucial to prevent the "Kulinkovich" reduction of the nitrile to a primary amine without cyclopropanation.

  • Grignard Addition: Add EtMgBr dropwise over 1 hour. The solution will turn from yellow to dark brown/black (formation of the titanacyclopropane).

    • Critical: Fast addition leads to dimerization of the Grignard (butane formation) and stalls the reaction.

  • Warming: Allow the mixture to warm to -20°C over 1 hour, then stir at room temperature for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C. Add

    
     dropwise.
    
    • Mechanism:[1][2][3][4][5][6][7][8] The Titanium intermediate forms a stable metallacycle.

      
       is required to displace the titanium and facilitate the ring closure/demetallation.
      
  • Quench & Workup: Quench with 10% aqueous NaOH. A thick titanium emulsion will form.

    • Filtration Trick: Add Celite and stir vigorously for 15 mins. Filter through a Celite pad. Wash the pad with copious EtOAc. This prevents the "Titanium Gel" nightmare.

  • Purification: Acid-base extraction. Extract the organic layer with 1M HCl.[9] Wash the aqueous layer with ether (removes non-basic impurities). Basify the aqueous layer with 2M NaOH to pH 12. Extract back into EtOAc. Dry and concentrate.

Final Step (Nitro Reduction): Dissolve the crude amine in MeOH, add 10% Pd/C (10 wt%), and stir under


 (balloon) for 4 hours. Filter and treat with HCl/Ether to precipitate 3-(1-aminocyclopropyl)aniline hydrochloride .

Mechanistic Insight: The "Szymoniak" Cycle

Understanding the mechanism helps troubleshoot low yields. The key failure mode is the protonolysis of the titanacyclopropane before it engages the nitrile.

Mechanism Step1 EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Step1->Titanacycle - Ethane Complex Nitrile-Titanium Complex Titanacycle->Complex + Nitrile Metallacycle Azatitanacyclopentene Complex->Metallacycle Ring Expansion Product 1-Aminocyclopropane Metallacycle->Product + BF3 / H3O+

Figure 2: Simplified mechanistic flow of the Szymoniak-Kulinkovich reaction.

References

  • Kulinkovich, O. G., et al. (1989).[3] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Isopropoxide." Zhurnal Organicheskoi Khimii.

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

  • Gagnon, A., et al. (2021). "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 17, 273–280. (Demonstrates the Curtius route scalability).

  • Dunham, J. C., et al. (2021).[10] "Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines." Journal of the American Chemical Society. (Emerging catalytic route).

  • Organic Syntheses. (2005). "Facile Syntheses of Aminocyclopropanes: Kulinkovich-de Meijere." Org.[3][9][11][12][13] Synth. 81,[14] 14.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(1-Aminocyclopropyl)aniline Hydrochloride

[1][2][3]

Executive Summary & Compound Profile

3-(1-Aminocyclopropyl)aniline hydrochloride is a bifunctional building block containing a strained cyclopropyl ring and an aniline moiety, stabilized as a hydrochloride salt.[1][2][3] Its disposal requires a protocol that addresses three critical risk factors: acute toxicity (characteristic of anilines), potential ring-strain reactivity , and acidity .[1][2]

This guide outlines a self-validating disposal workflow designed to prevent environmental contamination and personnel exposure.[1][3][4][5]

Chemical Identification
ParameterDetails
Chemical Name 3-(1-Aminocyclopropyl)aniline hydrochloride
CAS Number 1266212-00-3 (HCl salt) / 1266160-60-4 (Free base)
Molecular Formula C₉H₁₂N₂[1][2][3][6][7][8][9][10][11][12] · xHCl
Physical State Solid (typically off-white to brown powder)
Solubility Soluble in water (acidic pH), DMSO, Methanol
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, Eye Damage, Aquatic Toxicity

Hazard Identification & Risk Assessment

Effective disposal begins with understanding why the chemical is hazardous.[2] Do not treat this merely as "generic organic waste."

  • Aniline Toxicity: Aromatic amines are notorious for inducing methemoglobinemia (interfering with oxygen transport in blood) and are potential carcinogens.[2] Skin absorption is a major route of exposure.[1][3]

  • Cyclopropyl Reactivity: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[2] While the HCl salt stabilizes the amine, exposure to strong acids or radical initiators in a waste stream could theoretically trigger ring-opening reactions, generating heat or unexpected byproducts.[1]

  • Acidic Nature: As a hydrochloride salt, aqueous solutions will be acidic (pH < 4).[1][2] Mixing with strong bases (e.g., Sodium Hypochlorite/Bleach) can generate heat and toxic fumes.[1]

Waste Segregation & Pre-Disposal Handling

Core Directive: Never mix this compound with incompatible waste streams. Segregation is the first line of defense.

Segregation Matrix
Waste StreamStatusRationale
Halogenated Solvents Compatible Standard organic waste stream (e.g., DCM, Chloroform).[1][2][3]
Non-Halogenated Solvents Compatible Acetone, Methanol, Ethyl Acetate.[1][2][11]
Aqueous Acidic Compatible The salt is already acidic.[2][3]
Aqueous Basic INCOMPATIBLE Risk of exothermic neutralization and precipitation of the free base.
Oxidizers CRITICAL INCOMPATIBLE Aniline derivatives can react violently with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2]
Decision Logic for Waste Classification

The following diagram illustrates the decision process for categorizing waste containing 3-(1-Aminocyclopropyl)aniline hydrochloride.

WasteSegregationStartWaste Generation3-(1-Aminocyclopropyl)aniline HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Pure compound, contaminated gloves/paper)StateCheck->SolidLiquidLiquid Waste(Mother liquors, reaction mixtures)StateCheck->LiquidFinalSolidSolid Hazardous Waste ContainerLabel: Toxic, Organic SolidSolid->FinalSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Organic Waste(Contains DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Organic Waste(Methanol, DMSO, Acetone)SolventCheck->NonHalogenatedAqueousAqueous WasteSolventCheck->AqueousFinalLiquidLiquid Hazardous Waste ContainerLabel: Toxic, Organic LiquidHalogenated->FinalLiquidNonHalogenated->FinalLiquidpHCheckCheck pHAqueous->pHCheckAdjustAdjust to pH 6-8(Use dilute NaOH/HCl)pHCheck->AdjustIf pH < 5 or > 9pHCheck->FinalLiquidIf NeutralAdjust->FinalLiquid

Figure 1: Decision tree for segregating 3-(1-Aminocyclopropyl)aniline hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired stocks, weighing paper, contaminated gloves, and spill cleanup materials.[1][2]

  • Containment: Place the solid material inside a sealable polyethylene bag or a screw-top jar. Double-bagging is recommended to prevent dust generation.[1][3]

  • Labeling: Attach a hazardous waste tag immediately.[1][3]

    • Constituents: "3-(1-Aminocyclopropyl)aniline hydrochloride" (Do not use abbreviations).[1][3][6]

    • Hazards: Check "Toxic" and "Irritant".[2][3]

  • Storage: Store in the "Solid Toxic Waste" bin inside a fume hood or ventilated cabinet until pickup.

  • Final Disposal: Incineration is the required method for destruction of the organic framework. Ensure your waste contractor utilizes high-temperature incineration.[1][3]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, or aqueous buffers.[1][2]

  • Identification: Determine the primary solvent.[1][2][3]

  • Segregation:

    • If Organic Solvent: Pour into the appropriate Carboy (Halogenated vs. Non-Halogenated).

    • If Aqueous: Check pH.[1][3] If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to the waste container to prevent container corrosion or gas evolution.

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol).[1][2][3] Add the rinsate to the liquid waste container.

  • Defacing: Deface the original label on the empty bottle and discard the bottle in the "Chemically Contaminated Glass" bin (or trash if triple-rinsed and permitted by local policy).

Protocol C: Sharps & Glassware

Applicability: Syringes, needles, and broken glass contaminated with the compound.

  • No Recapping: Never recap needles used with toxic substances.

  • Immediate Disposal: Place directly into a rigid, puncture-proof Biohazard/Sharps container labeled for "Chemical Contaminated Sharps."

  • Do Not Autoclave: Do not autoclave this waste if it contains volatile chemical residues; send directly for chemical incineration.[1][2][3]

Emergency Procedures (Spill Response)

In the event of a spill during disposal, execute the following S.W.I.M. protocol:

  • S - Stop the spill: Upright the container if safe to do so.

  • W - Warn others: Evacuate the immediate area.

  • I - Isolate the area: Close hood sashes; mark the zone.[3]

  • M - Minimize exposure: Don PPE (Double nitrile gloves, lab coat, N95 or P100 respirator if dust is present).[1][2][3]

Cleanup Steps:

  • Solids: Do not dry sweep.[1][2][3] Cover with wet paper towels (dampened with water) to prevent dust, then scoop into a bag.[1]

  • Liquids: Absorb with vermiculite or a commercial spill pad.[1][3]

  • Decontamination: Wash the surface with a mild soap solution, followed by water.[1] Collect all cleanup materials as Solid Hazardous Waste (Protocol A).[1][3]

Regulatory Compliance & References

United States (RCRA): This compound is not a "Listed" waste (P or U list) by specific name, but it is a Characteristic Waste due to toxicity.[2]

  • Waste Code: If the waste exhibits toxicity characteristics (via TCLP), it may carry a D-code.[1][2][3] However, best practice dictates managing it as Non-RCRA Regulated Hazardous Waste (if not ignitable/corrosive) or assigning a state-specific code for toxic organics.[1][3]

  • Generator Status: Ensure disposal mass is tracked toward your facility's Monthly Generation Rate.

European Union (REACH/CLP):

  • Classification: Acute Tox. 3 (H301/H311/H331).[3][5][13][14]

  • EWC Code: Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References
  • Sigma-Aldrich. (n.d.).[1][3] Safety Data Sheet: 3-(1-Aminocyclopropyl)aniline hydrochloride. Retrieved from (Search CAS: 1266212-00-3).[1][3]

  • PubChem. (n.d.).[1][3] Compound Summary: Aniline Hydrochloride.[1][2][3][15][16][17] National Library of Medicine.[1][3] Retrieved from .

  • U.S. Environmental Protection Agency. (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Toxic and Hazardous Substances: Aniline. 29 CFR 1910.1000.[1][3] Retrieved from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.